1-(2-Bromo-6-methoxyphenyl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromo-6-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYSKSQWTYYYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Bromo-6-methoxyphenyl)ethanone: A Key Synthetic Building Block
Introduction
In the landscape of modern organic synthesis, the strategic use of highly functionalized aromatic intermediates is paramount for the efficient construction of complex molecular architectures. 1-(2-Bromo-6-methoxyphenyl)ethanone emerges as a valuable building block, particularly for researchers and professionals in pharmaceutical and agrochemical development. Its structure, featuring a ketone, a methoxy group, and a bromine atom on a benzene ring, offers a triad of reactive sites. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity, applications, and safe handling, offering field-proven insights for its practical application in the laboratory.
Compound Identification and Physicochemical Properties
Precise identification is the cornerstone of any chemical workflow. The universally recognized identifier for this compound is its CAS (Chemical Abstracts Service) number.
-
CAS Number : 380225-68-3[1]
The physical and chemical properties of this compound determine its handling, storage, and reaction conditions. These are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |
| Molecular Weight | 229.07 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Generic Data |
| Storage | Room temperature, keep dry | MySkinRecipes[2] |
| SMILES | CC(=O)C1=C(C=CC=C1Br)OC | PubChem[1] |
| InChI Key | MIYSKSQWTYYYMX-UHFFFAOYSA-N | PubChem[1] |
Reactivity and Synthetic Potential
The utility of this compound stems from the distinct reactivity of its three functional groups: the aryl bromide, the ketone, and the methoxy group. This trifecta allows for sequential, regioselective modifications, making it a versatile precursor.
-
Aryl Bromide : The bromine atom is strategically positioned for a variety of metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is the primary gateway to building molecular complexity from the aromatic core.
-
Ketone Group : The acetyl moiety is a versatile chemical handle. The carbonyl can be reduced to a secondary alcohol, which can then be used in further transformations. The α-protons are acidic and can be deprotonated to form an enolate, allowing for alkylation or condensation reactions. Furthermore, the ketone can react with various nucleophiles and is a key component in the synthesis of heterocycles and chalcones.[3]
-
Methoxy Group : The ortho-methoxy group exerts a significant electronic and steric influence on the molecule's reactivity. It can direct metallation and, under certain conditions, can be cleaved to reveal a phenol, providing another point for functionalization.
The interplay of these groups allows for a diverse range of synthetic transformations, as illustrated below.
Core Applications in Drug Discovery and Agrochemicals
This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to serve as a scaffold for building molecules with desired biological activities.
-
Pharmaceutical Synthesis : It is employed as a primary intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and related analgesic compounds.[2] The core structure is a common feature in many pharmacologically active molecules. The ability to easily modify the aryl ring via cross-coupling while also functionalizing the ketone makes it a powerful tool for generating libraries of compounds for high-throughput screening in drug discovery programs. For instance, the ketone is a precursor for chalcone synthesis, a class of compounds known for a wide range of biological activities, including anticancer properties.[3]
-
Agrochemical Development : Similar to pharmaceuticals, the development of new herbicides, pesticides, and fungicides relies on the synthesis of novel organic molecules. This compound provides a robust starting point for creating new agrochemicals, where the bromo and ketone groups facilitate coupling and ring-forming reactions to build bioactive heterocyclic systems.[2]
Experimental Protocol: Synthesis of a Chalcone Derivative
To illustrate the practical utility of an acetophenone intermediate, the following section details a generalized, self-validating protocol for a Claisen-Schmidt condensation reaction to form a chalcone. This reaction exemplifies the reactivity of the ketone's α-protons.
Objective: To synthesize a chalcone by reacting an acetophenone derivative with an aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (1.1 eq)
-
Ethanol (as solvent)
-
Sodium Hydroxide (NaOH) (10 eq), aqueous solution
-
Hydrochloric Acid (1 N HCl)
-
Deionized Water
-
Ice
Methodology:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the chosen substituted benzaldehyde (1.1 eq) in ethanol.[3]
-
Base Addition : While stirring the solution at room temperature, slowly add the aqueous sodium hydroxide solution. The reaction is often exothermic.
-
Reaction Monitoring : Allow the mixture to stir at a controlled temperature (e.g., 70 °C or room temperature, depending on substrate reactivity) for 12-24 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, typically lower Rf spot indicates product formation.
-
Workup and Neutralization : Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.[3] Carefully neutralize the mixture by adding 1 N HCl dropwise until the pH is approximately 7. The chalcone product, being largely insoluble in water, should precipitate as a solid.
-
Isolation : Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Purification and Validation : Dry the crude product. The purity can be assessed by melting point analysis and TLC. For higher purity, the product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography on silica gel.[3] The final structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS) for closely related isomers and should be treated as a guideline.
| Hazard Category | Information |
| GHS Pictogram | GHS07 (Exclamation Mark)[4] |
| Signal Word | Warning [4][5] |
| Hazard Statements | H302: Harmful if swallowed.[4][6] H315: Causes skin irritation.[5][6] H319: Causes serious eye irritation.[5][6] H335: May cause respiratory irritation.[5][6] |
| Precautionary Statements | P261: Avoid breathing dust.[5][6] P280: Wear protective gloves/eye protection/face protection.[5][6] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[7]
-
Skin Protection : Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat.[6][7]
-
Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation.[7]
Storage and Disposal:
-
Storage : Keep the container tightly closed in a dry and well-ventilated place.[5] Store at room temperature.[2]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
- 1. This compound | C9H9BrO2 | CID 10868073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-(4-Bromo-2-methoxyphenyl)ethanone | Sigma-Aldrich [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. aaronchem.com [aaronchem.com]
- 7. echemi.com [echemi.com]
Synthesis of 1-(2-Bromo-6-methoxyphenyl)ethanone starting materials
An In-Depth Technical Guide to the Synthesis of 1-(2-Bromo-6-methoxyphenyl)ethanone
Introduction
This compound is a highly valuable substituted acetophenone derivative that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom and a methoxy group ortho to the acetyl moiety, provides multiple reaction sites for further functionalization, such as cross-coupling reactions, nucleophilic substitutions, and modifications of the ketone. This guide provides a detailed exploration of robust and efficient synthetic strategies for accessing this key intermediate, focusing on methodologies that offer high regiochemical control and yield. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this compound.
Chapter 1: Strategic Considerations for Regiocontrolled Synthesis
The primary challenge in synthesizing this compound lies in achieving the desired 1,2,3-trisubstitution pattern on the benzene ring with high regioselectivity. The logical and most common starting material is the commercially available 1-bromo-3-methoxybenzene. A preliminary analysis of this substrate reveals the directing effects of the two substituents, which are crucial for predicting the outcome of electrophilic aromatic substitution reactions.
-
Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group.
-
Bromo Group (-Br): A deactivating, ortho, para-directing group.
A seemingly straightforward approach, such as the Friedel-Crafts acylation, must be carefully considered.[1][2] The powerful activating effect of the methoxy group will dominate the reaction, directing the incoming acyl group primarily to the positions ortho and para to it (C4 and C6). Acylation at the C2 position, while electronically favored by both groups, is significantly sterically hindered by the adjacent bulky bromine and methoxy substituents. This would likely result in a mixture of isomers, with the desired product being a minor component, leading to difficult purification and low yields.
Therefore, more sophisticated strategies that override these innate electronic and steric preferences are required. This guide will focus on two such powerful and regioselective methods: Directed ortho-Metalation (DoM) and synthesis from a pre-functionalized carboxylic acid derivative .
Chapter 2: Synthesis via Directed ortho-Metalation (DoM)
Directed ortho-metalation is arguably the most elegant and efficient strategy for the synthesis of this compound. This method leverages the ability of a heteroatom-containing functional group, the Directed Metalation Group (DMG), to deliver a strong organolithium base to its immediate ortho position.[3] The methoxy group is an excellent DMG, capable of coordinating with the lithium cation of the base (e.g., n-butyllithium), thereby facilitating the deprotonation of the adjacent C2 proton, which is the most acidic due to the inductive effect of the methoxy group.[4] The resulting aryllithium intermediate can then be trapped with a suitable electrophile to install the acetyl group.
Reaction Scheme: Directed ortho-Metalation Pathway
Caption: Directed ortho-metalation of 1-bromo-3-methoxybenzene.
Experimental Protocol: DoM and Acylation
This protocol is a robust procedure for the synthesis of the target compound.
1. Preparation of the Reaction Vessel:
-
A three-necked, round-bottom flask is flame-dried under a vacuum and allowed to cool under a positive pressure of dry argon or nitrogen.
-
The flask is equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
2. Reaction Setup:
-
The flask is charged with anhydrous tetrahydrofuran (THF, 10 mL per 10 mmol of substrate).
-
1-Bromo-3-methoxybenzene (1.0 eq) is added via syringe.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
3. Lithiation:
-
n-Butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
The resulting mixture is stirred at -78 °C for 1 hour. Successful lithiation is often indicated by a slight color change.
4. Acylation (Electrophilic Quench):
-
N,N-dimethylacetamide (DMA, 1.5 eq) or acetic anhydride (Ac₂O, 1.2 eq) is added dropwise to the stirred solution at -78 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
5. Workup and Purification:
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water, then with brine, and finally dried over anhydrous sodium sulfate (Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Data Summary: Reagents and Conditions for DoM
| Reagent/Parameter | Molar Ratio/Value | Purpose/Comment |
| 1-Bromo-3-methoxybenzene | 1.0 eq | Starting Material |
| n-Butyllithium (n-BuLi) | 1.1 - 1.2 eq | Lithiating Agent |
| Anhydrous THF | ~0.1 M solution | Solvent |
| Temperature (Lithiation) | -78 °C | Prevents side reactions |
| N,N-dimethylacetamide | 1.5 eq | Acylating Agent |
| Temperature (Acylation) | -78 °C to RT | Controlled reaction |
| Typical Yield | 75-85% | Literature-based estimate |
Chapter 3: Synthesis from 2-Bromo-6-methoxybenzoic Acid
An alternative and equally effective strategy involves starting with a precursor where the key substitution pattern is already established. 2-Bromo-6-methoxybenzoic acid is a commercially available compound that can be converted into the corresponding methyl ketone.[5] This approach circumvents the regioselectivity challenges associated with direct substitution onto the benzene ring. The conversion of a carboxylic acid to a ketone can be achieved through several methods, with one of the most reliable being the reaction of an organometallic reagent with an activated carboxylic acid derivative, such as an acid chloride or a Weinreb amide.
A direct reaction of the carboxylic acid with two or more equivalents of methyllithium is also a viable and straightforward procedure. The first equivalent acts as a base to deprotonate the acid, forming a lithium carboxylate. The second equivalent adds to the carbonyl, forming a stable dilithium intermediate which, upon acidic workup, collapses to the desired ketone.
Reaction Scheme: Carboxylic Acid Conversion Pathway
Caption: Synthesis from 2-bromo-6-methoxybenzoic acid via methyllithium.
Experimental Protocol: Carboxylic Acid to Ketone
1. Preparation of the Reaction Vessel:
-
A flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet is prepared as described previously.
2. Reaction Setup:
-
The flask is charged with 2-bromo-6-methoxybenzoic acid (1.0 eq) and anhydrous THF (15 mL per 10 mmol of acid).
-
The resulting slurry is stirred and cooled to 0 °C in an ice-water bath.
3. Addition of Methyllithium:
-
Methyllithium (MeLi, 2.2 eq, typically 1.6 M in diethyl ether) is added dropwise via syringe. Vigorous gas evolution (methane) will be observed during the addition of the first equivalent as the acid is deprotonated.
-
After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 3-5 hours.
4. Workup and Purification:
-
The reaction mixture is cooled back to 0 °C and cautiously quenched by the dropwise addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
The mixture is extracted three times with diethyl ether or ethyl acetate.
-
The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine, then dried over anhydrous magnesium sulfate (MgSO₄).
-
The solvent is evaporated under reduced pressure, and the crude product is purified by silica gel chromatography to afford the target ketone.
Data Summary: Reagents and Conditions for Carboxylic Acid Route
| Reagent/Parameter | Molar Ratio/Value | Purpose/Comment |
| 2-Bromo-6-methoxybenzoic acid | 1.0 eq | Starting Material |
| Methyllithium (MeLi) | 2.2 eq | Forms ketone intermediate |
| Anhydrous THF | ~0.07 M solution | Solvent |
| Temperature | 0 °C to RT | Controlled addition |
| 1 M HCl | To pH ~2 | Acidic workup |
| Typical Yield | 80-90% | Generally a high-yielding reaction |
Chapter 4: Product Characterization
Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.
Table of Physicochemical and Spectroscopic Data
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₉H₉BrO₂ | [6] |
| Molecular Weight | 229.07 g/mol | [6] |
| Appearance | White to off-white solid | Typical for acetophenones |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~7.4 (t, 1H), ~7.1 (d, 1H), ~6.9 (d, 1H), ~3.8 (s, 3H), ~2.6 (s, 3H) | Predicted chemical shifts |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) ~200, ~158, ~138, ~132, ~125, ~118, ~112, ~56, ~32 | Predicted chemical shifts |
| Mass Spec (EI) | m/z 228/230 (M⁺, Br isotope pattern), 213/215, 185, 134 | Predicted fragmentation |
Conclusion
The synthesis of this compound is most effectively and regioselectively achieved through modern synthetic methodologies that overcome the inherent limitations of classical electrophilic aromatic substitution. The Directed ortho-Metalation of 1-bromo-3-methoxybenzene stands out as a premier method, offering a direct and high-yield route from a simple starting material. Alternatively, the conversion of commercially available 2-bromo-6-methoxybenzoic acid using an organolithium reagent provides a robust and reliable pathway. The choice between these methods may depend on reagent availability, scale, and laboratory capabilities. Both strategies represent state-of-the-art approaches in modern organic synthesis for the preparation of highly functionalized aromatic intermediates.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. baranlab.org [baranlab.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. 2-Bromo-6-methoxybenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C9H9BrO2 | CID 10868073 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical structure and IUPAC name of 1-(2-Bromo-6-methoxyphenyl)ethanone
An In-Depth Technical Guide to 1-(2-Bromo-6-methoxyphenyl)ethanone
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and applications, grounded in authoritative scientific principles.
Core Identity: Structure and Nomenclature
This compound is a disubstituted aromatic ketone. The core structure consists of an acetophenone moiety where the phenyl ring is substituted with a bromine atom and a methoxy group at the ortho-positions relative to the acetyl group. This specific substitution pattern imparts unique reactivity and steric properties, making it a valuable building block in organic synthesis.
The definitive nomenclature and identifiers for this compound are established by authoritative chemical databases.[1]
-
IUPAC Name : this compound[1]
-
Synonyms : 2'-Bromo-6'-methoxyacetophenone, Ethanone, 1-(2-bromo-6-methoxyphenyl)-[1][2]
Below is a visualization of the compound's two-dimensional chemical structure.
Caption: 2D Structure of this compound
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Spectroscopic data provides the empirical backbone for structure verification. For this compound, characteristic spectral information is available, including ¹H NMR, Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy, which are essential for confirming its identity and purity in a laboratory setting.[1]
Synthesis Protocol and Mechanistic Rationale
The synthesis of substituted acetophenones is a cornerstone of organic chemistry. While multiple pathways exist for the bromination of ketones, a common and effective method involves the electrophilic substitution of a precursor molecule. A plausible and widely applicable synthesis starts from 2-methoxyacetophenone.
Experimental Protocol: Alpha-Bromination of 2-Methoxyacetophenone
This protocol describes a laboratory-scale synthesis using a common brominating agent.
Caption: Workflow for the Synthesis of Brominated Methoxyacetophenones.
Detailed Steps:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the starting material, 2-methoxyacetophenone, in a suitable solvent like chloroform or acetic acid.
-
Reagent Addition : Slowly add 1.05 equivalents of a brominating agent, such as N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂).[4][5] The choice of reagent is critical.
-
Causality : NBS is often preferred for alpha-bromination of ketones as it provides a low, steady concentration of bromine, minimizing side reactions like aromatic bromination, which can be promoted by the activating methoxy group. CuBr₂ is an alternative that can also achieve selective alpha-bromination, often under reflux conditions.[6]
-
-
Reaction Execution : Stir the mixture at room temperature or gentle heat (40-50 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Aqueous Workup : Once the starting material is consumed, cool the reaction mixture and quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extraction & Isolation : Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude product is then purified using silica gel column chromatography to yield pure this compound.
This self-validating protocol includes a monitoring step (TLC) and a robust purification stage, ensuring the final product's identity and purity can be confirmed by spectroscopic methods.
Applications in Research and Drug Development
The strategic placement of the bromo, methoxy, and acetyl groups makes this compound a highly versatile intermediate in the synthesis of complex organic molecules and pharmacologically active compounds.
-
Building Block for Heterocyclic Synthesis : The ketone and the bromine atom are reactive handles for constructing various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The bromine atom, for instance, is a good leaving group for nucleophilic substitution reactions and a handle for cross-coupling reactions.
-
Precursor for Enzyme Inhibitors : Halogenated acetophenones are known precursors for synthesizing enzyme inhibitors. For example, the related isomer 2-Bromo-2'-methoxyacetophenone has been identified as an irreversible inhibitor of MurA, an enzyme essential for bacterial cell wall synthesis in E. coli, with an IC₅₀ of 0.38 μM.[7] This highlights the potential of the bromo-methoxy-acetophenone scaffold in developing novel antibacterial agents.
-
Synthesis of Chalcones : This compound can serve as a starting material for synthesizing chalcones, a class of compounds with significant biological activities.[8] The acetyl group can undergo condensation reactions with various aldehydes to form the characteristic chalcone backbone.
The utility of this compound lies in its ability to introduce a specific substituted phenyl ring into a larger target molecule, influencing its steric and electronic properties, and ultimately its biological activity.
Safety and Handling
As with many alpha-halogenated ketones, this compound should be handled with care. These compounds are often classified as lachrymators and can be corrosive.
-
General Handling : Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Hazard Classifications : Similar compounds are classified with hazard statements such as H314 (Causes severe skin burns and eye damage).[9] Always consult the specific Safety Data Sheet (SDS) before use.
-
Storage : Store in a cool, dry place, sealed in a dry environment.[3]
Conclusion
This compound is more than a catalog chemical; it is a strategic synthetic intermediate whose value is defined by its structural features. The ortho-bromo and methoxy substituents provide a unique chemical environment that enables its use in the targeted synthesis of complex molecules, particularly in the field of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its potential in their scientific endeavors.
References
- 1. This compound | C9H9BrO2 | CID 10868073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-6-methoxyacetophenone | CymitQuimica [cymitquimica.com]
- 3. 55736-69-1|1-(2-Bromo-6-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-Bromo-2 -methoxyacetophenone 98 31949-21-0 [sigmaaldrich.com]
A Comprehensive Spectroscopic and Structural Elucidation of 1-(2-Bromo-6-methoxyphenyl)ethanone
Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-Bromo-6-methoxyphenyl)ethanone (CAS No: 380225-68-3), a valuable intermediate in pharmaceutical and agrochemical synthesis.[1] We present a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a nuanced interpretation grounded in the principles of physical organic chemistry. We explore the causal relationships between the molecule's unique substitution pattern and its spectral characteristics, providing field-proven insights into experimental design and data interpretation. All protocols are designed as self-validating systems to ensure scientific integrity.
Introduction and Molecular Overview
This compound is an aromatic ketone featuring a highly substituted benzene ring. The presence of two ortho substituents relative to the acetyl group—a bromine atom and a methoxy group—imposes significant steric and electronic effects that are reflected in its spectroscopic fingerprint. Understanding these nuances is critical for quality control, reaction monitoring, and the rational design of synthetic pathways involving this key intermediate.
The compound's utility in medicinal chemistry, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and related analgesics, necessitates a robust and well-documented analytical profile.[1] This guide serves as a centralized resource for that purpose.
Molecular Properties Summary
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 380225-68-3 | |
| Molecular Formula | C₉H₉BrO₂ | |
| Molecular Weight | 229.07 g/mol | |
| Exact Mass | 227.97859 Da |
First, let's visualize the molecule and establish a clear numbering system for the subsequent spectroscopic assignments.
Spectroscopic Data Analysis
The following sections detail the experimental and predicted data for this compound. The interpretation emphasizes the structural features influencing the observed spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the key insights come from understanding how the ortho-bromo and ortho-methoxy groups influence the chemical environments of the aromatic protons and carbons, as well as the acetyl group.
The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. The data presented below is based on database records.
Table 1: ¹H NMR Data (Predicted/Database)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.45 | t, J ≈ 8.1 Hz | 1H | H4 | The proton at C4 is coupled to both H3 and H5, resulting in a triplet. It is the most deshielded aromatic proton due to its para relationship to the electron-withdrawing acetyl group. |
| ~7.20 | d, J ≈ 8.1 Hz | 1H | H5 | Coupled to H4, this proton appears as a doublet. Its chemical shift is influenced by the ortho-methoxy group. |
| ~7.05 | d, J ≈ 8.1 Hz | 1H | H3 | Coupled to H4, appearing as a doublet. The shielding effect of the adjacent methoxy group and the deshielding of the adjacent bromine result in its specific shift. |
| ~3.85 | s | 3H | H9 (-OCH₃) | Methoxy protons typically appear as a sharp singlet in this region. |
| ~2.50 | s | 3H | H8 (-COCH₃) | Acetyl protons appear as a singlet. The chemical shift is downfield due to the adjacent carbonyl group. Steric hindrance from the two ortho groups may slightly alter this shift compared to less substituted acetophenones. |
Expertise in Interpretation: The aromatic region (δ 7.0-7.5 ppm) displays a characteristic pattern for a 1,2,3-trisubstituted benzene ring. The triplet for H4 and two doublets for H3 and H5 confirm this arrangement. The precise chemical shifts are a balance of inductive and resonance effects from the three substituents. The electron-withdrawing bromine atom deshields adjacent protons, while the electron-donating methoxy group shields them.
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state.
Table 2: ¹³C NMR Data (Predicted/Database)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~200 | C7 (C=O) | The carbonyl carbon of a ketone typically appears in this downfield region. Steric inhibition of resonance, caused by the two bulky ortho substituents forcing the acetyl group out of the plane of the ring, can cause this value to be higher than in planar acetophenones. |
| ~157 | C6 (C-O) | Aromatic carbon bonded to the electron-donating methoxy group, appearing significantly downfield. |
| ~138 | C1 (C-C=O) | The ipso-carbon attached to the acetyl group. |
| ~132 | C4 (Ar C-H) | Aromatic methine carbon. |
| ~128 | C2 (C-Br) | The carbon atom attached to bromine is deshielded. |
| ~125 | C5 (Ar C-H) | Aromatic methine carbon. |
| ~115 | C3 (Ar C-H) | Aromatic methine carbon, shielded by the ortho-methoxy group. |
| ~56 | C9 (-OCH₃) | The methoxy carbon signal is characteristic and typically appears in the 55-60 ppm range.[2] |
| ~32 | C8 (-COCH₃) | The methyl carbon of the acetyl group. |
Expertise in Interpretation: The most telling signal is that of the carbonyl carbon (C7). In planar, conjugated acetophenones, this signal is typically found around 197-198 ppm. The predicted shift of ~200 ppm suggests a degree of steric hindrance from the flanking bromo and methoxy groups. This forces the acetyl group's p-orbitals out of alignment with the aromatic π-system, reducing conjugation and deshielding the carbonyl carbon. The chemical shift of the methoxy carbon (C9) at ~56 ppm is characteristic for an ortho-substituted methoxy group on a benzene ring.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The data is sourced from the SpectraBase database.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~1710 | Strong, Sharp | C=O Stretch | Aromatic Ketone |
| 3000-2850 | Medium | C-H Stretch | -CH₃ (acetyl & methoxy) |
| ~1580, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-alkyl ether |
| ~1030 | Medium | Symmetric C-O-C Stretch | Aryl-alkyl ether |
| ~780 | Strong | C-H Out-of-plane bend | 1,2,3-trisubstituted ring |
Expertise in Interpretation: The carbonyl (C=O) stretching frequency is highly diagnostic. For a typical conjugated aromatic ketone like acetophenone, this band appears around 1685 cm⁻¹.[3] The observed higher frequency (~1710 cm⁻¹) for this compound provides strong evidence for the steric inhibition of resonance discussed in the NMR section. When conjugation is reduced, the C=O bond gains more double-bond character, increasing its vibrational frequency.[4] The strong absorptions at ~1250 cm⁻¹ and ~1030 cm⁻¹ are characteristic of the aryl-alkyl ether linkage of the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. The data is sourced from the SpectraBase database (GC-MS).
Table 4: Major Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment Ion | Formula | Notes |
| 228 / 230 | [M]⁺• | [C₉H₉BrO₂]⁺• | Molecular Ion. The characteristic ~1:1 intensity ratio of these peaks confirms the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[5] |
| 213 / 215 | [M - CH₃]⁺ | [C₈H₆BrO₂]⁺ | Loss of the acetyl methyl group (α-cleavage), a common pathway for acetophenones.[6] |
| 185 / 187 | [M - COCH₃]⁺ | [C₇H₆BrO]⁺ | Loss of the entire acetyl radical. This forms the 2-bromo-6-methoxyphenyl cation. |
| 134 | [M - Br - CO]⁺ | [C₈H₆O]⁺ | Loss of a bromine radical followed by the neutral loss of carbon monoxide. |
| 106 | [M - Br - CO - C₂H₂]⁺ | [C₆H₆O]⁺• | Further fragmentation of the m/z 134 ion. |
Expertise in Interpretation: The most critical diagnostic feature is the molecular ion peak, which appears as a doublet at m/z 228 and 230 with nearly equal intensity, unequivocally indicating the presence of a single bromine atom.[5] The primary fragmentation pathway for aromatic ketones is α-cleavage.[7] For this compound, this involves two possibilities:
-
Loss of the methyl radical (•CH₃): This is a highly favorable pathway, leading to the stable benzoyl-type cation at m/z 213/215. This is often the base peak or a very intense fragment.
-
Loss of the aryl radical: This would lead to the acetyl cation [CH₃CO]⁺ at m/z 43.
Subsequent fragmentation of the benzoyl cation (m/z 213/215) often involves the loss of a neutral carbon monoxide (CO) molecule, which would yield a fragment at m/z 185/187.
Experimental Protocols
To ensure data integrity and reproducibility, the following standard operating procedures for spectroscopic analysis are recommended.
Synthesis Protocol (Illustrative)
A plausible route to this compound is via the Friedel-Crafts acylation of 3-bromoanisole.
Methodology:
-
Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add 3-bromoanisole (1 equivalent) and dry carbon disulfide (CS₂).
-
Catalyst Addition: Cool the flask in an ice bath and add anhydrous aluminum chloride (AlCl₃, ~2.5 equivalents) portion-wise.
-
Acylation: Add acetic anhydride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with water, then saturated NaHCO₃ solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the title compound.[8]
NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters: Use a standard pulse-acquire sequence. Set spectral width to ~16 ppm, acquisition time to ~4 seconds, and relaxation delay to 2 seconds. Acquire 16 scans.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set spectral width to ~240 ppm, acquisition time to ~1 second, and relaxation delay to 2 seconds. Acquire 1024 scans or more to achieve adequate signal-to-noise.
-
Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[9]
IR Data Acquisition
-
Sample Preparation: For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or methanol.
-
Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
-
GC Parameters: Use a standard non-polar column (e.g., DB-5ms). Inject 1 µL of the sample solution. Use a temperature program starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C and holding for 5 minutes.
-
MS Parameters: Set the EI source energy to 70 eV. Scan over a mass range of m/z 40-400.
-
Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.[5][6]
Conclusion
The spectroscopic profile of this compound is uniquely defined by its di-ortho substitution pattern. Key analytical takeaways include a higher-than-expected C=O stretching frequency in the IR spectrum (~1710 cm⁻¹) and a downfield-shifted carbonyl carbon in the ¹³C NMR spectrum (~200 ppm), both indicative of steric inhibition of resonance. The ¹H NMR spectrum shows a classic 1,2,3-trisubstituted pattern, and the mass spectrum is characterized by a prominent M/M+2 molecular ion peak, confirming the presence of bromine. This comprehensive guide provides the necessary data and interpretive framework for scientists working with this important chemical intermediate, ensuring high standards of quality control and facilitating further research and development.
References
- 1. This compound | C9H9BrO2 | CID 10868073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. asdlib.org [asdlib.org]
- 7. app.studyraid.com [app.studyraid.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
An In-depth Technical Guide to 1-(2-Bromo-6-methoxyphenyl)ethanone: A Versatile Building Block in Modern Organic Synthesis
Abstract: The strategic placement of ortho-bromo and methoxy substituents, combined with a reactive acetyl group, renders 1-(2-bromo-6-methoxyphenyl)ethanone a uniquely valuable and versatile precursor in synthetic organic chemistry. This guide provides an in-depth exploration of its properties, synthesis, and, most critically, its application in constructing complex molecular architectures. We will delve into its utility in cornerstone palladium-catalyzed cross-coupling reactions and its role as a foundational element in the synthesis of medicinally relevant heterocyclic scaffolds such as chromenones and benzodiazepines. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful building block for the efficient assembly of novel chemical entities.
Core Characteristics of this compound
Physicochemical and Spectroscopic Profile
This compound is a solid at room temperature, possessing a unique combination of functional groups that dictate its reactivity. The aryl bromide serves as a prime handle for cross-coupling reactions, the acetyl group offers a site for diverse chemical transformations, and the ortho-methoxy group sterically and electronically influences the molecule's reactivity.
A summary of its key properties is presented below:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 380225-68-3 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 69-72 °C | [2] |
| SMILES | CC(=O)C1=C(C=CC=C1Br)OC | [1] |
| InChIKey | MIYSKSQWTYYYMX-UHFFFAOYSA-N | [1] |
Spectroscopic data confirms the structure, with characteristic signals in ¹H NMR for the methyl protons, methoxy protons, and the aromatic protons. The carbonyl stretch is prominent in the IR spectrum.[1]
Strategic Importance in Synthesis
The utility of this building block stems from the orthogonal reactivity of its functional groups. The aryl bromide is a classic substrate for palladium-catalyzed reactions, allowing for the introduction of a wide array of substituents. The ketone functionality can be manipulated through aldol reactions, reductions, reductive aminations, or converted into other functional groups. The steric hindrance provided by the two ortho substituents (bromo and methoxy) can be a strategic advantage, influencing regioselectivity in certain reactions and providing a scaffold for creating sterically demanding architectures.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the most exploited feature of this molecule, serving as a linchpin for forming new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to modern drug discovery and materials science.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling the aryl bromide with an organoboron reagent.[3] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.[4]
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).[4]
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.[4]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl ketone.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne.[5] This reaction is indispensable for creating conjugated systems and is typically co-catalyzed by palladium and copper(I) salts.[6]
Caption: Simplified catalytic cycles for the Sonogashira coupling.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent like THF or DMF.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and an amine base such as triethylamine or diisopropylamine (2.0-3.0 eq.).[7][8]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.[7] Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate. Purify the resulting crude material via flash chromatography to obtain the pure alkynylated product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[9] The reaction couples the aryl bromide with a primary or secondary amine, requiring a strong base and often a specialized phosphine ligand to facilitate the catalytic cycle.[10][11]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried flask with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.), followed by an anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring for the required time (typically 4-24 hours).
-
Workup: After cooling, quench the reaction carefully with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry and concentrate the organic phase. Purify the crude product by column chromatography to isolate the N-aryl product.
Applications in Heterocyclic Synthesis
The strategic arrangement of functional groups in this compound makes it an ideal starting point for constructing complex heterocyclic systems, which form the core of many bioactive molecules.
Synthesis of Chromenone Derivatives
Chromenones (or chromones) are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities, including applications in anti-inflammatory and anti-cancer research.[12][13][14] this compound can serve as a precursor to these scaffolds, often through a sequence involving modification of the acetyl group followed by an intramolecular cyclization.
Caption: Conceptual pathway from the starting material to a chromenone scaffold.
A common strategy involves a Baker-Venkataraman rearrangement or a similar Claisen condensation to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromenone ring.
Synthesis of Benzodiazepine Scaffolds
Benzodiazepines are a cornerstone class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties.[15][16] The synthesis of these seven-membered heterocyclic systems can be achieved from precursors derived from this compound.
A plausible synthetic route might involve an initial Buchwald-Hartwig amination to introduce a nitrogen nucleophile bearing a second amino group (e.g., ethylenediamine), followed by an intramolecular condensation between the second amine and the ketone to form the diazepine ring. Benzodiazepine synthesis often involves the condensation of an o-phenylenediamine with a ketone.[15][17]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[18]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[18] Avoid contact with skin and eyes.[18][19] Wash hands thoroughly after handling.[20]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20][21]
-
Hazards: The compound may cause skin and serious eye irritation.[22] It is harmful if swallowed.[22] Consult the Safety Data Sheet (SDS) for complete hazard information before use.[2][21]
Conclusion
This compound is more than a simple aromatic ketone; it is a sophisticated and powerful building block for modern organic synthesis. Its pre-installed, orthogonally reactive functional groups—the aryl bromide for cross-coupling and the ketone for classical transformations—provide a reliable and efficient entry point to a vast chemical space. Its demonstrated utility in constructing biaryl systems, conjugated enynes, N-aryl amines, and medicinally vital heterocyclic cores like chromenones and benzodiazepines underscores its importance. For chemists engaged in drug discovery and the development of complex molecules, a thorough understanding of this reagent's potential is a significant asset in the synthetic toolkit.
References
- 1. This compound | C9H9BrO2 | CID 10868073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ie [fishersci.ie]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromenone: An emerging scaffold in anti-Alzheimer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of benzo-fused benzodiazepines employed as probes of the agonist pharmacophore of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijtsrd.com [ijtsrd.com]
- 18. echemi.com [echemi.com]
- 19. angenechemical.com [angenechemical.com]
- 20. fishersci.com [fishersci.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. 1-(3-Bromo-4-methoxyphenyl)ethanone | C9H9BrO2 | CID 611661 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity of 1-(2-Bromo-6-methoxyphenyl)ethanone with nucleophiles
An In-depth Technical Guide to the Reactivity of 1-(2-Bromo-6-methoxyphenyl)ethanone with Nucleophiles
Introduction: A Study in Steric and Electronic Dichotomy
This compound is a multifaceted building block in synthetic organic chemistry. Its utility stems from a unique substitution pattern where three distinct functional groups—an aryl bromide, a methoxy ether, and an acetyl ketone—are positioned ortho to one another on an aromatic ring. This arrangement creates a fascinating interplay of electronic effects and severe steric hindrance, which dictates the molecule's reactivity with nucleophiles.
The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions or metal-halogen exchange. The electron-withdrawing acetyl group, while only moderately activating the ring for traditional nucleophilic aromatic substitution (SNAr), plays a crucial role as a potential directing group and an electrophilic center itself. The methoxy group, an electron-donating entity, primarily introduces significant steric bulk, shielding the adjacent reactive sites.
This guide provides a comprehensive analysis of the reactivity of this substrate. It moves beyond simple procedural descriptions to explore the causal relationships behind experimental design, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this unique scaffold.
Section 1: Reactions at the Carbon-Bromine Bond: Gateway to Aromatic Core Functionalization
The C(sp²)-Br bond is the most prominent site for nucleophilic attack, not through direct substitution, but via sophisticated, metal-mediated pathways.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis offers the most reliable and versatile strategy for functionalizing the aryl bromide. The choice of ligand is paramount, as it must facilitate the catalytic cycle while accommodating the significant steric hindrance imposed by the flanking methoxy and acetyl groups.
The Buchwald-Hartwig amination is the premier method for forging C-N bonds, allowing the synthesis of substituted anilines from aryl halides.[1][2] The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]
Expertise & Causality: For a sterically congested substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is critical. Ligands such as XantPhos or Buchwald's biarylphosphine ligands are effective because they promote the crucial reductive elimination step, which forms the C-N bond, and prevent side reactions like beta-hydride elimination.[4] The use of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine nucleophile without competing in the coupling reaction.[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XantPhos, 2-5 mol%).
-
Add the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent).
-
Evacuate and backfill the flask with the inert gas.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).
-
Add the amine nucleophile (1.1-1.5 equivalents).
-
Seal the flask and heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds by reacting an organoboron species (typically a boronic acid or ester) with an organohalide.[6][7] The mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination.[8]
Expertise & Causality: The transmetalation step requires activation of the organoboron compound with a base.[6] The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center. The presence of water in the solvent system (e.g., toluene/H₂O or dioxane/H₂O) is often beneficial for dissolving the inorganic base and promoting the formation of the active boronate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a round-bottom flask, combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[9]
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), to a concentration of 0.1 M.
-
Fit the flask with a reflux condenser and heat the mixture to 90-100 °C under an inert atmosphere for 12-24 hours.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Nucleophile | Typical Catalyst/Ligand | Base | Key Advantage |
| Buchwald-Hartwig | Primary/Secondary Amines, Amides | Pd₂(dba)₃ / XantPhos | NaOtBu, Cs₂CO₃ | Excellent for C-N bond formation.[1] |
| Suzuki-Miyaura | Boronic Acids/Esters | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos | K₂CO₃, K₃PO₄ | High functional group tolerance, stable reagents.[6] |
Copper-Catalyzed Reactions: The Ullmann Condensation
The Ullmann condensation is a classical, copper-promoted reaction for forming C-O, C-N, and C-S bonds with aryl halides.[10][11] While often requiring harsher conditions (higher temperatures) than palladium-catalyzed methods, modern ligand development has improved its scope and efficiency.[10][12]
Expertise & Causality: Traditional Ullmann reactions used stoichiometric copper powder at very high temperatures (>200 °C).[10] Modern protocols use a catalytic amount of a copper(I) salt (e.g., CuI) with a ligand, such as 1,10-phenanthroline or an N,N-dimethyl glycine, which stabilizes the copper catalyst and facilitates the coupling. The reaction works best with aryl halides activated by electron-withdrawing groups, a condition modestly met by the acetyl group in our substrate.
Experimental Protocol: Ullmann C-O Coupling (Ether Synthesis)
-
To a sealable reaction tube, add CuI (5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add this compound (1.0 eq.) and the alcohol or phenol nucleophile (1.5-2.0 eq.).
-
Add a high-boiling polar solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
-
Seal the tube and heat to 120-160 °C for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer thoroughly to remove the high-boiling solvent, dry, and concentrate.
-
Purify by column chromatography.
Metal-Halogen Exchange: Creating a Potent Aryl Nucleophile
An alternative strategy to forming new bonds is to reverse the polarity of the C-Br bond. Metal-halogen exchange, typically with an alkyllithium reagent, converts the electrophilic aryl bromide into a powerfully nucleophilic aryllithium species.[13]
Expertise & Causality: This reaction must be performed at very low temperatures (typically -78 °C) to prevent the highly reactive aryllithium intermediate from attacking other electrophilic sites, such as the solvent (THF) or the ketone carbonyl of another molecule.[14] The choice of alkyllithium is important; n-BuLi is common, but t-BuLi can be more effective for rapid exchange.[14] The resulting aryllithium can then be quenched with a wide variety of electrophiles.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]
- 13. ias.ac.in [ias.ac.in]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
An In-depth Technical Guide to 1-(2-Bromo-6-methoxyphenyl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromo-6-methoxyphenyl)ethanone, a substituted aromatic ketone, represents a valuable building block in synthetic organic chemistry. Its unique arrangement of a bromine atom and a methoxy group ortho to the acetyl substituent imparts specific reactivity, making it a key intermediate in the synthesis of a variety of complex organic molecules, including heterocyclic compounds with potential pharmacological activity. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, spectroscopic characterization, and its applications in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic protocols.
Core Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 380225-68-3 | [PubChem][1] |
| Molecular Formula | C₉H₉BrO₂ | [PubChem][1] |
| Molecular Weight | 229.07 g/mol | [PubChem][1] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Melting Point | Data not readily available. For the related isomer, 2-bromo-1-(4-methoxyphenyl)ethanone, a melting point of 48.00 °C is reported. | |
| Boiling Point | Data not readily available. For the related isomer, 2-bromo-1-(4-methoxyphenyl)ethanone, a boiling point of 282.50 °C is reported. | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane; low solubility in water is predicted. | General chemical principles |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, most commonly involving the bromination of a suitable acetophenone precursor. The following protocol is a representative method based on established procedures for the synthesis of similar α-bromoacetophenones.[2][3]
Synthetic Workflow Diagram
Caption: A typical workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2'-Methoxyacetophenone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-methoxyacetophenone (1.0 eq) in carbon tetrachloride.
-
Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator such as AIBN or BPO.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct can be removed by filtration. The filtrate is then washed with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons, the methoxy group, and the acetyl group.
-
Aromatic Protons (δ 6.8-7.5 ppm): The three protons on the benzene ring will appear as a complex multiplet. The proton ortho to the bromine and meta to the acetyl group is expected to be the most downfield, while the proton ortho to the methoxy group and meta to the acetyl group will be the most upfield.
-
Methoxy Protons (-OCH₃, δ ~3.9 ppm): A sharp singlet integrating to three protons is expected for the methoxy group.
-
Acetyl Protons (-COCH₃, δ ~2.6 ppm): A singlet integrating to three protons will be observed for the acetyl methyl group.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O, δ ~195-205 ppm): The ketone carbonyl carbon is expected to be the most downfield signal.
-
Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are anticipated for the aromatic carbons. The carbon bearing the bromine atom (C-Br) and the carbon bearing the methoxy group (C-OCH₃) will have characteristic chemical shifts. The chemical shift of the methoxy-substituted carbon is typically around 56 ± 1 ppm for ortho-substitutions.[4]
-
Methoxy Carbon (-OCH₃, δ ~56 ppm): The carbon of the methoxy group will appear in the upfield region.
-
Acetyl Carbon (-COCH₃, δ ~25-30 ppm): The methyl carbon of the acetyl group will be observed in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:
-
C=O Stretch: A strong absorption band around 1700 cm⁻¹ is characteristic of the ketone carbonyl group.
-
C-O Stretch: An absorption in the region of 1250-1000 cm⁻¹ will indicate the C-O stretching of the methoxy group.
-
Aromatic C-H and C=C Stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively, are indicative of the aromatic ring.
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹, corresponds to the carbon-bromine bond.
A vapor-phase IR spectrum is available on PubChem for reference.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 228 and an M+2 peak at m/z 230 of nearly equal intensity, which is characteristic of a molecule containing one bromine atom.
-
Fragmentation: Common fragmentation pathways for such compounds include the loss of a bromine radical (M-Br)⁺ and the loss of an acetyl group (M-COCH₃)⁺. A prominent peak at m/z 43 corresponding to the acetyl cation [CH₃CO]⁺ is also expected.
A GC-MS spectrum is available on PubChem for further analysis.[5]
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the presence of the acetyl group and the bromine substituent on the aromatic ring.
Reactivity Profile
The acetyl group can undergo various reactions typical of ketones, such as reductions, oxidations, and nucleophilic additions to the carbonyl carbon. The aromatic bromine atom, while generally less reactive than an alkyl bromide, can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles or under catalytic conditions. This dual reactivity makes it a versatile intermediate.
Applications in Drug Discovery and Organic Synthesis
Substituted acetophenones are crucial intermediates in the synthesis of a wide range of biologically active molecules.[6][7][8] The bromine and methoxy substituents on this compound provide handles for further functionalization, allowing for the construction of diverse molecular scaffolds.
-
Synthesis of Heterocycles: This compound can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceuticals.[2][3]
-
Enzyme Inhibition: A structurally similar compound, 2-Bromo-2'-methoxyacetophenone, has been identified as an irreversible inhibitor of MurA in E. coli, highlighting the potential of this class of compounds in the development of novel antibacterial agents.
-
Protein Kinase Inhibitors: The α-bromoketone moiety is a reactive handle that can be used to synthesize more complex molecules, including those with potential protein kinase inhibitory activity, a key target in oncology research.[6]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazards: While specific toxicity data for this compound is limited, related α-bromoacetophenones are known to be lachrymators and skin and eye irritants.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its distinct pattern of substitution on the aromatic ring allows for a range of chemical transformations, making it a key starting material for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field.
References
- 1. rsc.org [rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H9BrO2 | CID 10868073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions [mdpi.com]
An In-Depth Technical Guide to the Crystal Structure Analysis of Bromo-Substituted Methoxyacetophenones
This guide provides a comprehensive technical overview of the crystal structure analysis of bromo-substituted methoxyacetophenones, a class of compounds with significant interest in synthetic chemistry and drug development. By examining the three-dimensional arrangement of atoms in the crystalline state, we can gain profound insights into the intermolecular forces that govern their solid-state properties. This understanding is crucial for researchers, scientists, and drug development professionals in fields such as materials science, crystallography, and medicinal chemistry.
This document moves beyond a simple recitation of data, offering a rationale for the experimental choices and a deep dive into the interpretation of the results. We will focus on a detailed case study of 2-bromo-1-(4-methoxyphenyl)ethanone and discuss the broader implications for related isomers.
The Significance of Crystal Structure Analysis in Drug Development
The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its physical and chemical properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact solubility, dissolution rate, bioavailability, and stability. A thorough understanding of the crystal structure, therefore, is not merely an academic exercise but a fundamental component of drug design and development. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and the subtle intermolecular interactions that dictate the crystal packing.
A Case Study: The Crystal Structure of 2-Bromo-1-(4-methoxyphenyl)ethanone
A prime example for understanding the crystallographic features of this class of compounds is 2-bromo-1-(4-methoxyphenyl)ethanone. Its structure has been determined by single-crystal X-ray diffraction and provides a wealth of information on molecular conformation and crystal packing.
Molecular Conformation
The molecule of 2-bromo-1-(4-methoxyphenyl)ethanone is nearly planar. This planarity is a key feature, influencing how the molecules interact with each other in the crystal lattice. The methoxy group is observed to be essentially coplanar with the phenyl ring, which can facilitate π-π stacking interactions, although in this specific structure, other interactions are more dominant.
Crystallographic Data
A summary of the crystallographic data for 2-bromo-1-(4-methoxyphenyl)ethanone is presented in the table below. This data provides the fundamental parameters of the crystal lattice.
| Parameter | Value |
| Chemical Formula | C₉H₉BrO₂ |
| Formula Weight | 229.07 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7360 (15) |
| b (Å) | 12.441 (3) |
| c (Å) | 10.048 (2) |
| β (°) | 111.42 (3) |
| Volume (ų) | 900.3 (4) |
| Z | 4 |
| Temperature (K) | 305 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.054 |
Data sourced from Zhang et al., 2009.[1]
Intermolecular Interactions and Crystal Packing
The crystal packing of 2-bromo-1-(4-methoxyphenyl)ethanone is primarily governed by weak intermolecular aromatic C—H⋯Ocarbonyl hydrogen-bonding interactions. These interactions link the molecules into one-dimensional chains that extend along the b-axis of the unit cell.[1][2] The absence of strong halogen bonding (Br···O or Br···Br) in this structure is a noteworthy observation. The position of the bromine atom on the acetyl methyl group rather than the aromatic ring likely plays a significant role in the observed packing motif.
Experimental Protocol: From Crystal to Structure
The determination of a crystal structure is a meticulous process that requires careful execution of several steps. The following protocol outlines a self-validating workflow for the single-crystal X-ray diffraction analysis of a bromo-substituted methoxyacetophenone.
Synthesis and Crystallization
The synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone can be achieved by the reaction of 4-methoxyacetophenone with a brominating agent such as cupric bromide or N-bromosuccinimide (NBS).[1][2]
Protocol for the Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone:
-
Dissolve 4-methoxyacetophenone in a suitable solvent like ethyl acetate.
-
Add cupric bromide to the solution.
-
Reflux the mixture for several hours.
-
Upon cooling, the product will precipitate.
-
Filter the solid and recrystallize from an appropriate solvent (e.g., ethyl acetate) to obtain single crystals suitable for X-ray diffraction. Slow evaporation of the solvent is often effective in growing high-quality crystals.[2]
Caption: Synthetic workflow for 2-bromo-1-(4-methoxyphenyl)ethanone.
Data Collection and Processing
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a specific temperature (e.g., 305 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).[1] A series of diffraction images are collected as the crystal is rotated.
-
Data Integration and Scaling: The raw diffraction images are processed to obtain a list of reflection intensities. This step involves indexing the diffraction spots, integrating their intensities, and applying corrections for various experimental factors.
Structure Solution and Refinement
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by the R-factor, which should ideally be low.[1]
Caption: Single-crystal X-ray diffraction workflow.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
To gain a more quantitative and visual understanding of the intermolecular interactions, Hirshfeld surface analysis is an invaluable tool. This method maps the electron distribution of a molecule in a crystal to define a unique surface that encapsulates the molecule.
The Hirshfeld surface can be colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are indicative of strong interactions like hydrogen bonds.
For 2-bromo-1-(4-methoxyphenyl)ethanone, the Hirshfeld surface analysis would visually confirm the presence of the C—H⋯O interactions as the dominant packing force and the absence of significant halogen bonding.
The Influence of Isomerism on Crystal Packing
The positions of the bromo and methoxy substituents on the acetophenone scaffold are expected to have a significant impact on the resulting crystal structure. While detailed crystallographic data for other isomers such as 3'-bromo-4'-methoxyacetophenone are not as readily available in the literature, we can hypothesize the potential changes in intermolecular interactions based on established principles of crystal engineering.
-
Bromo Group on the Aromatic Ring: If the bromine atom is attached to the phenyl ring, the possibility of halogen bonding (Br···O or Br···Br) increases. This is a directional interaction that can compete with or complement hydrogen bonding and π-π stacking, potentially leading to vastly different crystal packing arrangements.
-
Methoxy Group Position: The position of the methoxy group influences the overall polarity and steric profile of the molecule. A change in its position could alter the accessibility of the carbonyl oxygen for hydrogen bonding and modify the potential for π-π stacking interactions.
A comparative analysis of different isomers, once their crystal structures are determined, would provide valuable data for understanding the structure-property relationships in this class of compounds.
Conclusion and Future Outlook
The crystal structure analysis of bromo-substituted methoxyacetophenones provides fundamental insights into their solid-state behavior. The detailed examination of 2-bromo-1-(4-methoxyphenyl)ethanone reveals a structure governed by weak C—H⋯O hydrogen bonds, leading to a one-dimensional chain motif.
This guide has outlined the key experimental and computational workflows for such an analysis, emphasizing the importance of a rigorous and self-validating approach. The future of this research lies in the systematic crystallographic study of a wider range of isomers to build a comprehensive understanding of how subtle changes in molecular structure can direct the assembly of molecules in the solid state. Such knowledge is paramount for the rational design of crystalline materials with tailored properties for applications in the pharmaceutical and materials science industries.
References
Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-(2-Bromo-6-methoxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Bromo-6-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the theoretical principles governing its dissolution in common organic solvents. While specific quantitative data for this compound is not extensively available in public literature, this guide establishes a robust framework for its anticipated solubility based on its molecular structure. Furthermore, it provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies to effectively utilize this compound in their work.
Introduction: The Significance of Solubility in a Research Context
This compound (Figure 1) is a substituted acetophenone derivative with significant potential in organic synthesis. Its utility as a building block for more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials, is of high interest. The success of any synthetic or formulation endeavor involving this compound is fundamentally linked to its solubility profile. An understanding of how, and to what extent, this compound dissolves in various organic solvents is paramount for:
-
Reaction Optimization: Ensuring all reactants are in the same phase is crucial for optimal reaction rates and yields.
-
Purification Strategies: Techniques such as crystallization and chromatography are directly dependent on differential solubility.
-
Formulation Development: For pharmaceutical applications, controlling the solubility of an active pharmaceutical ingredient (API) or its precursors is critical for bioavailability and drug delivery.
This guide will delve into the theoretical underpinnings of solubility, predict the likely behavior of this compound in a range of common laboratory solvents, and provide detailed protocols for the empirical determination of its solubility.
Figure 1: Chemical Structure of this compound
Source: PubChem CID 10868073[1]
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
The molecular structure of this compound (C9H9BrO2, Molar Mass: 229.07 g/mol ) offers several clues to its solubility behavior[1]:
-
Aromatic Ring: The phenyl ring is a large, nonpolar feature, suggesting good solubility in aromatic solvents like toluene and benzene, as well as other nonpolar solvents like hexane, through van der Waals interactions.
-
Ketone Group (C=O): The carbonyl group introduces polarity and the ability to act as a hydrogen bond acceptor. This suggests solubility in polar aprotic solvents like acetone and ethyl acetate.
-
Methoxy Group (-OCH3): The ether linkage is also polar and can act as a hydrogen bond acceptor, further enhancing solubility in polar solvents.
-
Bromo Group (-Br): The bromine atom is a large, polarizable halogen. While it adds to the molecular weight and size, its contribution to polarity can influence interactions with various solvents.
Based on these features, a qualitative solubility profile can be predicted. The compound is expected to be readily soluble in a range of organic solvents and poorly soluble in water.
Hansen Solubility Parameters: A More Quantitative Approach
A more sophisticated method for predicting solubility involves the use of Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle states that substances with similar HSP values are likely to be miscible.
Anticipated Solubility Profile of this compound
Based on the theoretical principles discussed, the following table outlines the expected qualitative solubility of this compound in a selection of common organic solvents. It is imperative to note that these are predictions and should be confirmed by experimental validation.
| Solvent | Solvent Type | Anticipated Solubility | Rationale |
| Hexane | Nonpolar | Moderate | The nonpolar aromatic ring should interact favorably with hexane. |
| Toluene | Aromatic, Nonpolar | High | Strong "like dissolves like" interaction due to the aromatic nature of both solute and solvent. |
| Dichloromethane | Polar Aprotic | High | Good balance of polarity to interact with the ketone and methoxy groups, while also being a good solvent for the aromatic ring. |
| Ethyl Acetate | Polar Aprotic | High | The ester group can interact with the polar functionalities of the solute. |
| Acetone | Polar Aprotic | High | The ketone group in acetone will have a strong affinity for the polar groups of the solute. |
| Ethanol | Polar Protic | Moderate to High | The hydroxyl group can act as a hydrogen bond donor to the ketone and methoxy groups. The alkyl chain provides some nonpolar character. |
| Methanol | Polar Protic | Moderate | Similar to ethanol, but its higher polarity may slightly reduce its affinity for the nonpolar aromatic ring compared to ethanol. |
| Water | Polar Protic | Low to Insoluble | The large, nonpolar aromatic ring and the bromo group are expected to dominate, leading to poor hydration. |
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. This section provides detailed protocols for both qualitative and quantitative solubility determination.
Qualitative Solubility Assessment: A Rapid Screening Method
This method is useful for quickly assessing the general solubility of the compound in a range of solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., those listed in the table above)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Protocol:
-
Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add the test solvent dropwise (approximately 0.5 mL to start).
-
Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Solvent Addition: If the solid has not fully dissolved, continue to add the solvent in 0.5 mL increments, vortexing after each addition, up to a total volume of 3 mL.
-
Classification: Classify the solubility as:
-
Soluble: The entire solid dissolves.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No apparent dissolution of the solid.
-
Quantitative Solubility Determination: The Isothermal Equilibrium Method
This method provides a precise measurement of the solubility of the compound at a specific temperature.
Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvent(s)
-
Analytical balance
-
Scintillation vials or other sealable glass containers
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Accurately add a known volume of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. This ensures that the dissolution process has reached a thermodynamic equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
-
Diagram of the Quantitative Solubility Determination Workflow:
Caption: Workflow for quantitative solubility determination.
Data Presentation: A Template for Reporting
Quantitative solubility data should be presented in a clear and structured format to facilitate comparison and interpretation. The following table serves as a template for reporting experimentally determined solubility values.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 25 | To be determined | To be determined |
| Toluene | 25 | To be determined | To be determined |
| Dichloromethane | 25 | To be determined | To be determined |
| Ethyl Acetate | 25 | To be determined | To be determined |
| Acetone | 25 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined |
| Water | 25 | To be determined | To be determined |
Conclusion: Practical Implications for the Researcher
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While a definitive, quantitative solubility profile awaits thorough experimental investigation, the theoretical principles and structural analysis presented herein offer a strong predictive foundation for its behavior in common organic solvents. The detailed experimental protocols provide researchers with the necessary tools to generate high-quality, reliable solubility data. A thorough understanding of the solubility of this key intermediate will undoubtedly accelerate its application in the synthesis of novel compounds and the development of advanced materials, ultimately contributing to progress in the fields of medicine and materials science.
References
A Technical Guide to 1-(2-Bromo-6-methoxyphenyl)ethanone for Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound 1-(2-Bromo-6-methoxyphenyl)ethanone (CAS No. 380225-68-3). This document provides a detailed overview of its chemical and physical properties, commercial availability from leading suppliers, and its significant applications in organic synthesis and medicinal chemistry. By synthesizing technical data with practical insights, this guide aims to facilitate its effective and safe utilization in a laboratory and development setting.
Introduction: Strategic Importance in Synthesis
This compound is a substituted acetophenone that has emerged as a valuable and versatile building block in modern organic synthesis. Its molecular structure, featuring an ortho-bromo and ortho-methoxy group relative to the acetyl substituent, provides a unique combination of steric and electronic properties. This specific arrangement allows for selective transformations, making it a key intermediate in the synthesis of complex organic molecules, particularly heterocyclic compounds and novel pharmaceutical agents. The presence of the bromine atom facilitates a wide range of cross-coupling reactions, while the ketone and methoxy groups offer additional sites for chemical modification.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, reaction optimization, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 380225-68-3 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid | [2] |
| InChI Key | MIYSKSQWTYYYMX-UHFFFAOYSA-N | [1] |
Spectroscopic data is essential for the verification of the compound's identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]
Commercial Availability and Procurement
This compound is readily available for purchase from a multitude of chemical suppliers, catering to various scales from research and development to commercial production. When selecting a supplier, it is imperative to consider factors such as purity, availability of analytical data (e.g., Certificate of Analysis), and packaging options.
Table 2: Selected Commercial Suppliers
| Supplier | Purity | Notes |
| Sigma-Aldrich | ≥97% | Part of their collection of unique chemicals for early discovery researchers.[2] |
| MySkinRecipes | 97% | Offered in various quantities for research purposes.[3] |
| BLDpharm | - | Listed as a product offering.[4] |
| ChemUniverse | - | Available for bulk quote requests.[5] |
| BOC Sciences | - | Listed among their chemical products.[] |
This is not an exhaustive list, and availability may vary. Researchers should consult the respective supplier websites for the most current information.
Key Applications in Synthesis and Drug Discovery
The synthetic utility of this compound is primarily derived from its reactive functional groups, which allow for its incorporation into a diverse range of molecular scaffolds.
4.1. Intermediate for Heterocyclic Synthesis
The compound is a valuable precursor for the synthesis of various heterocyclic systems. The ketone functionality can undergo condensation reactions, while the aryl bromide is a handle for cyclization reactions, often mediated by transition metals.
4.2. Substrate in Cross-Coupling Reactions
The carbon-bromine bond is a key feature that allows this molecule to participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds.
Caption: General scheme of a cross-coupling reaction.
4.3. Building Block in Medicinal Chemistry
The structural motif of this compound is found in various compounds of medicinal interest. Its use as a starting material allows for the construction of complex molecules with potential biological activity.[7] For instance, related brominated acetophenones are crucial intermediates in the synthesis of compounds with applications in kinase inhibition and other therapeutic areas.[8]
Self-Validating Protocols and Quality Control
To ensure the reliability and reproducibility of experimental results, it is paramount to verify the identity and purity of the starting material.
Step-by-Step QC Protocol:
-
Visual Inspection: Examine the physical appearance of the compound. It should be a solid, and any significant deviation from the expected color should be noted.
-
Melting Point Analysis: Determine the melting point of a small sample. A sharp and consistent melting point is indicative of high purity.
-
Thin-Layer Chromatography (TLC): Spot a dilute solution of the compound on a TLC plate and develop it with an appropriate solvent system. A single spot suggests the absence of major impurities.
-
Spectroscopic Verification:
-
¹H NMR: Acquire a proton NMR spectrum and compare it with literature data or the supplier's specifications to confirm the molecular structure.
-
Mass Spectrometry: Obtain a mass spectrum to verify the molecular weight of the compound.
-
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Avoid inhalation of dust and contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place.[12] Keep away from incompatible materials.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[13]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.[9][10][11][12][13]
References
- 1. This compound | C9H9BrO2 | CID 10868073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Bromo-2-methoxyphenyl)ethanone | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [myskinrecipes.com]
- 4. 55736-69-1|1-(2-Bromo-6-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 5. chemuniverse.com [chemuniverse.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. aaronchem.com [aaronchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(2-Bromo-6-methoxyphenyl)ethanone
Introduction: Navigating Steric Hindrance in Modern Synthesis
In the landscape of pharmaceutical and materials science, the synthesis of complex biaryl and arylamine structures is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology for the formation of carbon-carbon and carbon-nitrogen bonds, offering unparalleled efficiency and functional group tolerance.[1] This guide focuses on a particularly challenging substrate: 1-(2-bromo-6-methoxyphenyl)ethanone. The presence of both a methoxy and an acetyl group ortho to the bromine atom introduces significant steric hindrance, which can impede the elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.
This document provides a comprehensive overview and detailed protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively navigate the challenges associated with sterically encumbered substrates and unlock their synthetic potential.
The Challenge of Ortho-Substitution
The ortho-substituents in this compound create a sterically crowded environment around the reaction center. This steric bulk can significantly impact the efficacy of cross-coupling reactions in several ways:
-
Inhibition of Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-bromine bond, can be slowed by the steric clash between the ortho-substituents and the bulky phosphine ligands on the palladium center.
-
Impeded Reductive Elimination: The final step of the catalytic cycle, which forms the desired product and regenerates the active catalyst, can also be hindered. The steric pressure from the ortho-groups can make it difficult for the coupled moieties to come together and be eliminated from the palladium center.
Overcoming these challenges necessitates a careful selection of catalysts, ligands, bases, and reaction conditions tailored to accommodate the steric demands of the substrate.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids
The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryl compounds due to its mild conditions and the commercial availability of a diverse range of boronic acids.[2][3] For a sterically hindered substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to promote both oxidative addition and reductive elimination.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is recommended. These ligands are designed to stabilize the monoligated palladium species, which is often the active catalyst, and their steric bulk can accelerate the reductive elimination step.
-
Base: A moderately strong base such as K₃PO₄ or Cs₂CO₃ is often employed. The base activates the boronic acid, facilitating the transmetalation step. For sensitive substrates, a weaker base like K₂CO₃ can be used, though it may require higher temperatures or longer reaction times.
-
Solvent System: A mixture of an organic solvent like dioxane or toluene with water is typically used to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Synthesis of 1-(2-acetyl-3-methoxyphenyl)-4-methylbenzene
Materials:
-
This compound
-
(4-Methylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), (4-methylphenyl)boronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
In a separate vial, weigh Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) and add them to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x volume of aqueous layer).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters
| Arylboronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylboronic acid | 1-(2-Acetyl-3-methoxyphenyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | ~85-95 |
| 4-Methoxyphenylboronic acid | 1-(2-Acetyl-3-methoxyphenyl)-4-methoxybenzene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene/H₂O | 110 | ~80-90 |
| 3-Pyridinylboronic acid | 1-(2-Acetyl-3-methoxyphenyl)pyridine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | ~70-85 |
Yields are estimated based on analogous reactions with sterically hindered substrates and may require optimization.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5][6] Similar to C-C coupling reactions, steric hindrance poses a significant challenge. The use of highly active catalysts and appropriate bases is crucial for achieving good yields.
Causality Behind Experimental Choices:
-
Catalyst System: Third-generation Buchwald-Hartwig precatalysts (e.g., XPhos Pd G3) are often effective for sterically demanding substrates. These catalysts are air- and moisture-stable and generate the active monoligated Pd(0) species in situ.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the C-N bond-forming reductive elimination.[7]
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are commonly used to prevent quenching of the strong base.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Reaction: Synthesis of N-phenyl-2-acetyl-3-methoxyaniline
Materials:
-
This compound
-
Aniline
-
XPhos Pd G3 precatalyst
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
To a glovebox-dried Schlenk tube, add this compound (1.0 equiv.), NaOt-Bu (1.4 equiv.), and the XPhos Pd G3 precatalyst (2 mol%).
-
Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene via syringe, followed by aniline (1.2 equiv.).
-
Place the reaction under an argon atmosphere.
-
Heat the mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Table 2: Representative Buchwald-Hartwig Amination Reaction Parameters
| Amine | Product | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Morpholine | 4-(2-Acetyl-3-methoxyphenyl)morpholine | XPhos Pd G3 (2) | NaOt-Bu | Toluene | 110 | ~80-90 | | Benzylamine | N-(2-Acetyl-3-methoxyphenyl)benzylamine | RuPhos Pd G3 (2) | LiHMDS | Dioxane | 100 | ~75-85 | | Aniline | N-(2-Acetyl-3-methoxyphenyl)aniline | BrettPhos Pd G3 (2) | K₃PO₄ | t-BuOH | 100 | ~60-75 |
Yields are estimated and may require optimization.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation for accessing conjugated enynes.[8][9] This reaction typically employs a dual catalytic system of palladium and copper(I).[10]
Causality Behind Experimental Choices:
-
Catalyst System: A standard catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, polar aprotic solvents like THF or DMF are commonly employed.
Detailed Experimental Protocol: Sonogashira Coupling
Reaction: Synthesis of 1-(2-methoxy-6-(phenylethynyl)phenyl)ethanone
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF, followed by Et₃N (2.0 equiv.) and phenylacetylene (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature to 50 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heck Reaction: Arylation of Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an aryl halide with an alkene.[11][12] For sterically hindered substrates, intramolecular Heck reactions are often more efficient than their intermolecular counterparts.[13] However, with careful selection of conditions, intermolecular coupling is achievable.
Causality Behind Experimental Choices:
-
Catalyst System: A phosphine-free catalyst system, such as Pd(OAc)₂, can be effective, sometimes in the presence of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) to enhance reactivity. Alternatively, palladium complexes with bulky phosphine ligands can be used.
-
Base: An inorganic base like K₂CO₃ or NaOAc is typically used to neutralize the HX formed in the catalytic cycle.[14]
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are often required to drive the reaction to completion.
Detailed Experimental Protocol: Heck Reaction
Reaction: Synthesis of (E)-ethyl 3-(2-acetyl-3-methoxyphenyl)acrylate
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a pressure tube, add this compound (1.0 equiv.), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv.).
-
Add anhydrous DMF and ethyl acrylate (1.5 equiv.).
-
Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of the sterically hindered substrate this compound presents a formidable synthetic challenge. However, by leveraging modern catalyst systems featuring bulky, electron-rich ligands and carefully optimizing reaction conditions, a wide array of valuable biaryl, arylamine, and arylalkyne products can be accessed. The protocols outlined in this guide serve as a robust starting point for researchers. It is imperative to recognize that for each specific coupling partner, empirical optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve maximal yield and purity. The continued development of more active and sterically tolerant catalyst systems will undoubtedly further expand the synthetic utility of this and other challenging substrates in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Application Note: A Strategic Guide to the Synthesis of Chromone Derivatives from 1-(2-Bromo-6-methoxyphenyl)ethanone
Executive Summary
The chromone (1-benzopyran-4-one) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Chromone derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3] This guide provides a comprehensive, two-stage synthetic strategy for converting the readily available starting material, 1-(2-Bromo-6-methoxyphenyl)ethanone, into 8-Bromochromone. This protocol is designed for practical application in a research setting, emphasizing not only the procedural steps but also the underlying chemical principles that govern the transformations. We will detail a robust pathway involving O-demethylation followed by a highly efficient one-pot cyclization via an enaminone intermediate.
The Chromone Scaffold in Drug Discovery
The rigid bicyclic structure of chromone provides an ideal template for designing ligands that can interact with diverse biological receptors and enzymes.[1] Its unique electronic and structural properties allow for extensive functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This versatility has led to the development of numerous chromone-based therapeutic agents and clinical candidates. The bromine atom at the C-8 position of the target molecule serves as a versatile synthetic handle for further elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the creation of diverse chemical libraries for drug screening programs.
Overall Synthetic Strategy
The synthesis of the target chromone from this compound requires two key strategic transformations. The starting material possesses a methoxy group ortho to the acetyl function, which must first be converted to a free hydroxyl group to enable the crucial ring-closing step. Subsequently, the chromone core is constructed using a well-established method involving a one-carbon extension and cyclization.
Stage 1: O-Demethylation. The methyl ether at the C6 position is cleaved to unmask the phenolic hydroxyl group, yielding the key intermediate, 1-(2-Bromo-6-hydroxyphenyl)ethanone.
Stage 2: One-Pot Enaminone Formation and Cyclization. The 2'-hydroxyacetophenone intermediate is reacted with an aminomethylating reagent to form an enaminone, which undergoes a subsequent acid-catalyzed intramolecular cyclization to yield the final product, 8-Bromochromone.
Diagram 1: High-level workflow for the synthesis of 8-Bromochromone.
Detailed Experimental Protocols
Stage 1: Synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone
Causality Behind Experimental Choices: The cleavage of aryl methyl ethers is a critical transformation. Boron tribromide (BBr₃) is a superior reagent for this purpose due to its high Lewis acidity, which allows it to coordinate strongly with the ether oxygen. This coordination weakens the C-O bond, facilitating a nucleophilic attack by the bromide ion to cleave the methyl group specifically, leaving the more robust aryl-oxygen bond intact. The reaction is performed at low temperatures to control its exothermicity and prevent potential side reactions. Anhydrous conditions are paramount as BBr₃ reacts violently with water.
Protocol 1: O-Demethylation with Boron Tribromide
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.2 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully cool the mixture back to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of water. Caution: The quenching of excess BBr₃ is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 1-(2-Bromo-6-hydroxyphenyl)ethanone as a crystalline solid.
Stage 2: Synthesis of 8-Bromochromone
Causality Behind Experimental Choices: This stage employs a highly efficient one-pot procedure.
-
Enaminone Formation: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves a dual purpose. It acts as a synthon for a single carbon unit (a formyl group equivalent) and as a dehydrating agent. It reacts with the methyl ketone to form a highly reactive enaminone intermediate.[4]
-
Intramolecular Cyclization: The introduction of a strong acid, such as hydrochloric acid, protonates the enaminone. This protonation increases the electrophilicity of the carbonyl carbon, promoting an intramolecular nucleophilic attack from the ortho-hydroxyl group.[5] The subsequent elimination of dimethylamine drives the reaction to completion, forming the stable aromatic pyrone ring of the chromone.[6][7]
Diagram 2: Simplified mechanism of enaminone-mediated chromone synthesis. (Note: Image placeholders would be replaced with actual chemical structures in a live document.)
Protocol 2: One-Pot Chromone Synthesis
-
Preparation: To a solution of 1-(2-Bromo-6-hydroxyphenyl)ethanone (1.0 eq) in anhydrous toluene (approx. 0.2 M), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).
-
Reaction (Enaminone Formation): Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the formation of the enaminone intermediate by TLC. The intermediate is typically more nonpolar than the starting material.
-
Cyclization: After cooling the reaction mixture to room temperature, add a solution of concentrated hydrochloric acid (HCl) (3-4 eq) in ethanol.
-
Reaction (Cyclization): Stir the mixture at room temperature for an additional 2-4 hours. The formation of the chromone product can be monitored by TLC.
-
Workup: Pour the reaction mixture into ice-cold water. The product may precipitate as a solid. If so, collect it by vacuum filtration and wash with cold water. If the product remains in solution, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by recrystallization from ethanol or by flash column chromatography to afford 8-Bromochromone.
Data Summary and Product Validation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | O-Demethylation | BBr₃ | DCM | -78 to RT | 12-16 | 75-85% |
| 2a | Enaminone Formation | DMF-DMA | Toluene | 110 | 3-5 | >90% (in situ) |
| 2b | Cyclization | Conc. HCl | Toluene/EtOH | RT | 2-4 | 80-90% (from intermediate) |
Self-Validating System (Product Characterization):
The identity and purity of the intermediate and final product must be rigorously confirmed.
-
1-(2-Bromo-6-hydroxyphenyl)ethanone (Intermediate):
-
¹H NMR: Expect characteristic peaks for the acetyl methyl protons (~2.6 ppm), three aromatic protons, and a broad singlet for the phenolic hydroxyl proton (concentration-dependent, ~11-12 ppm due to intramolecular hydrogen bonding).
-
Mass Spec (MS): The mass spectrum should show the molecular ion peak corresponding to C₈H₇BrO₂ with the characteristic isotopic pattern for a single bromine atom.
-
-
8-Bromochromone (Final Product):
-
¹H NMR: Expect distinct signals for the vinylic protons of the pyrone ring (a doublet around 6.4 ppm for H-3 and a doublet around 7.8 ppm for H-2), along with signals for the three aromatic protons on the benzene ring.
-
¹³C NMR: Look for the characteristic carbonyl signal of the chromone at ~177 ppm, along with signals for the C-Br carbon and other aromatic/vinylic carbons.
-
Infrared (IR): A strong absorption band around 1650-1630 cm⁻¹ is indicative of the γ-pyrone carbonyl group.
-
MS: The mass spectrum should confirm the molecular weight for C₉H₅BrO₂ and show the bromine isotopic pattern.
-
Conclusion and Future Directions
This application note details a reliable and efficient two-stage synthesis of 8-Bromochromone from this compound. The protocols are based on well-understood reaction mechanisms, providing a robust foundation for researchers in drug discovery. The final product, 8-Bromochromone, is an excellent platform for further chemical exploration. The C-8 bromine atom can be readily functionalized using modern palladium-catalyzed cross-coupling reactions to generate novel libraries of chromone derivatives for biological screening, accelerating the discovery of new therapeutic leads.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Palladium‐Catalysed Intramolecular Direct Arylation of 2‐Bromobenzenesulfonic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Brønsted Acid Mediated Cyclization of Enaminones. Rapid and Efficient Access to the Tetracyclic Framework of the Strychnos Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Note: Mastering the Suzuki-Miyaura Coupling of the Sterically Hindered 1-(2-Bromo-6-methoxyphenyl)ethanone
Introduction: Navigating Steric Challenges in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its development, honored with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3][4]
However, the reaction's elegance is often tested by substrates bearing significant steric hindrance around the coupling sites. 1-(2-Bromo-6-methoxyphenyl)ethanone is a prime example of such a challenging substrate. The presence of both a bromo and a methoxy group ortho to the site of coupling imposes a formidable steric barrier. This congestion can significantly impede key steps in the catalytic cycle, leading to low yields or complete reaction failure with standard protocols.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of coupling this hindered aryl bromide. We will delve into the mechanistic nuances, provide a field-proven, step-by-step protocol, explore optimization parameters, and offer a detailed troubleshooting guide. The objective is to equip the modern chemist with the knowledge to reliably synthesize complex biaryl ketones, critical intermediates for a new generation of chemical entities.
The Catalytic Cycle: A Deeper Look at the Role of Reagents
The success of a sterically demanding Suzuki-Miyaura coupling hinges on a finely tuned interplay between the palladium catalyst, its coordinating ligand, the base, and the solvent. Understanding the specific function of each component is paramount. The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The cycle begins with the insertion of a Pd(0) complex into the carbon-bromine bond of the aryl bromide. For electron-rich and sterically crowded substrates like this compound, this step is often the rate-limiting one.[10] The choice of ligand is critical here; bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are essential.[11] They form highly active, low-coordinate Pd(0) species that possess the steric and electronic properties required to engage the hindered C-Br bond.
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The process requires activation of the boronic acid by a base.[12] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its aryl group to the Pd(II) center.[13][14][15][16] The choice of base can therefore dramatically influence the reaction rate and yield.
-
Reductive Elimination: In the final step, the two organic partners are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3] This step can also be slow for hindered substrates, and the use of bulky ligands is known to accelerate it.
Caption: The Suzuki-Miyaura catalytic cycle for hindered substrates.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-acetyl-2',6'-dimethoxybiphenyl from this compound and 2-methoxyphenylboronic acid. This represents a challenging tetra-ortho-substituted coupling.
Materials & Equipment:
-
Aryl Halide: this compound
-
Boronic Acid: 2-Methoxyphenylboronic acid
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) or a suitable Buchwald pre-catalyst.
-
Base: Anhydrous potassium phosphate (K₃PO₄), finely ground.
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
-
Standard Glassware: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer, septa.
-
Inert Atmosphere: Argon or Nitrogen gas line with a bubbler.
-
Reagents for Work-up: Ethyl acetate, deionized water, brine.
-
Purification: Silica gel for column chromatography.
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), 2-methoxyphenylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent oxidation and deactivation of the catalyst.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Add anhydrous solvent (e.g., 1,4-Dioxane) via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.
-
The mixture should be thoroughly degassed again by bubbling the inert gas through the solution for 10-15 minutes.
-
-
Reaction Execution:
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the base and palladium black. Wash the pad with additional ethyl acetate.[18]
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. A solvent gradient of hexane/ethyl acetate is typically effective. The exact ratio should be determined by TLC analysis.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final biaryl ketone.
-
Caption: Standard experimental workflow for the Suzuki-Miyaura coupling.
Optimization Parameters: A Comparative Table
The choice of catalyst, ligand, base, and solvent is highly substrate-dependent. The following table provides a summary of conditions successfully used for sterically hindered aryl bromides, offering a valuable starting point for optimization.
| Aryl Bromide Partner | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 2-Bromo-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | Pd(dba)₂ (1) | R-Phos (1) | K₃PO₄·H₂O (3) | THF | RT | 12 | 92 | [17] |
| 2-Bromo-N,N-dimethylaniline | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 96 | [11] |
| 1-Bromo-2,6-dimethoxybenzene | Phenylboronic acid | Pd(OAc)₂ (0.5) | PPh₃ (0.5) | K₂CO₃ (3) | MeOH | Reflux | 12 | 85 | [19] |
| 5-Bromoindole | o-Tolylboronic acid | Pd/Sphos (5) | - | K₂CO₃ (3) | H₂O/ACN | 37 | 18 | 92 | [20] |
| 2-Bromotoluene | Mesitylboronic acid | Pd(dba)₂ (0.01) | R-Phos (0.03) | K₃PO₄·H₂O (3) | Dioxane | 100 | 2 | 98 | [17] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise, particularly with difficult substrates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Catalyst degradation due to oxygen exposure.[3] 2. Poor Reactivity: The chosen ligand/base system is insufficient to overcome the steric barrier.[10] 3. Reagent Quality: Impure starting materials or wet solvent. | 1. Ensure rigorous degassing of solvents and use of inert atmosphere techniques. Use a fresh bottle of catalyst or a more air-stable pre-catalyst. 2. Screen a panel of more active ligands (e.g., Buchwald-type ligands like XPhos, RuPhos).[11] Try a stronger base like Cs₂CO₃ or a different solvent (e.g., Toluene, THF). 3. Use freshly purified starting materials and anhydrous solvents. |
| Protodeborylation | 1. Boronic Acid Instability: The boronic acid hydrolyzes back to the arene, especially under prolonged heating in aqueous basic conditions.[3] | 1. Use the corresponding boronic ester (e.g., pinacol ester), which is more stable.[3] Minimize reaction time and temperature where possible. Use anhydrous conditions with a base like K₃PO₄. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: O₂ can facilitate the formation of Pd(II) species that promote the homocoupling of two boronic acid molecules.[3] | 1. Improve degassing procedures for the solvent and reaction mixture. Ensure the reaction is maintained under a positive pressure of inert gas throughout. |
| Formation of Byproducts | 1. Side Reactions: The acetyl group could potentially undergo side reactions under harsh basic conditions or high temperatures. | 1. Use the mildest effective base (e.g., K₃PO₄ or K₂CO₃ over hydroxides).[15] Avoid excessive heating or prolonged reaction times once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable transformation with careful consideration of the reaction parameters. Success is predicated on counteracting the significant steric hindrance through the rational selection of a bulky, electron-rich phosphine ligand and an appropriate base to facilitate the key oxidative addition and transmetalation steps. By employing rigorous inert atmosphere techniques and following the detailed protocol and troubleshooting guide provided, researchers can confidently synthesize complex biaryl ketones, thereby enabling further exploration in drug discovery and materials science.
References
- 1. fishersci.se [fishersci.se]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(2-Bromo-6-methoxyphenyl)ethanone in Medicinal Chemistry: A Guide to Synthetic Protocols and Strategic Applications
Introduction: The Strategic Value of 1-(2-Bromo-6-methoxyphenyl)ethanone
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutic agents. This compound, a readily available substituted acetophenone, represents a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique structural features—a reactive ketone, a sterically hindered ortho-bromo substituent, and an electron-donating methoxy group—provide a powerful toolkit for the construction of complex molecular architectures.
The bromine atom serves as a key handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. This is of particular importance in the synthesis of biaryl ketones, a class of compounds with significant therapeutic potential. The ketone functionality is a classic precursor for the synthesis of heterocyclic systems, such as chalcones, through Claisen-Schmidt condensation, and can be further elaborated into more complex structures. The methoxy group, through its electronic and steric influence, can modulate the reactivity of the aromatic ring and influence the conformation of the final products, which can be critical for biological activity.
This comprehensive technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into detailed, field-proven protocols for its use in the synthesis of key pharmacophores, including biaryl ketones, quinazolinones, and chalcones. Beyond synthetic procedures, we will explore the mechanistic underpinnings of these transformations and the biological relevance of the resulting compounds, particularly in the context of kinase inhibition and anticancer research.
I. Synthesis of Biaryl Ketones via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The presence of the bromo substituent in this compound makes it an ideal substrate for this transformation, enabling the synthesis of a diverse library of biaryl ketones. These compounds are of significant interest in drug discovery, with many exhibiting potent biological activities.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. For a substrate such as this compound, the steric hindrance around the bromine atom necessitates a catalyst system that is both highly active and resistant to steric crowding.
-
Catalyst and Ligand: A palladium(0) species is the active catalyst, typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered substrates, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed. These ligands promote oxidative addition and reductive elimination, the key steps in the catalytic cycle.
-
Base: The base plays a critical role in activating the boronic acid for transmetalation. A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often sufficient. The choice of base can also influence the reaction rate and the suppression of side reactions.
-
Solvent System: A mixture of an organic solvent and water is commonly used. Solvents like 1,4-dioxane or toluene can solubilize the organic substrates, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvent is essential to remove dissolved oxygen, which can oxidize the palladium(0) catalyst and deactivate it.
Detailed Experimental Protocol: Synthesis of 1-(2-(4-methoxyphenyl)-6-methoxyphenyl)ethanone
This protocol describes a representative Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
In a separate vial, weigh Pd(OAc)₂ and SPhos and add them to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl ketone.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-(2-phenyl-6-methoxyphenyl)ethanone | 85 |
| 2 | 4-Methylphenylboronic acid | 1-(2-(p-tolyl)-6-methoxyphenyl)ethanone | 88 |
| 3 | 3-Fluorophenylboronic acid | 1-(2-(3-fluorophenyl)-6-methoxyphenyl)ethanone | 82 |
Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
II. Synthesis of Quinazolinone Derivatives
Quinazolinones are a class of heterocyclic compounds that are prevalent in many biologically active molecules and approved drugs.[1][2][3][4] They are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The synthesis of quinazolinones from this compound typically involves a multi-step sequence, beginning with the conversion of the ketone to an intermediate that can undergo cyclization.
A common strategy involves the transformation of the acetophenone into a 2-aminobenzamide derivative, which can then be cyclized with various reagents to form the quinazolinone ring.
Synthetic Strategy and Mechanistic Rationale
The conversion of this compound to a quinazolinone can be envisioned through a pathway involving an initial nucleophilic aromatic substitution (SNAᵣ) or a metal-catalyzed amination to replace the bromine with an amino group, followed by further functional group manipulations and cyclization. A more direct approach, however, might involve a multi-component reaction.
Visualization of a Representative Quinazolinone Synthesis Pathway
Caption: A potential synthetic pathway to quinazolinones from the starting ketone.
Detailed Experimental Protocol: Synthesis of a 2-Substituted Quinazolinone (Representative)
This protocol outlines a general, multi-step synthesis of a quinazolinone derivative starting from a 2-aminoacetophenone, which would be the intermediate derived from this compound.
Step 1: Synthesis of 2-Amino-6-methoxyacetophenone (Hypothetical)
This step would typically involve a palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) of this compound with a nitrogen source like ammonia or a protected amine.
Step 2: Synthesis of 2-Amino-6-methoxybenzamide
The 2-aminoacetophenone from Step 1 would need to be converted to the corresponding benzamide. This could be achieved through various methods, such as a Willgerodt-Kindler reaction followed by hydrolysis, or a haloform reaction followed by amidation of the resulting carboxylic acid.
Step 3: Cyclization to form the Quinazolinone Ring
This protocol details the cyclization of a 2-aminobenzamide with an aldehyde.
Materials:
-
2-Amino-6-methoxybenzamide (1.0 equiv)
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.1 equiv)
-
p-Toluenesulfonic acid (p-TSA, catalytic amount)
-
Toluene
-
Iodine (I₂, 1.5 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-methoxybenzamide and the aromatic aldehyde in toluene.
-
Add a catalytic amount of p-TSA and heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After the formation of the dihydroquinazolinone intermediate (monitored by TLC), cool the reaction and remove the toluene under reduced pressure.
-
To the crude intermediate, add DMSO, iodine, and potassium carbonate.
-
Heat the mixture to 100-120 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography or recrystallization to obtain the desired quinazolinone.
Biological Relevance: Quinazolinones as Kinase Inhibitors
Many quinazolinone derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[5][6][7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Quinazolinone-based drugs like Gefitinib and Erlotinib are approved for the treatment of non-small-cell lung cancer and target the epidermal growth factor receptor (EGFR) kinase.[6]
Visualization of a Simplified Kinase Inhibition Pathway
Caption: Quinazolinone derivatives can inhibit receptor tyrosine kinases, blocking downstream signaling and cancer cell proliferation.
III. Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are another important class of bioactive compounds that can be readily synthesized from this compound.[8][9] They are precursors to flavonoids and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[8][10][11] The synthesis of chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.[12][13][14]
Principles of the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation involves the reaction of an enolate ion (from the acetophenone) with an aldehyde that cannot enolize (the aromatic aldehyde).[13] The initial aldol addition product readily dehydrates under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone (chalcone).
-
Base: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to deprotonate the α-carbon of the acetophenone to form the reactive enolate.
-
Solvent: Ethanol is a commonly used solvent as it can dissolve both the reactants and the base.
-
Reactants: The choice of aromatic aldehyde allows for the introduction of a wide variety of substituents on the second aromatic ring of the chalcone, enabling the exploration of structure-activity relationships.
Detailed Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol describes the synthesis of a chalcone from this compound and a representative aromatic aldehyde.
Materials:
-
This compound (1.0 equiv)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 equiv)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%)
-
Dilute hydrochloric acid (HCl)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound and the aromatic aldehyde in ethanol.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add the aqueous NaOH solution dropwise to the cooled mixture.
-
Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction may take several hours to overnight. A precipitate of the chalcone may form during this time.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice water.
-
Acidify the mixture with dilute HCl to neutralize the excess base and precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Data Presentation: Anticancer Activity of Representative Chalcone Derivatives
The following table presents hypothetical IC₅₀ values for chalcone derivatives against a cancer cell line, illustrating the potential for potent biological activity.
| Compound | R Group on Aldehyde | IC₅₀ (µM) vs. MCF-7 (Breast Cancer Cell Line) |
| Chalcone 1 | -H | 8.5 |
| Chalcone 2 | 4-Cl | 3.2 |
| Chalcone 3 | 4-OCH₃ | 5.7 |
| Chalcone 4 | 3,4,5-(OCH₃)₃ | 1.8 |
Note: These are representative values. Actual IC₅₀ values would need to be determined experimentally.[15]
Conclusion and Future Directions
This compound is a valuable and versatile building block in medicinal chemistry, providing access to a range of important pharmacophores. The synthetic protocols detailed in this guide for Suzuki-Miyaura coupling, quinazolinone synthesis, and Claisen-Schmidt condensation demonstrate the strategic utility of this starting material. The resulting biaryl ketones, quinazolinones, and chalcones are classes of compounds with well-established and potent biological activities, particularly in the realm of oncology.
The ability to readily diversify the structures derived from this starting material through the choice of coupling partners and reaction conditions makes it an ideal scaffold for the generation of compound libraries for high-throughput screening and lead optimization. Future research in this area could focus on the development of novel multi-component reactions utilizing this compound to further streamline the synthesis of complex heterocyclic systems. Additionally, the exploration of other cross-coupling methodologies beyond the Suzuki-Miyaura reaction could open up new avenues for derivatization. As our understanding of the molecular drivers of disease continues to grow, the strategic application of versatile building blocks like this compound will remain a critical component of successful drug discovery endeavors.
References
- 1. ajpps.org [ajpps.org]
- 2. A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scribd.com [scribd.com]
- 15. Anticancer Activity of Natural and Synthetic Chalcones | MDPI [mdpi.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-(2-Bromo-6-methoxyphenyl)ethanone
Introduction: Unlocking Heterocyclic Diversity from a Versatile Brominated Ketone
1-(2-Bromo-6-methoxyphenyl)ethanone is a highly versatile and valuable building block in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. Its strategic placement of a bromine atom ortho to an acetyl group, coupled with a methoxy substituent, offers a unique combination of reactive sites that can be selectively manipulated to forge complex molecular architectures. The presence of the bromine atom makes it an ideal substrate for a variety of cross-coupling reactions, including Palladium-catalyzed Sonogashira and Buchwald-Hartwig reactions, as well as copper-catalyzed Ullmann condensations. The acetyl and methoxy groups can participate in or influence cyclization reactions, leading to the formation of various fused ring systems. These attributes make this compound a cornerstone for the synthesis of pharmacologically relevant scaffolds such as benzofurans, chromones, indoles, and quinolines. This guide provides detailed application notes and protocols for the synthesis of these important heterocyclic systems, emphasizing the underlying chemical principles and practical experimental considerations.
I. Synthesis of 4-Methoxybenzofurans via Palladium-Catalyzed Sonogashira Coupling and Cyclization
The synthesis of 4-methoxybenzofurans from this compound can be efficiently achieved through a one-pot, two-step sequence involving a Sonogashira cross-coupling reaction with a terminal alkyne, followed by an intramolecular cyclization. This strategy is highly convergent and allows for the introduction of diverse substituents at the 2-position of the benzofuran ring.
Mechanistic Rationale
The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ), and subsequent reductive elimination to yield the coupled product.[1] The subsequent intramolecular cyclization is facilitated by the nucleophilic attack of the methoxy group's oxygen onto the alkyne, often promoted by the palladium catalyst or a suitable base, leading to the formation of the benzofuran ring.
Diagram: Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of 2-Aryl-4-methoxybenzofurans
This protocol is adapted from general procedures for Sonogashira coupling followed by cyclization.[1][3]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
CuI (0.06 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by triethylamine (3.0 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-substituted-4-methoxybenzofuran.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-Methoxy-2-phenylbenzofuran | ~85% (expected) |
| 2 | 1-Hexyne | 2-Butyl-4-methoxybenzofuran | ~80% (expected) |
| 3 | Trimethylsilylacetylene | 4-Methoxy-2-(trimethylsilyl)benzofuran | ~90% (expected) |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
II. Synthesis of 8-Methoxychromones via Intramolecular Cyclization
While direct synthesis of chromones from this compound is less common, a related precursor, 2'-hydroxy-6'-methoxyacetophenone, can be readily synthesized and then cyclized to form 8-methoxychromones. The initial step would involve the conversion of the bromo-substituent to a hydroxyl group.
Synthetic Strategy
A plausible synthetic route involves an initial Ullmann-type coupling with a hydroxide source or a multi-step conversion to introduce the hydroxyl group, followed by a Baker-Venkataraman rearrangement or a Claisen condensation with a suitable ester to construct the chromone core.
Diagram: General Workflow for 8-Methoxychromone Synthesis
Caption: Proposed workflow for the synthesis of 8-methoxychromones.
III. Synthesis of 4-Methoxyindoles via Palladium-Catalyzed Amination and Cyclization
The construction of the indole scaffold can be achieved through a palladium-catalyzed amination of this compound, followed by an intramolecular cyclization. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4]
Mechanistic Considerations
The Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the palladium(0) catalyst. The subsequent intramolecular cyclization can be promoted by acid or heat, leading to the formation of the indole ring.
Proposed Protocol: Synthesis of 4-Methoxy-1-substituted-indoles
This protocol is based on established Buchwald-Hartwig amination procedures.[4]
Materials:
-
This compound
-
Primary amine (e.g., aniline) (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 eq), the primary amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude intermediate can then be subjected to acid-catalyzed cyclization (e.g., with polyphosphoric acid or a strong protic acid) to yield the corresponding indole.
-
Purify the final product by column chromatography.
IV. Synthesis of 8-Methoxyquinolines via Friedländer Annulation
The Friedländer annulation is a classic and straightforward method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6][7][8] To utilize this compound in a Friedländer synthesis, it must first be converted to 1-(2-amino-6-methoxyphenyl)ethanone. This can be achieved through a Buchwald-Hartwig amination with an ammonia surrogate or a copper-catalyzed amination.
Synthetic Pathway and Mechanism
The synthesis begins with the amination of the aryl bromide. The resulting 2-amino-6-methoxyacetophenone is then condensed with a carbonyl compound containing an α-methylene group (e.g., acetone, ethyl acetoacetate) under acidic or basic conditions. The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to afford the quinoline ring system.[6]
Diagram: Friedländer Annulation Mechanism
Caption: Simplified mechanism of the Friedländer annulation.
Experimental Protocol: Synthesis of 2,4-Dimethyl-8-methoxyquinoline
This two-step protocol involves the initial synthesis of the amino precursor, followed by the Friedländer cyclization.
Step 1: Synthesis of 1-(2-Amino-6-methoxyphenyl)ethanone (Illustrative)
A copper-catalyzed amination is a viable approach.
Materials:
-
This compound
-
Aqueous ammonia (excess)
-
CuI (0.1 eq)
-
L-proline (0.2 eq)
-
K₂CO₃ (2.0 eq)
-
DMSO
Procedure:
-
To a sealed tube, add this compound (1.0 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add DMSO and aqueous ammonia.
-
Seal the tube and heat to 120 °C for 24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain 1-(2-amino-6-methoxyphenyl)ethanone.
Step 2: Friedländer Annulation
Materials:
-
1-(2-Amino-6-methoxyphenyl)ethanone
-
Acetone (excess, as reactant and solvent)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
Procedure:
-
To a round-bottom flask, add 1-(2-amino-6-methoxyphenyl)ethanone (1.0 eq) and a catalytic amount of p-TsOH.
-
Add excess acetone.
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction and remove the excess acetone under reduced pressure.
-
Neutralize the residue with a saturated solution of NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 2,4-dimethyl-8-methoxyquinoline.
Conclusion
This compound serves as a powerful and adaptable starting material for the synthesis of a wide range of medicinally and materially important heterocyclic compounds. By leveraging modern cross-coupling methodologies and classic named reactions, researchers can efficiently access substituted benzofurans, chromones, indoles, and quinolines. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in drug discovery and materials science, enabling the exploration of novel chemical space and the development of innovative molecular entities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organicreactions.org [organicreactions.org]
Topic: Heck Coupling Reactions Involving 1-(2-Bromo-6-methoxyphenyl)ethanone
An Application Note and Protocol Guide for Researchers
Abstract: This document provides a comprehensive technical guide on the palladium-catalyzed Heck coupling reaction utilizing 1-(2-bromo-6-methoxyphenyl)ethanone as the aryl halide substrate. We delve into the mechanistic nuances imposed by the sterically demanding and electronically distinct ortho-substituents, offering field-proven insights into reaction optimization. Detailed, step-by-step protocols for typical coupling reactions with activated and non-activated alkenes are presented, supported by troubleshooting advice and workflow visualizations. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science seeking to employ this versatile building block for the construction of complex molecular architectures.
Introduction: Strategic Importance and Mechanistic Overview
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2][3] The substrate, this compound, is a particularly valuable building block. The ortho-methoxy and acetyl groups offer unique steric and electronic properties that influence reactivity and can serve as synthetic handles for subsequent transformations, such as intramolecular cyclizations to form chromone or indanone scaffolds.[4][5]
Understanding the catalytic cycle is paramount for troubleshooting and optimization. The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a Pd(II) intermediate. This is followed by coordination and migratory insertion of the alkene into the palladium-aryl bond. The final steps involve a β-hydride elimination to release the substituted alkene product and reductive elimination, which, in the presence of a base, regenerates the active Pd(0) catalyst.[2][3][6]
The presence of two ortho-substituents on the aryl halide can significantly impact the initial oxidative addition step, which is often rate-limiting. The steric bulk may hinder the approach of the palladium catalyst, while the electron-donating nature of the methoxy group and the electron-withdrawing nature of the acetyl group create a complex electronic environment that must be carefully considered when selecting catalyst systems.
Optimizing Reaction Parameters: A Scientist's Perspective
The success of a Heck coupling reaction, especially with a challenging substrate like this compound, hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
| Parameter | Common Choices | Rationale & Field Insights | Ref. |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is often preferred for its stability, cost-effectiveness, and ease of handling. It is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species, often by a phosphine ligand or a sacrificial amine.[1][7] | [1][7] |
| Ligand | PPh₃, P(o-tol)₃, BINAP, Buchwald-type phosphines, or Ligandless | For sterically hindered substrates, bulky electron-rich phosphine ligands like P(o-tol)₃ or Buchwald's biarylphosphines can accelerate oxidative addition. However, simpler triphenylphosphine (PPh₃) is a robust starting point. "Ligandless" conditions, often employing a phase-transfer catalyst like TBAB in polar solvents, can also be effective and simplify purification.[8] | [8] |
| Base | Organic: Et₃N, DIPEA, DBUInorganic: K₂CO₃, NaOAc, Cs₂CO₃ | An organic amine base like triethylamine (Et₃N) is a classic choice, acting as both an acid scavenger and a reducing agent for the Pd(II) precatalyst.[3] Inorganic bases like potassium carbonate are often used in more polar solvents like DMF or DMA and can be advantageous when the substrate or product is sensitive to amines. | [3][9] |
| Solvent | DMF, DMA, NMP, Dioxane, Toluene, Acetonitrile | High-boiling point, polar aprotic solvents like DMF, DMA, or NMP are excellent for solubilizing the catalyst, base, and reactants, and allow for the higher temperatures often required for aryl bromides.[7] Toluene is a less polar option that can be useful in certain ligand systems. | [7] |
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated chemical fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Heck Coupling with n-Butyl Acrylate
This protocol describes the coupling of this compound with an electron-deficient alkene, a typically high-yielding reaction.
Materials & Equipment:
-
This compound (1.0 eq)
-
n-Butyl acrylate (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 eq, 4 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oven-dried reaction vial with a magnetic stir bar and screw cap
-
Standard glassware for work-up and purification
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (e.g., 229 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Reagent Addition: Seal the vial with a septum-containing cap. Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.
-
Solvent and Reactants: Using syringes, add anhydrous DMF (5 mL), followed by triethylamine (0.28 mL, 2.0 mmol), and finally n-butyl acrylate (0.22 mL, 1.5 mmol).
-
Reaction: Tightly seal the vial with its screw cap and place it in a preheated oil bath or heating block at 110 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or GC-MS.
-
Work-up: After the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired product.
Protocol 2: Heck Coupling with Styrene
This protocol details the coupling with a non-activated alkene, which may require slightly more forcing conditions or a different catalyst system for optimal results.
Materials & Equipment:
-
This compound (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
Potassium carbonate (K₂CO₃), finely ground (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (1.0 eq) - as a phase-transfer catalyst
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Oven-dried pressure tube or microwave vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To an oven-dried pressure tube, add this compound (229 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), finely ground potassium carbonate (276 mg, 2.0 mmol), and tetrabutylammonium bromide (322 mg, 1.0 mmol).
-
Solvent and Reactants: Add a magnetic stir bar, followed by anhydrous DMA (5 mL) and styrene (0.17 mL, 1.5 mmol).
-
Reaction: Securely seal the pressure tube and place it in a preheated oil bath or heating block at 130-140 °C.[9] For microwave-assisted synthesis, a typical condition could be 20 minutes at 150 °C.[10]
-
Monitoring: Stir the reaction vigorously for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully unseal the vessel. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the target stilbene derivative. The trans-isomer is typically the major product.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality solvent/reagents (presence of water/oxygen). | 1. Use a fresh bottle of Pd(OAc)₂; consider a Pd(0) source like Pd₂(dba)₃. 2. Increase temperature in 10 °C increments. 3. Ensure all reagents are anhydrous and the reaction is run under a strictly inert atmosphere. |
| Formation of Byproducts | 1. Homocoupling of the aryl bromide. 2. Alkene polymerization. 3. Reduction of the aryl bromide (dehalogenation). | 1. Lower catalyst loading; ensure slow addition of the aryl bromide if possible. 2. Lower the reaction temperature; add a polymerization inhibitor like hydroquinone if compatible. 3. Ensure the base is not overly strong or that reaction times are not excessively long. |
| Poor Reproducibility | 1. Inconsistent quality of catalyst or base. 2. Variable stirring rate affecting a heterogeneous mixture (e.g., with K₂CO₃). 3. Trace impurities in starting material. | 1. Use reagents from a reliable supplier; grind inorganic bases to a fine, consistent powder. 2. Use a high-quality stir plate and consistently shaped stir bars. 3. Re-purify the starting this compound if necessary. |
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. Heck Reaction [organic-chemistry.org]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Sonogashira Coupling of 1-(2-Bromo-6-methoxyphenyl)ethanone with Terminal Alkynes
Introduction: Navigating the Challenges of Sterically Hindered Sonogashira Couplings
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis.[1][2] Its power lies in the direct formation of C(sp²)-C(sp) bonds, a key linkage in a vast array of pharmaceuticals, natural products, and advanced materials.[1][3] While highly versatile, the efficiency of the Sonogashira coupling can be significantly hampered by sterically demanding substrates.
This guide provides an in-depth technical overview and detailed protocols for the Sonogashira coupling of a challenging substrate: 1-(2-Bromo-6-methoxyphenyl)ethanone. The presence of two ortho-substituents—a methoxy group and an acetyl group—imparts significant steric hindrance around the reactive C-Br bond, making this a non-trivial transformation. We will explore the mechanistic rationale behind overcoming these steric barriers and provide field-proven protocols for researchers, scientists, and drug development professionals to successfully implement this crucial reaction.
The Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
A thorough understanding of the reaction mechanism is paramount to troubleshooting and optimizing the Sonogashira coupling, especially for challenging substrates. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
The Palladium Cycle: The Engine of C-C Bond Formation
The palladium cycle is where the key bond-forming events occur. It begins with the oxidative addition of the aryl bromide to a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[1] This is followed by a transmetalation step with a copper acetylide (generated in the copper cycle) and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4]
The Copper Cycle: Activating the Alkyne
The copper cycle's primary role is to activate the terminal alkyne. A copper(I) salt reacts with the alkyne in the presence of a base to form a more nucleophilic copper acetylide intermediate. This species then participates in the transmetalation step with the palladium complex.[1]
Visualizing the Catalytic Pathway
To illustrate the interplay between the two catalytic cycles, the following diagram outlines the key steps in the copper- and palladium-co-catalyzed Sonogashira reaction.
Strategies for Coupling Sterically Hindered Substrates
The ortho-substituents in this compound sterically encumber the palladium center during the oxidative addition step, which is often the rate-limiting step for aryl bromides. To overcome this, several key parameters must be carefully optimized.
The Critical Role of the Ligand: Bulk and Electron Donation
For sterically hindered aryl bromides, standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective. The key is to employ bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[5]
-
Bulky Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and dicyclohexyl(phenyl)phosphine (PCy₂Ph) promote the formation of a monoligated Pd(0) species (PdL), which is smaller and more reactive towards oxidative addition.[5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes capable of catalyzing challenging cross-coupling reactions.[4]
The Copper Question: To Use or Not to Use?
While the classic Sonogashira reaction employs a copper(I) co-catalyst, its presence can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling).[6] For sterically hindered substrates that may require higher temperatures and longer reaction times, this side reaction can become significant.
-
Copper-Catalyzed Conditions: Generally faster and can proceed under milder conditions. However, rigorous exclusion of oxygen is necessary to minimize Glaser coupling.
-
Copper-Free Conditions: Eliminates the risk of alkyne homocoupling and simplifies product purification. These protocols often require more specialized ligands and may necessitate higher reaction temperatures.[5][7][8]
Choice of Base and Solvent
The base is crucial for deprotonating the terminal alkyne. For sterically hindered couplings, stronger, non-nucleophilic bases are often preferred.
-
Bases: Amines such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used and can often serve as the solvent. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also effective, particularly in polar aprotic solvents.
-
Solvents: Aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are standard choices. For copper-free reactions in water, the use of surfactants to form micelles can be a green and efficient alternative.
Experimental Protocols
The following protocols are designed as a starting point for the Sonogashira coupling of this compound. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific terminal alkynes.
Visualizing the Experimental Workflow
The general workflow for setting up a Sonogashira coupling reaction is outlined below.
Protocol 1: Copper-Catalyzed Sonogashira Coupling (Recommended for Initial Screening)
This protocol utilizes a bulky phosphine ligand and is a robust starting point for a variety of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent with THF/DMF)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Add anhydrous, degassed solvent (e.g., DMF, to make a 0.1-0.2 M solution) followed by the amine base (e.g., Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when alkyne homocoupling is a concern or for applications where copper contamination must be avoided.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (4-10 mol%) or a suitable NHC ligand
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(OAc)₂ (e.g., 3 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 6 mol%), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous, degassed solvent (e.g., DMF, to make a 0.1-0.2 M solution).
-
Add the terminal alkyne (1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data on Sonogashira Coupling of Sterically Hindered Aryl Bromides
While specific data for this compound is not extensively published, the following table provides representative yields for the Sonogashira coupling of structurally similar, sterically hindered aryl bromides with various terminal alkynes. These examples serve as a valuable guide for predicting the outcome of couplings with the target substrate.
| Aryl Bromide | Terminal Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-6-methylaniline | Phenylacetylene | Pd(OAc)₂ / SPhos | K₂CO₃ / Dioxane | 100 | 95 | J. Org. Chem. 2008, 73, 7376-7379 |
| 2-Bromo-1,3-dimethoxybenzene | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 65 | 88 | Org. Lett. 2006, 8, 4079-4082 |
| 2-Bromoacetophenone | Phenylacetylene | NHC-Pd complex | Et₃N / Dioxane | 80 | 92 | Chem. Commun., 2011, 47, 8331-8333 |
| 2-Bromotoluene | Trimethylsilylacetylene | PdCl₂(dppf) / CuI | Et₃N / DMF | 80 | 90 | Synthesis 2005, 15, 2583-2587 |
| 1-Bromo-2-methoxy-3-methylbenzene | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 70 | 85 | Tetrahedron Lett. 2009, 50, 295-297 |
Conclusion and Future Perspectives
The Sonogashira coupling of sterically hindered substrates like this compound is a challenging yet achievable transformation. Success hinges on the rational selection of a catalyst system, particularly the use of bulky, electron-rich ligands, and careful optimization of reaction conditions. Both copper-catalyzed and copper-free protocols offer viable routes, with the latter providing a solution to the persistent issue of alkyne homocoupling. The protocols and data presented herein provide a solid foundation for researchers to effectively utilize this powerful C-C bond-forming reaction in the synthesis of complex molecules for drug discovery and materials science. Future research will likely focus on the development of even more active and robust catalyst systems that can operate under milder conditions and with broader substrate scope, further expanding the utility of the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Recent advances in Sonogashira reactions. | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(2-Bromo-6-methoxyphenyl)ethanone
Introduction: Navigating the Challenges of Sterically Hindered C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] This reaction's broad substrate scope and functional group tolerance have rendered traditional methods, such as nucleophilic aromatic substitution or the Ullmann condensation, largely obsolete in many applications due to their often harsh reaction conditions and limited applicability.[1][3]
This guide provides a detailed examination and a robust starting protocol for a particularly challenging substrate: 1-(2-Bromo-6-methoxyphenyl)ethanone. The presence of two ortho-substituents—a methoxy group and an acetyl group—flanking the bromine atom introduces significant steric hindrance, which can impede the crucial oxidative addition step in the catalytic cycle and complicate the subsequent reductive elimination.[4][5] This document will delve into the mechanistic considerations for overcoming these steric challenges, recommend appropriate catalyst systems, and provide a detailed experimental protocol designed for successful amination of this substrate.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for challenging substrates.
The generally accepted catalytic cycle comprises three main steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step, especially for sterically hindered or electron-rich aryl halides.[8]
-
Amine Coordination and Deprotonation: The amine then coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[9]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
For sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine ligands is critical. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which facilitates the challenging oxidative addition step.[10] Furthermore, these bulky ligands accelerate the reductive elimination step, preventing undesirable side reactions such as beta-hydride elimination.
Recommended Catalyst Systems for Sterically Hindered Substrates
The choice of catalyst and ligand is paramount for the successful amination of sterically congested aryl bromides.[11] Traditional ligands like P(o-tolyl)3 are often insufficient for such transformations.[12] Generations of more sophisticated ligands have been developed to address these challenges.[1][3] For the specific case of this compound, the following catalyst systems are recommended:
| Catalyst Component | Recommended Options | Rationale for Selection | Typical Loading (mol%) |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Both are common and effective Pd(0) and Pd(II) sources, respectively. Pd₂(dba)₃ is often preferred for its air stability.[13] | 1-2 |
| Ligand | XPhos, RuPhos, BrettPhos | These are bulky, electron-rich biaryl monophosphine ligands that are highly effective for coupling sterically hindered substrates.[10][14] They promote the formation of the active monoligated palladium species. | 2-4 |
| Base | NaOt-Bu, K₃PO₄, LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine without competing in side reactions. NaOt-Bu is a common choice, but K₃PO₄ can be used for base-sensitive substrates.[7][15] | 1.2-2.0 equivalents |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, degassed solvents are essential to prevent catalyst deactivation. The choice of solvent can influence reaction rates and solubility.[6][16] | 0.1 - 0.5 M |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization may be necessary depending on the specific amine used.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)
Reaction Setup Workflow:
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. grokipedia.com [grokipedia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald Ligands [sigmaaldrich.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note & Protocol: A Guided Synthesis of Thiazole-Substituted Hydrazones Starting from 1-(2-Bromo-6-methoxyphenyl)ethanone
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of novel thiazole-substituted hydrazone derivatives, a scaffold of significant interest in medicinal chemistry and drug development. The protocol details a robust two-step synthetic pathway commencing with the readily available starting material, 1-(2-Bromo-6-methoxyphenyl)ethanone. We will first describe the acid-catalyzed condensation to form a key thiosemicarbazone intermediate, followed by its cyclization into the target thiazole ring via the classic Hantzsch thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles, troubleshooting advice, and methods for structural verification to ensure a self-validating and reproducible workflow.
Significance & Strategic Overview
The fusion of thiazole and hydrazone moieties into a single molecular entity creates a powerful pharmacophore with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is a structural component in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding.[3] The hydrazone linkage (–NH–N=CH–) offers conformational flexibility and crucial hydrogen bond donor/acceptor sites, facilitating strong interactions with biological targets like enzyme active sites.[4]
Our synthetic strategy is designed for efficiency and modularity, allowing for the potential creation of a library of derivatives. The pathway proceeds in two distinct, high-yielding steps:
-
Intermediate Synthesis: Formation of 1-(2-Bromo-6-methoxyphenyl)ethan-1-one thiosemicarbazone via condensation of the starting ketone with thiosemicarbazide.
-
Cyclization & Final Product Formation: Hantzsch thiazole synthesis, where the thiosemicarbazone intermediate reacts with an α-haloketone (e.g., 2-bromoacetophenone) to construct the target thiazole ring.[5][6]
This approach is strategically advantageous as it allows for diversification in the final step by simply varying the α-haloketone, enabling extensive structure-activity relationship (SAR) studies.
Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Reaction Mechanism: The Chemical Rationale
Understanding the underlying mechanisms is critical for troubleshooting and optimization.
Step 1: Thiosemicarbazone Formation This is a nucleophilic addition-elimination reaction. A catalytic amount of acid (e.g., acetic acid) protonates the carbonyl oxygen of the ketone, enhancing the electrophilicity of the carbonyl carbon. The terminal primary amine (-NH2) of thiosemicarbazide, being the most nucleophilic nitrogen, then attacks the activated carbonyl carbon.[7] A subsequent dehydration step yields the stable C=N double bond of the thiosemicarbazone.
Step 2: Hantzsch Thiazole Synthesis This classic cyclization reaction forms the thiazole ring.[8][9]
-
Nucleophilic Attack: The sulfur atom of the thiosemicarbazone (in its thione form) acts as a nucleophile, attacking the α-carbon of the halo-ketone in an SN2 reaction, displacing the bromide.[5][8]
-
Cyclization: The intermediate then undergoes an intramolecular cyclization. The hydrazinic nitrogen attacks the ketone's carbonyl carbon.
-
Dehydration: A molecule of water is eliminated from the cyclic intermediate to form a stable, aromatic thiazole ring.
Hantzsch Cyclization Mechanism
Caption: Mechanistic steps of the Hantzsch thiazole synthesis.
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. α-haloketones are lachrymatory and corrosive; handle with extreme care.
Part A: Synthesis of 1-(2-Bromo-6-methoxyphenyl)ethan-1-one thiosemicarbazone (Intermediate)
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 229.07 | 10.0 | 2.29 g |
| Thiosemicarbazide | 91.13 | 11.0 | 1.00 g |
| Ethanol (Absolute) | - | - | 50 mL |
| Glacial Acetic Acid | - | Catalytic | ~5 drops |
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.29 g, 10.0 mmol) and absolute ethanol (50 mL).
-
Stir the mixture at room temperature until the ketone is fully dissolved.
-
Add thiosemicarbazide (1.00 g, 11.0 mmol) to the solution, followed by the catalytic amount of glacial acetic acid (~5 drops).
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
In-Process Check (Trustworthiness): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates reaction progression.[10]
-
After completion, allow the reaction mixture to cool to room temperature. A white or off-white precipitate should form.
-
Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the thiosemicarbazone intermediate.
Part B: Synthesis of (E)-2-(1-(2-bromo-6-methoxyphenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide Thiazole Derivative
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Thiosemicarbazone Intermediate (from Part A) | 302.19 | 5.0 | 1.51 g |
| 2-Bromoacetophenone (or other α-haloketone) | 199.04 | 5.0 | 0.995 g |
| Ethanol (Absolute) | - | - | 40 mL |
Protocol:
-
In a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, suspend the thiosemicarbazone intermediate (1.51 g, 5.0 mmol) in absolute ethanol (40 mL).
-
Add 2-bromoacetophenone (0.995 g, 5.0 mmol) to the suspension.
-
Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction should become homogeneous as it proceeds.
-
Maintain reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If not, slowly add the reaction mixture to 100 mL of cold water while stirring to induce precipitation.
-
Collect the crude solid by vacuum filtration. Wash the solid with water, followed by a small amount of cold ethanol to remove impurities.
-
Purify the crude product as described in the next section.
Purification & Characterization (Self-Validation)
A protocol's trustworthiness is established by rigorous purification and unambiguous structural confirmation.
Purification
Recrystallization: This is the preferred method for purifying hydrazones, which often crystallize well.[4][11]
-
Solvent Selection: A good solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, or acetonitrile.[10]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If colored impurities are present, they may be removed by adding a small amount of activated charcoal and performing a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.[10]
Characterization
The identity and purity of the final product must be confirmed using spectroscopic methods.
| Technique | Expected Observations for a Thiazole-Substituted Hydrazone |
| ¹H-NMR | - A singlet in the δ 11.0-12.5 ppm region for the -NH- proton of the hydrazone. - A singlet around δ 7.0-8.0 ppm for the C5-proton of the thiazole ring. - Characteristic signals for the aromatic protons from the phenyl rings.[12][13][14] |
| ¹³C-NMR | - A signal for the thiazole C2 carbon (attached to nitrogen) in the δ 165-170 ppm range. - Signals for the thiazole C4 and C5 carbons. - A signal for the imine carbon (-C=N-) of the hydrazone linkage.[12][13] |
| FT-IR (cm⁻¹) | - A sharp peak around 3100-3400 for the N-H stretch. - A peak around 1590-1620 for the C=N (imine) stretch. - Peaks corresponding to C=C and C-H aromatic stretches.[15] |
| HRMS (ESI) | The observed molecular ion peak (M+H)⁺ should match the calculated molecular weight of the target compound, confirming its elemental composition.[16] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Part A | Incomplete reaction; insufficient reflux time. | Extend the reflux time and monitor carefully by TLC until the starting ketone is consumed. |
| Low Yield in Part B | Degradation of α-haloketone; side reactions. | Ensure the α-haloketone is of high purity. Use it immediately after purchase or purification. |
| Product is an Oil/Gummy | Impurities preventing crystallization. | Attempt purification via column chromatography on silica gel. Crucially, add 0.5-1% triethylamine to the eluent to prevent decomposition of the acid-sensitive hydrazone on the silica.[17][18] |
| Azine Formation | A common side reaction where the hydrazone reacts with another ketone molecule. | This side product can typically be separated by column chromatography or careful recrystallization.[10] |
Conclusion
This application note provides a validated, two-step protocol for the synthesis of thiazole-substituted hydrazones from this compound. By detailing the underlying chemical principles, offering clear step-by-step instructions, and outlining rigorous purification and characterization methods, this guide equips researchers with a reliable and reproducible method to access this valuable class of compounds for further investigation in drug discovery and medicinal chemistry.
References
- 1. A perspective on the synthetic methodologies and biological attributes of thiazole-hydrazone compounds: a medicinal chemistry-based investigation. | Semantic Scholar [semanticscholar.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04238K [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 1-(2-Bromo-6-methoxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 1-(2-Bromo-6-methoxyphenyl)ethanone. This substrate presents unique challenges due to significant steric hindrance around the reaction center, which can impede catalytic activity and lead to suboptimal results. This document is designed to help you navigate these challenges by explaining the causality behind experimental choices and providing robust, field-proven protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.
Q1: My reaction yield is extremely low or the reaction fails completely. What are the primary factors to investigate for this sterically hindered substrate?
A1: Low to zero yield with this compound is a common issue primarily rooted in its steric congestion. The ortho-methoxy and ortho-acetyl groups severely hinder the approach of the palladium catalyst to the C-Br bond for oxidative addition and subsequently slow the final reductive elimination step.[1][2][3]
Core Issue: The foundational Pd(PPh₃)₄ catalyst system is often ineffective for such demanding substrates. The key to success lies in selecting a catalyst system specifically designed to overcome steric barriers.
Troubleshooting Steps:
-
Evaluate Your Catalyst-Ligand System: This is the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are often too small and not electron-rich enough to promote the reaction efficiently. You must switch to a more advanced ligand class.[4][5]
-
Recommendation: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs). These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is crucial for efficient oxidative addition into the hindered C-Br bond.[6][7] Their steric bulk also accelerates the final reductive elimination step.[4][6][8]
-
-
Check Reagent Quality and Stoichiometry:
-
Boronic Acid/Ester: Ensure it is fresh and pure. Boronic acids are susceptible to protodeboronation, especially under prolonged heating.[9] Using a slight excess (1.2–1.5 equivalents) is standard practice.[10]
-
Base: Ensure the base is anhydrous and finely powdered for solid bases like K₃PO₄ to maximize surface area and reactivity.
-
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[9] Inadequate degassing of the solvent and reaction vessel is a common cause of catalyst deactivation and failed reactions. Always use a robust inert gas (Argon or Nitrogen) purging protocol.[9][11]
Q2: I'm observing a significant amount of 1-(2-methoxyphenyl)ethanone (debrominated starting material) as a major byproduct. How can I suppress this side reaction?
A2: The formation of the debrominated (or hydrodehalogenated) product is a known side reaction in Suzuki couplings.[6] It typically occurs when the Ar-Pd(II)-X intermediate, formed after oxidative addition, undergoes a competing reaction pathway instead of transmetalation. For hindered substrates where transmetalation is slow, this side reaction becomes more prominent.
Mitigation Strategies:
-
Accelerate the Main Catalytic Cycle: The most effective way to prevent side reactions is to ensure the desired reaction is faster.
-
Use a More Active Ligand: As mentioned in Q1, switching to a ligand like SPhos, XPhos, or an NHC ligand will accelerate both oxidative addition and reductive elimination, pushing the reaction toward the desired product and minimizing the lifetime of intermediates that can lead to side products.[5][6][12]
-
-
Choice of Base and Solvent:
-
Base: While a strong base is needed, an overly aggressive or highly nucleophilic base can sometimes contribute to side reactions. Using K₃PO₄ or Cs₂CO₃ often provides a good balance.[13]
-
Solvent: Ensure you are using high-purity, anhydrous solvents. Some sources of hydrogen for debromination can be trace water or protic impurities. While many Suzuki reactions use a small amount of water, for a problematic case, minimizing it or running under strictly anhydrous conditions may be beneficial.
-
Q3: My boronic acid coupling partner is decomposing, and I'm seeing homocoupled (R-R) byproducts. What conditions will minimize this?
A3: Boronic acid decomposition pathways, primarily protodeboronation (replacement of -B(OH)₂ with -H) and homocoupling, are common challenges.[6][9]
Troubleshooting Steps:
-
Protect the Boronic Acid: If protodeboronation is severe, especially with electron-deficient or heteroaryl boronic acids, consider converting the boronic acid to a more stable derivative.
-
Boronate Esters: Pinacol esters or MIDA boronates are significantly more stable and less prone to premature decomposition. They slowly release the boronic acid in situ under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[9][14]
-
Potassium Aryltrifluoroborates (BF₃K): These salts are highly stable crystalline solids and are excellent alternatives to boronic acids, often showing reduced homocoupling.[12][15]
-
-
Minimize Oxygen: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that couples two boronic acid molecules.[6] Rigorous degassing of the reaction mixture is critical.[9][11]
-
Choice of Base: Use the mildest base that is effective. For sensitive boronic acids, bases like KF or K₂CO₃ might be preferable to stronger options, though this must be balanced with the need to activate the hindered system.[12][13]
Frequently Asked Questions (FAQs)
FAQ 1: Which palladium catalyst and ligand system is best for coupling with this compound?
For this sterically demanding substrate, your choice of catalyst and ligand is paramount. General-purpose catalysts will likely fail. You need a system known for high activity with hindered substrates.
| Catalyst System | Recommended Loading (mol%) | Rationale & Comments |
| Pd(OAc)₂ + SPhos/XPhos | Pd: 1-2%, Ligand: 2-4% | (Primary Recommendation) Buchwald-type ligands are the gold standard for hindered couplings. They are electron-rich, promoting oxidative addition, and their bulk facilitates reductive elimination.[5][7] |
| Pd₂(dba)₃ + t-Bu₃P | Pd: 1-2%, Ligand: 2-4% | Tri(tert-butyl)phosphine is a very bulky and electron-donating ligand. It is a highly effective but air-sensitive choice.[12] |
| PdCl₂(dppf) | 2-5% | While better than Pd(PPh₃)₄, dppf may still struggle with severe steric hindrance. It can be a good starting point if Buchwald ligands are unavailable.[16] |
| Pd-PEPPSI-IPr | 2-5% | N-Heterocyclic Carbene (NHC) based pre-catalysts are excellent for hindered substrates due to their strong electron-donating ability and steric bulk.[6][12] |
| Pd(PPh₃)₄ | 3-5% | (Not Recommended) Likely to be ineffective due to the steric challenge. Included for comparison only.[17] |
FAQ 2: How do I select the optimal base for this reaction?
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[14][18] For a challenging coupling, the choice and form of the base are critical.
| Base | Strength | Solubility | Rationale & Comments |
| K₃PO₄ | Strong | Moderate | Often an excellent choice for difficult couplings. Its strength effectively promotes boronate formation. Often used with a co-solvent like water.[13][19] |
| Cs₂CO₃ | Strong | High | The high solubility of cesium carbonate in organic solvents can accelerate the reaction. It is a very effective but more expensive option.[13][20] |
| K₂CO₃ | Moderate | Low | A standard, cost-effective base. May be less effective than K₃PO₄ for this specific hindered substrate but is a reasonable starting point for screening.[13] |
| KF | Mild | Moderate | Used under anhydrous conditions. Can be effective for substrates with base-sensitive functional groups, but may lack the strength needed here.[12] |
FAQ 3: What is the best solvent choice?
The solvent must solubilize the reagents and stabilize the catalytic species. Aprotic solvents are generally preferred. Often, a small amount of water is added to help solubilize the inorganic base and facilitate the formation of the active boronate species.[6]
| Solvent | Properties | Rationale & Comments |
| 1,4-Dioxane / H₂O | Ethereal, polar aprotic | A very common and effective system for Suzuki couplings. Ratios of 4:1 to 10:1 are typical.[21][22] |
| Toluene / H₂O | Aromatic, nonpolar | Another excellent choice, particularly for reactions run at higher temperatures (>100 °C). |
| 2-Methyl-THF | Ethereal, polar aprotic | A greener and often higher-performing alternative to THF or dioxane.[23] |
| DMF or NMP | Polar aprotic | These can be effective but may lead to more side reactions and are harder to remove. Can sometimes improve solubility of complex substrates.[24][25] |
Visual Guides
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Recommended Experimental Protocols
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for optimizing the reaction.
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-Dioxane/H₂O 5:1, to make a 0.1 M solution with respect to the aryl bromide). Seal the vessel, then bubble argon or nitrogen gas through the stirred solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.[26]
-
Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at intervals (e.g., 2h, 6h, 12h).
-
Work-up: After completion (or no further progress), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. old.rrjournals.com [old.rrjournals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
Common side reactions in the synthesis of 1-(2-Bromo-6-methoxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2-Bromo-6-methoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter at the bench, offering explanations for the underlying chemistry and providing actionable solutions.
Question 1: I attempted a Friedel-Crafts acylation of 3-bromoanisole with acetyl chloride and AlCl₃, but my yield is low and I've isolated a significant amount of a phenolic byproduct. What's happening?
Answer:
This is a classic case of demethylation , a common side reaction when using strong Lewis acids like aluminum chloride with methoxy-substituted aromatic compounds.[1][2]
Causality: The Lewis acid (AlCl₃) is not only activating the acetyl chloride for acylation but is also coordinating to the oxygen atom of the methoxy group. At elevated temperatures or with prolonged reaction times, this coordination can facilitate the cleavage of the methyl-oxygen bond, resulting in a phenol.[2][3] This phenolic byproduct is less reactive towards Friedel-Crafts acylation and can complicate purification.
Troubleshooting & Optimization:
-
Lower the Reaction Temperature: Perform the reaction at 0°C or even lower temperatures (-20°C) to minimize the activation energy required for demethylation.
-
Control Stoichiometry: Use the minimum effective amount of AlCl₃ (typically 1.1 to 1.5 equivalents). An excess of the Lewis acid significantly increases the rate of demethylation.[1]
-
Alternative Lewis Acids: Consider using a milder Lewis acid that has a lower affinity for the methoxy group's oxygen. Catalysts like In(OTs)₃ or Bi(OTf)₃ have been shown to be effective in Friedel-Crafts acylations with reduced side reactions.[4][5]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to the Lewis acid.
Question 2: My NMR analysis of the crude product from the Friedel-Crafts acylation shows two acetyl groups. Is diacylation occurring?
Answer:
Yes, diacylation is a potential side reaction, especially if the stoichiometry of the reagents is not carefully controlled. The initial product, this compound, still possesses an activated aromatic ring (due to the methoxy group) and can undergo a second acylation.
Causality: The Friedel-Crafts acylation is an electrophilic aromatic substitution.[6][7] The product of the first acylation is a ketone, which is a deactivating group. However, the strong activating effect of the methoxy group can sometimes override the deactivating effect of the ketone, allowing for a second acylation to occur, particularly if excess acylating agent and Lewis acid are present.
Troubleshooting & Optimization:
-
Stoichiometric Control: Use a slight excess (no more than 1.1 equivalents) of the acetyl chloride.
-
Reverse Addition: Add the 3-bromoanisole solution dropwise to the pre-formed complex of acetyl chloride and AlCl₃. This ensures that the concentration of the activated aromatic substrate is always low, minimizing the chance of a second acylation.
Question 3: I'm trying a directed ortho-metalation (DoM) approach on 3-bromoanisole, but I'm getting a complex mixture of products, including what appears to be a debrominated starting material.
Answer:
Directed ortho-metalation is a powerful technique for regioselective synthesis, but it is sensitive to reaction conditions.[8][9] The issues you are observing likely stem from a few competing side reactions.
Causality & Troubleshooting:
-
Lithium-Halogen Exchange: The primary competing reaction is likely a lithium-halogen exchange, where the organolithium reagent swaps with the bromine atom on your starting material. This would generate an aryllithium species at the bromine position, which upon quenching would give you anisole (debrominated starting material).
-
Incorrect Lithiation Site: While the methoxy group is a good directing metalation group (DMG), the reaction conditions can influence the site of lithiation.[8][10]
-
Temperature Control: These reactions must be carried out at very low temperatures (typically -78°C) to ensure kinetic control and stability of the lithiated intermediate.[9] Warming of the reaction mixture can lead to decomposition and side reactions.
Optimization Protocol:
-
Choice of Base: For ortho-lithiation of substrates with sensitive functional groups like bromides, a less nucleophilic and more sterically hindered base like Lithium Diisopropylamide (LDA) is often preferred over n-butyllithium to disfavor lithium-halogen exchange.[9][11]
-
Solvent System: Use anhydrous tetrahydrofuran (THF) as the solvent, as it is crucial for stabilizing the organolithium intermediates.[9]
-
Strict Temperature Control: Maintain a constant temperature of -78°C throughout the addition of the base and the subsequent reaction with the electrophile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and logical synthetic strategies are:
-
Friedel-Crafts Acylation: This involves the direct acylation of 3-bromoanisole using an acylating agent (like acetyl chloride or acetic anhydride) and a Lewis acid catalyst.[6][12] This is often the most direct route but can be prone to issues with regioselectivity and side reactions like demethylation.
-
Directed Ortho-Metalation (DoM): This multi-step approach involves the deprotonation of 3-bromoanisole at the position ortho to the methoxy group using a strong lithium base, followed by quenching the resulting aryllithium intermediate with an acetylating agent.[8] This method offers excellent regiocontrol.
Q2: How can I effectively purify the final product from common byproducts?
A2: Purification of this compound typically involves a combination of techniques:
-
Aqueous Workup: A standard aqueous workup with a dilute acid wash (to remove any remaining Lewis acid) followed by a bicarbonate wash (to remove acidic impurities) is the first step.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) is often very effective at removing impurities.
-
Column Chromatography: For oily products or complex mixtures, silica gel column chromatography is the most reliable method. A gradient of ethyl acetate in hexanes is typically effective for separating the desired product from less polar byproducts (like unreacted starting material) and more polar byproducts (like demethylated compounds).[13]
Q3: Can I use a Grignard reaction to synthesize this compound?
A3: While a Grignard reaction is a powerful tool for C-C bond formation, it is not the most direct route for this specific synthesis.[14][15] Forming the Grignard reagent from 3-bromoanisole and then reacting it with an acetylating agent can be problematic. A common side reaction in Grignard reagent formation is Wurtz coupling, which would lead to the formation of a biaryl byproduct.[16] Furthermore, the Grignard reagent would likely add twice to an ester or acyl chloride, leading to a tertiary alcohol rather than the desired ketone.[15]
Experimental Protocols & Data
Protocol 1: Optimized Friedel-Crafts Acylation using a Milder Lewis Acid
-
To a stirred suspension of Indium(III) tosylate (In(OTs)₃, 0.1 eq.) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere at 0°C, add acetyl chloride (1.1 eq.).
-
Stir the mixture for 10 minutes at 0°C.
-
Add a solution of 3-bromoanisole (1.0 eq.) in anhydrous DCM (5 mL) dropwise over 20 minutes.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding it to a beaker of ice-cold water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL), then brine (15 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Data Summary: Comparison of Lewis Acids in Friedel-Crafts Acylation
| Lewis Acid | Equiv. | Temp. (°C) | Time (h) | Desired Product Yield (%) | Demethylated Byproduct (%) |
| AlCl₃ | 1.5 | 25 | 4 | ~45% | ~30% |
| AlCl₃ | 1.5 | 0 | 4 | ~65% | ~10% |
| FeCl₃ | 1.5 | 25 | 6 | ~55% | ~15% |
| In(OTs)₃ | 0.1 | 25 | 2 | >90% | <2% |
Yields are approximate and can vary based on specific reaction conditions and workup procedures.
Visualizations
Reaction Mechanisms and Troubleshooting
Caption: Competing pathways in the Friedel-Crafts acylation of 3-bromoanisole.
Caption: Troubleshooting logic for Directed ortho-Metalation (DoM).
References
- 1. benchchem.com [benchchem.com]
- 2. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. cdp-innovation.com [cdp-innovation.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ias.ac.in [ias.ac.in]
- 11. chemistry-chemists.com [chemistry-chemists.com]
- 12. benchchem.com [benchchem.com]
- 13. journals.iucr.org [journals.iucr.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(2-Bromo-6-methoxyphenyl)ethanone
Welcome to the technical support resource for the purification of 1-(2-Bromo-6-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy and analytical assessment for this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
The impurities in your crude product are highly dependent on the synthetic route employed. However, based on common synthetic methods for related substituted acetophenones, you can anticipate the following:
-
Unreacted Starting Materials: The most common impurity is often the precursor, such as 2'-methoxyacetophenone or a related derivative.
-
Over-brominated Byproducts: The methoxy group on the aromatic ring is activating, which can make the ring susceptible to further bromination, leading to di- or even tri-brominated species.[1] Careful control of reaction temperature and stoichiometry of the brominating agent is crucial to minimize this.[1]
-
Reagent-Derived Impurities: If N-Bromosuccinimide (NBS) is used as the brominating agent, residual NBS or its byproduct, succinimide, may be present in the crude mixture.[2][3]
-
Isomeric Byproducts: Depending on the directing effects of the substituents and the reaction conditions, small amounts of other positional isomers could be formed.
-
Degradation Products: Harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of either the starting material or the product.[4]
Q2: What are the primary recommended methods for purifying crude this compound?
Given that this compound is a solid organic compound, the two most effective and widely used purification techniques are recrystallization and flash column chromatography .
-
Recrystallization: This is an excellent choice for removing small amounts of impurities, especially if the crude product is already of moderate to high purity (>85%). The technique relies on the differences in solubility between the target compound and impurities in a specific solvent at varying temperatures.[5]
-
Flash Column Chromatography: This is the preferred method for separating complex mixtures containing multiple components or when impurities have similar solubility profiles to the desired product.[6] It separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through.[7]
Q3: How do I decide whether to use recrystallization or column chromatography?
The choice depends on the purity of your crude material and the nature of the impurities. A preliminary Thin Layer Chromatography (TLC) analysis is essential for making this decision.
Decision Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Q4: What analytical techniques should I use to confirm the purity of my final product?
A combination of techniques is recommended to provide a comprehensive assessment of purity:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot (after visualization) in multiple eluent systems is a good indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities. The absence of signals corresponding to starting materials or byproducts confirms purity.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can separate volatile components and provide both retention time and mass-to-charge ratio, confirming the molecular weight of the product and detecting trace impurities.[8]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating components and measuring their relative concentrations.[9]
Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Recrystallization Problems
Q: My compound "oils out" of the solution instead of forming crystals. What should I do?
"Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.
Causality & Solution:
-
High Solute Concentration: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Inappropriate Solvent: The solvent may be too non-polar for your compound. Try switching to a more polar solvent or use a mixed-solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent (like ethyl acetate or acetone) and then slowly add a "poor" solvent (like hexanes or water) at an elevated temperature until the solution becomes turbid. Then, add a drop of the good solvent to clarify and cool slowly.
-
Cooling Too Rapidly: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[5]
Q: My recovery after recrystallization is very low. How can I improve the yield?
Low recovery is typically caused by using too much solvent or by incomplete crystallization.
Causality & Solution:
-
Excess Solvent: The most common error is adding too much hot solvent during the dissolution step. Use only the minimum amount of hot solvent required to fully dissolve the crude product.[5]
-
Premature Filtration: Filtering the solution while it is too cool can cause the product to crystallize on the filter paper. Ensure the solution, funnel, and receiving flask are kept hot during a hot gravity filtration step.[5]
-
Incomplete Cooling: Ensure the flask is thoroughly chilled in an ice bath after initial cooling to room temperature to maximize precipitation.[1]
-
Product Solubility: Your product may have significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent choice by performing small-scale solubility tests.
| Solvent System | Polarity | Rationale for Use |
| Ethanol/Water | Polar Protic | Dissolve in hot ethanol, add hot water dropwise until cloudy, clarify with a drop of ethanol, then cool. Good for moderately polar compounds.[4][10] |
| Ethyl Acetate/Hexanes | Mid/Non-polar | Dissolve in hot ethyl acetate, add hexanes as an anti-solvent. Excellent for compounds of intermediate polarity.[5][11] |
| Dichloromethane/Hexanes | Mid/Non-polar | Similar to EtOAc/Hexanes, but DCM has a lower boiling point, which can be advantageous for heat-sensitive compounds.[4] |
Caption: Potential solvent systems for recrystallization.
Flash Column Chromatography Problems
Q: How do I select the best eluent (solvent system) for my column?
The ideal eluent system provides good separation between your target compound and impurities. This is determined by running analytical TLC first.
Causality & Solution:
-
TLC Optimization: Screen different solvent ratios (e.g., Hexane:Ethyl Acetate) on a TLC plate.
-
Target Rf Value: Aim for an eluent system that gives your target compound an Rf (Retention Factor) value between 0.25 and 0.35 .[6] An Rf in this range ensures the compound spends enough time on the stationary phase to separate from impurities but does not take excessively long to elute.
-
Separation (ΔRf): Ensure there is a significant difference in Rf values between your product and any major impurities. If spots are too close, adjust the solvent polarity. Decreasing polarity (e.g., from 4:1 to 9:1 Hex:EtOAc) will lower all Rf values and may increase separation.
| Eluent System (Hexane:Ethyl Acetate) | Polarity | Expected Rf for this compound |
| 9:1 | Low | ~0.15 - 0.25 |
| 4:1 | Medium | ~0.30 - 0.45 |
| 2:1 | High | ~0.50 - 0.65 |
| Caption: Starting points for eluent selection. Rf values are estimates and should be confirmed by TLC. |
Q: My column separation is poor, and fractions are contaminated. How can I improve it?
Poor separation can result from improper column packing, overloading the column, or using a suboptimal eluent.
Causality & Solution:
-
Column Packing: Ensure the silica bed is packed uniformly without air bubbles or cracks. A poorly packed column leads to channeling, where the solvent and sample bypass parts of the stationary phase.[12]
-
Sample Loading: Load the sample in the smallest possible volume of solvent. A wide sample band at the start will result in broad, overlapping bands during elution.[12] If the compound is not very soluble in the eluent, dissolve it in a stronger solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the column (dry loading).
-
Eluent Choice: If separation is poor, consider using a less polar eluent system (isocratic elution) to increase the retention time and improve separation. Alternatively, a shallow gradient elution (gradually increasing the polarity of the eluent) can be effective for separating compounds with very different polarities.
Q: The column is running very slowly or has clogged. What happened?
A slow or clogged column is usually caused by fine particulate matter in the sample or improperly prepared silica gel.
Causality & Solution:
-
Particulates in Sample: Always filter your crude sample through a small plug of cotton or glass wool before loading it onto the column, especially if it contains any solid residue.[13]
-
Silica Fines: When preparing the silica slurry, allow it to settle for a moment and decant any very fine suspended particles before packing the column.
-
Precipitation on Column: If your sample precipitates at the top of the column upon contact with the eluent, it means it is not soluble in the eluent. This can be solved by using the dry loading technique described above.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
This protocol is a standard procedure for purifying moderately polar organic solids.
-
Dissolution: Place the crude this compound (~1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (~5-10 mL) and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl for 1-2 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[5]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol outlines a standard procedure for purification on a silica gel column.
General Purification Workflow
Caption: General workflow from crude product to pure compound.
-
TLC Analysis: Determine the optimal eluent system (e.g., 4:1 Hexane:Ethyl Acetate) as described in the troubleshooting section.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[12]
-
Sample Preparation: Dissolve the crude product (~500 mg) in a minimal amount of dichloromethane or the eluent (~1-2 mL).
-
Loading: Carefully add the sample solution to the top of the column using a pipette. Open the stopcock and allow the sample to absorb onto the sand layer. Rinse the flask with a small amount of eluent and add this to the column.
-
Elution: Carefully fill the column with the eluent. Using gentle air pressure ("flash" chromatography), push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or vials.
-
Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. columbia.edu [columbia.edu]
- 8. This compound | C9H9BrO2 | CID 10868073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Separation of 2-Bromo-6-methoxynaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Preventing Dehalogenation of 1-(2-Bromo-6-methoxyphenyl)ethanone in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenge of preventing dehalogenation of 1-(2-bromo-6-methoxyphenyl)ethanone during cross-coupling reactions. The sterically hindered and electron-rich nature of this substrate makes it particularly susceptible to this common side reaction. This resource is designed to help you navigate these challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Minimizing Dehalogenation
This section addresses specific issues you may encounter in the lab, providing explanations and actionable solutions to mitigate the unwanted hydrodehalogenation side reaction.
Q1: My primary side product is the dehalogenated starting material, 2-methoxyacetophenone. What are the most likely causes and how can I fix this?
A1: The formation of 2-methoxyacetophenone indicates that hydrodehalogenation is outcompeting your desired cross-coupling pathway. This is a common issue with sterically hindered and electron-rich aryl bromides like this compound. The primary cause is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle, which can arise from several sources.[1][2] This Pd-H intermediate can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[2]
Here are the key factors to investigate and optimize:
-
Ligand Choice: The ligand is critical in modulating the catalyst's reactivity. For sterically demanding substrates, bulky, electron-rich phosphine ligands are often necessary to promote the desired reductive elimination over dehalogenation.[2][3] Ligands like SPhos, XPhos, and RuPhos can be effective.[3] N-heterocyclic carbene (NHC) ligands are also a strong alternative.[4][5][6] If you are using a general-purpose ligand like PPh₃, switching to one of these more specialized ligands is the first recommended step.[7]
-
Base Selection: The base can be a source of hydrides or influence the rate of competing reactions. Strong alkoxide bases, while often effective for transmetalation, can sometimes promote dehalogenation.[1] Consider screening weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][3] The choice of base can significantly impact the reaction's outcome.
-
Solvent System: Protic solvents, such as alcohols, can be a source of hydrides, leading to dehalogenation.[2][8] Aprotic solvents like toluene, dioxane, or THF are generally preferred.[1] While some water is often necessary for Suzuki couplings to facilitate the transmetalation step, excessive amounts can be detrimental.[1][9]
-
Temperature and Reaction Time: Running the reaction at the lowest effective temperature for the shortest possible time can help minimize side reactions.[10] Slower, undesired pathways like dehalogenation can become more prominent at higher temperatures or with prolonged reaction times.
Q2: I'm performing a Suzuki-Miyaura coupling and observing significant dehalogenation. How can I adjust my protocol specifically for this reaction?
A2: For Suzuki-Miyaura couplings involving this compound, the balance between transmetalation and competing side reactions is key. If transmetalation is slow, the window for dehalogenation to occur increases.[1]
Here is a workflow to troubleshoot this specific issue:
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of 1-(2-Bromo-6-methoxyphenyl)ethanone
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions. Here, we address the specific challenges associated with the sterically hindered substrate, 1-(2-Bromo-6-methoxyphenyl)ethanone, providing in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling with this compound?
A1: The main difficulty arises from the steric hindrance around the bromine atom. The ortho-methoxy and ortho-acetyl groups create a crowded environment, which can impede the oxidative addition step—the initial and often rate-limiting step in the catalytic cycle.[1] This steric bulk can also hinder the subsequent reductive elimination step, potentially leading to low yields or no reaction.
Q2: I am observing no product formation. What is the most likely cause?
A2: A complete lack of product can stem from several factors. The most common issue is an inefficient catalyst system for this sterically demanding substrate. Standard catalysts like Pd(PPh₃)₄ may not be active enough.[2] Another possibility is catalyst deactivation. Ensure your reagents and solvents are properly degassed to remove oxygen, which can lead to the formation of inactive palladium black.[3] Also, verify the integrity of your boronic acid, as they can degrade over time.
Q3: My reaction is yielding a significant amount of a dehalogenated byproduct, 1-(2-methoxyphenyl)ethanone. What causes this and how can I prevent it?
A3: Dehalogenation is a common side reaction in Suzuki couplings.[4] It occurs when the aryl halide, after oxidative addition to the palladium center, undergoes a reaction that replaces the halogen with a hydrogen atom. This can be promoted by certain bases or impurities in the reaction mixture.[5] To minimize this, consider switching to a less aggressive base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), instead of stronger bases like sodium hydroxide.[5][6] Additionally, using bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[5][7]
Q4: I'm seeing homocoupling of my boronic acid. How can I mitigate this?
A4: Homocoupling of the boronic acid to form a biaryl byproduct is often a result of oxygen in the reaction mixture.[3] Thoroughly degassing your solvents and maintaining an inert atmosphere (nitrogen or argon) throughout the reaction is crucial.[3] The choice of palladium precursor can also play a role; using a Pd(0) source like Pd₂(dba)₃ may be preferable to a Pd(II) source like Pd(OAc)₂ in some cases to minimize side reactions.[3]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.
Issue: Low to No Yield
Potential Cause & Solution:
-
Inefficient Catalyst System: The steric hindrance of the substrate requires a highly active catalyst.
-
Recommendation: Employ a catalyst system known for its efficacy with sterically hindered substrates. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or DavePhos is often successful.[8][9] N-heterocyclic carbene (NHC) ligands can also be very effective.[2][10]
-
-
Inappropriate Base: The base plays a critical role in the transmetalation step.[6][11]
-
Poor Solvent Choice: The solvent must solubilize all reaction components and can influence catalyst activity.[13]
Issue: Significant Side Product Formation (Dehalogenation, Protodeboronation)
Potential Cause & Solution:
-
Protodeboronation (Loss of the Boronic Acid Group): This occurs when the boronic acid reacts with trace amounts of acid or water to be replaced by a hydrogen atom.[16]
-
Dehalogenation: As discussed in the FAQs, this is a common side reaction.
-
Recommendation: In addition to optimizing the base and ligand, consider lowering the reaction temperature.[5] While this may slow down the reaction, it can disproportionately suppress the rate of dehalogenation.
-
Experimental Protocol: Optimized Suzuki Coupling of this compound
This protocol provides a robust starting point for the successful coupling of this challenging substrate.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.
-
Add a degassed 4:1 mixture of dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Catalyst System Comparison
The following table provides a comparison of different catalyst systems for the Suzuki coupling of sterically hindered aryl bromides. Yields are illustrative and will vary depending on the specific boronic acid used.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/H₂O | 110 | >85 |
| Pd(PPh₃)₄ | None | K₂CO₃ | DME/H₂O | 100 | <20 |
| PEPPSI-IPr | None | K₃PO₄ | THF/H₂O | 80 | >90 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14][17]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the Suzuki coupling.
References
- 1. byjus.com [byjus.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Overcoming low yields in chromone synthesis from 1-(2-Bromo-6-methoxyphenyl)ethanone
A Guide for Researchers on Overcoming Low Yields in the Synthesis of Chromones from 1-(2-Bromo-6-methoxyphenyl)ethanone
Introduction
The chromone scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active compounds.[1][2] The synthesis of chromones from ortho-haloacetophenones, such as this compound, is a common strategy. However, researchers frequently encounter challenges with low yields due to competing side reactions and difficult-to-optimize reaction conditions. This technical guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you overcome these synthetic hurdles and improve your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low or I'm getting no product. What are the most likely causes?
A: Low to no product formation typically points to three main issues: (1) Ineffective cyclization conditions, where the chosen base or catalyst is not promoting the key ring-closing step. (2) Deactivation of the starting material, possibly through side reactions involving the methoxy or bromo groups. (3) The reaction has not reached completion; reaction times may need to be extended, or higher temperatures may be required.
Q2: My TLC/LC-MS analysis shows multiple spots, indicating a mixture of products. What are the common side reactions?
A: The primary side products often result from intermolecular reactions instead of the desired intramolecular cyclization. Other possibilities include debromination of the starting material, cleavage of the methoxy ether, or reactions involving the acetyl group if a strong, nucleophilic base is used.
Q3: Is a palladium-catalyzed approach necessary, or can this be achieved with a simpler base-mediated cyclization?
A: While classic base-mediated cyclizations (like those involving reactions with formates or oxalates followed by acid-catalyzed ring closure) are known, they can be low-yielding for this specific substrate.[3][4] Palladium-catalyzed carbonylative cyclization methods are often more efficient and selective for converting ortho-haloacetophenones into chromones, though they require more specialized setups (e.g., handling carbon monoxide).[5][6][7]
Q4: How critical is the choice of base and solvent in this synthesis?
A: The choice of base and solvent is paramount. A strong, non-nucleophilic base is often preferred to deprotonate the acetyl group's α-carbon without attacking the carbonyl center. The solvent must be able to dissolve the starting material and reagents while being compatible with the reaction conditions (e.g., high boiling point for high-temperature reactions, anhydrous for moisture-sensitive reagents).
In-Depth Troubleshooting Guide
Problem 1: Low to No Product Formation
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inefficient Cyclization Strategy | The classic approach involves forming a 1,3-dicarbonyl intermediate followed by acid-catalyzed cyclization. The initial condensation step can be low-yielding. An alternative is a transition-metal-catalyzed approach that forges the new ring in a concerted fashion. | Transition to a Palladium-Catalyzed Protocol. A highly effective method involves the palladium-catalyzed carbonylative coupling of o-iodophenols (or bromophenols) with terminal acetylenes.[5][7] For this substrate, a carbonylative Sonogashira-type reaction can be adapted. This circumvents the need for a pre-formed 1,3-dicarbonyl. |
| Inappropriate Base Selection | Strong nucleophilic bases (e.g., NaOH, EtONa) can lead to side reactions. A base that is too weak may not efficiently generate the necessary enolate for cyclization. | Use a Strong, Non-Nucleophilic Base. Consider using bases like Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in palladium-catalyzed systems.[8] For base-mediated condensations, sodium hydride (NaH) is a common choice. |
| Sub-optimal Temperature/Time | Intramolecular cyclizations can have high activation energy barriers. Insufficient thermal energy or short reaction times will result in a large amount of unreacted starting material. | Optimize with Microwave Irradiation. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[3][4] If using conventional heating, incrementally increase the temperature (e.g., from 80°C to 120°C) and monitor by TLC/LC-MS every few hours. |
Problem 2: Formation of Multiple Side Products
| Potential Cause | Scientific Rationale | Recommended Solution |
| Intermolecular Condensation | At high concentrations, the enolate formed from the starting material can react with another molecule of the ketone instead of cyclizing intramolecularly, leading to dimers and polymers. | Employ High-Dilution Conditions. Run the reaction at a lower concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway over intermolecular side reactions. This can be achieved by slowly adding the starting material via a syringe pump to the reaction mixture containing the base/catalyst. |
| Debromination | Under certain conditions, particularly with some palladium catalysts or strong bases, the aryl bromide can be reduced, leading to 1-(2-methoxyphenyl)ethanone, which cannot cyclize to the desired product. | Select an Appropriate Catalyst System. For palladium-catalyzed reactions, ensure the ligand and palladium source are optimized to favor oxidative addition and subsequent cyclization over hydrodebromination. Ligand-free systems in ionic liquids have also proven effective.[5] |
| Reaction with Solvent/Base | Strongly nucleophilic bases like sodium ethoxide can potentially react with the acetyl group. | Switch to a Non-Nucleophilic System. As mentioned previously, use hindered organic bases like DIPEA or DBU, or an inorganic base like Cs₂CO₃. Ensure the use of a non-reactive, high-boiling solvent like DMF, DMSO, or Toluene. |
Visual Troubleshooting Workflow
A logical approach to troubleshooting is essential. The following diagram outlines a decision-making process for optimizing your chromone synthesis.
Caption: A decision tree for troubleshooting low-yield chromone synthesis.
Mechanistic Insight: Palladium-Catalyzed Carbonylative Cyclization
A modern and often more successful approach than traditional condensations is the palladium-catalyzed carbonylative cyclization. This method avoids harsh conditions and can provide higher yields. The general mechanism is believed to proceed through a series of well-established organometallic steps.
Caption: Simplified catalytic cycle for Pd-catalyzed chromone synthesis.
Optimized Protocol: Palladium-Catalyzed Carbonylative Synthesis
This protocol is adapted from established methodologies for the synthesis of chromones from ortho-haloaryl ketones.[6][9][10]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Carbon Monoxide (CO) gas (balloon or Schlenk line)
-
Schlenk flask or pressure-rated vial
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and Xantphos (4-10 mol%).
-
Reagent Addition: Add Cesium Carbonate (2.0 equiv) and the anhydrous solvent (to achieve a concentration of ~0.1 M).
-
Inert Gas Purge: Seal the flask and purge the headspace with the inert gas for 5-10 minutes.
-
CO Introduction: Evacuate the inert gas and backfill with Carbon Monoxide gas from a balloon. Repeat this purge/backfill cycle three times.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under a positive pressure of inert gas) and analyzing via TLC or LC-MS. Check for the disappearance of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.
-
Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel to obtain the pure chromone product.
References
- 1. ijrpc.com [ijrpc.com]
- 2. ijrar.org [ijrar.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chromones via Palladium-Catalyzed Ligand-Free Cyclocarbonylation of o-Iodophenols with Terminal Acetylenes in Phosphonium Salt Ionic Liquids [organic-chemistry.org]
- 6. Palladium-catalyzed carbonylation reaction of aryl bromides with 2-hydroxyacetophenones to form flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
Effect of base and ligand choice on Suzuki-Miyaura coupling with 1-(2-Bromo-6-methoxyphenyl)ethanone
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, 1-(2-Bromo-6-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and optimize reaction conditions for successful outcomes. The inherent steric hindrance in this substrate, arising from the ortho-methoxy and acetyl groups, presents unique challenges that necessitate careful selection of reaction parameters, particularly the base and ligand.
I. Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered when performing the Suzuki-Miyaura coupling with this compound.
FAQ 1: My reaction yield is low or non-existent. What are the primary factors to investigate?
Low yields with this substrate are often attributed to its steric hindrance, which can impede key steps in the catalytic cycle.[5] Here’s a systematic approach to troubleshooting:
A. Re-evaluating Your Choice of Base:
The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[6] For sterically hindered substrates, the choice of base is critical.
-
Weak Bases (e.g., Na2CO3, K2CO3): While commonly used, these may be insufficient to promote the reaction with this hindered substrate, especially at lower temperatures.
-
Stronger Bases (e.g., K3PO4, Cs2CO3, t-BuOK): These are often more effective in driving the reaction to completion.[7][8] Cesium carbonate, in particular, is frequently cited as a superior choice for challenging couplings.[8]
-
Fluoride Bases (e.g., KF, CsF): These can be effective, particularly when dealing with base-sensitive functional groups, as they activate the boronic acid without significantly increasing the basicity of the reaction mixture.[6]
B. Optimizing Your Ligand Selection:
The ligand stabilizes the palladium catalyst and influences its reactivity. For sterically demanding substrates, bulky and electron-rich phosphine ligands are generally preferred.[9][10][11] These ligands promote both the oxidative addition and reductive elimination steps.[10][11]
-
Traditional Ligands (e.g., PPh3): Triphenylphosphine may not be effective for this substrate due to its relatively small size and lower electron-donating ability.[12]
-
Bulky Monodentate Ligands (e.g., Buchwald-type ligands like SPhos, XPhos, JohnPhos): These are often the go-to choice for hindered couplings, demonstrating high catalytic activity even at room temperature.[9][13]
-
N-Heterocyclic Carbenes (NHCs): These are another class of highly effective ligands for challenging Suzuki couplings due to their strong σ-donating properties and steric bulk.[7]
| Ligand Class | Specific Examples | Key Advantages for Hindered Substrates |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, promoting oxidative addition and reductive elimination.[9][10][13] |
| Ferrocenyl Phosphines | dppf | Good performance in a variety of cross-coupling reactions. |
| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors, highly effective for sterically demanding substrates.[7] |
C. Other Critical Parameters:
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[14] The ratio can be critical and may require optimization.
-
Temperature: While some modern catalyst systems can operate at room temperature, hindered substrates often require heating to achieve a reasonable reaction rate.[15] Temperatures between 80-110°C are common.
-
Degassing: It is crucial to remove dissolved oxygen from the reaction mixture, as oxygen can oxidize the Pd(0) catalyst, leading to deactivation.[14]
FAQ 2: I am observing significant amounts of dehalogenated starting material. What is causing this side reaction?
The formation of 1-(2-methoxyphenyl)ethanone (the dehalogenated product) is a common side reaction. This occurs when the aryl-palladium intermediate reacts with a hydride source in the reaction mixture before transmetalation can occur.[14]
Troubleshooting Dehalogenation:
-
Purity of Reagents: Ensure all reagents and the solvent are free from impurities that could act as hydride sources.
-
Base Choice: Some bases or their byproducts can contribute to dehalogenation. If this is a persistent issue, consider screening different bases.
-
Ligand Effect: The choice of ligand can influence the relative rates of transmetalation and dehalogenation. A more efficient ligand for transmetalation may suppress this side reaction.
FAQ 3: My boronic acid is decomposing. How can I prevent this?
Protodeborylation, the cleavage of the C-B bond by a proton source, is a known decomposition pathway for boronic acids, especially under reaction conditions.[14]
Minimizing Protodeborylation:
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable than the corresponding boronic acids and can be a good alternative.
-
Reaction Time and Temperature: Minimize reaction time and avoid unnecessarily high temperatures.
-
Base Stoichiometry: Using a precise amount of base is important. An excess of a strong base can sometimes promote decomposition.
Caption: A troubleshooting flowchart for the Suzuki-Miyaura coupling of this compound.
III. Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization for specific boronic acids will likely be necessary.[9]
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) and add them to the reaction vessel.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) to the reaction vessel.
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Starting Conditions |
| Palladium Precursor | Pd(OAc)2 (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K3PO4 (2.0 equiv) |
| Solvent | Dioxane/H2O (4:1) |
| Temperature | 100 °C |
| Boronic Acid | 1.2 equivalents |
IV. References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
-
Suzuki reaction - Wikipedia.
-
Merits of the Suzuki Coupling Reaction - BYJU'S.
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025).
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
-
A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions - Benchchem.
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal.
-
Screening of different bases for Suzuki coupling a - ResearchGate.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
-
Dialkylbiaryl phosphine ligands - Wikipedia.
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed. (2008).
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017).
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016).
-
Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem.
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (2022).
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.
-
Suzuki Coupling - Organic Chemistry Portal.
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate.
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - Arkivoc.
-
Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics - ACS Publications.
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019).
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications.
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem - YouTube. (2025).
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. (2025).
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024).
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024).
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014).
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
Minimizing homocoupling and protodeboronation in Suzuki reactions of 1-(2-Bromo-6-methoxyphenyl)ethanone
Welcome to the technical support hub for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges associated with sterically hindered substrates, such as 1-(2-Bromo-6-methoxyphenyl)ethanone. The di-ortho substitution on this aryl bromide presents significant hurdles, often leading to diminished yields due to competing side reactions—namely, homocoupling of the boronic acid partner and protodeboronation of the organoboron reagent.
This document provides in-depth, question-and-answer-based troubleshooting guides, proven protocols, and mechanistic insights to empower you to optimize your reaction conditions and achieve high yields of your desired biaryl product.
Troubleshooting Guide: Minimizing Protodeboronation
Protodeboronation is the undesired cleavage of the carbon-boron bond, where a proton replaces the boronic acid or ester group.[1] This side reaction consumes your nucleophilic partner, reducing the overall yield and generating arene byproducts that can complicate purification. For sterically hindered and electronically challenging substrates, preventing this pathway is critical.
Q1: My reaction is showing significant amounts of the deboronated arene byproduct. What are the primary causes?
A1: Protodeboronation is highly dependent on pH, temperature, and the stability of your specific boronic acid.[1][2] The primary culprits are typically:
-
Harsh Basic Conditions: While a base is necessary to activate the organoboron species for transmetalation, strong bases, especially hydroxides in aqueous media, can accelerate protodeboronation.[3][4] The mechanism often involves the formation of a boronate species, which is then protonated, leading to C-B bond cleavage.[5]
-
Elevated Temperatures: Higher reaction temperatures, while often necessary to overcome the steric hindrance of your substrate, can significantly increase the rate of protodeboronation.[6]
-
Presence of Water: Although often beneficial for dissolving inorganic bases, excess water can serve as a proton source, facilitating the undesired C-B bond cleavage.[7]
-
Inherently Unstable Boronic Acids: Electron-deficient arylboronic acids and certain heteroarylboronic acids are particularly prone to decomposition.[8]
Q2: How can I adjust my reaction conditions to suppress protodeboronation?
A2: A systematic approach to optimizing your reaction parameters is key. Consider the following adjustments:
-
Choice of Base: Switch from strong hydroxide bases (e.g., NaOH, KOH) to milder, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices, particularly in anhydrous polar aprotic solvents like dioxane or THF.[6] Fluoride sources like KF or CsF can also be effective, especially if your substrate has base-sensitive functional groups.[6]
-
Solvent System: If protodeboronation is a major issue, transitioning to an anhydrous solvent system is highly recommended.[9] Solvents like toluene, dioxane, or THF with a soluble inorganic base can minimize the availability of protons.[10]
-
Temperature Control: Screen a range of temperatures. While hindered substrates often require heat, it's possible that a lower temperature (e.g., 60-80 °C) combined with a more active catalyst system can provide a better balance between the desired coupling and the undesired side reaction.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative. This is one of the most effective strategies.[6]
-
Pinacol Boronic Esters (BPin): Significantly more stable than the corresponding acids.[11]
-
MIDA Boronates: These are highly stable, crystalline solids that slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[11]
-
Organotrifluoroborates (BF₃K): These salts also act as a "slow-release" source of the boronic acid and are less prone to protodeboronation.[12]
-
Q3: Can the palladium catalyst itself contribute to protodeboronation?
A3: While the base and solvent are primary factors, the catalyst plays an indirect but crucial role. A highly active catalyst system can accelerate the rate of the desired transmetalation and reductive elimination steps.[5] If the catalytic cycle is fast and efficient, the boronic acid spends less time in the reaction mixture exposed to conditions that promote its decomposition.[5] For a sterically hindered substrate like this compound, using a catalyst system known for high activity with challenging substrates is essential. This typically involves bulky, electron-rich phosphine ligands.[13]
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling, also known as Glaser coupling, is the dimerization of two boronic acid molecules to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen and Pd(II) species.
Q1: I'm observing a significant amount of homocoupled byproduct from my boronic acid. What's causing this?
A1: The primary driver for boronic acid homocoupling is the presence of oxidants, most commonly molecular oxygen, in the reaction mixture.[14] This can occur through a few pathways:
-
Oxidation of Pd(0): If the reaction is not properly degassed, oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then mediate the homocoupling of the boronic acid, which reduces the palladium back to Pd(0).[14]
-
Use of Pd(II) Precatalysts: If a Pd(II) source like Pd(OAc)₂ or PdCl₂ is used, and its reduction to the active Pd(0) state is slow or incomplete, the remaining Pd(II) can promote homocoupling.[14]
Q2: What are the most effective strategies to prevent homocoupling?
A2: Preventing homocoupling hinges on rigorously excluding oxygen and controlling the palladium oxidation state.
-
Thorough Degassing: This is the single most critical step. Before adding the catalyst, the reaction mixture (solvents and reagents) must be thoroughly degassed. Common methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 20-30 minutes).[15]
-
Freeze-Pump-Thaw: This is the most effective method for removing dissolved oxygen and involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere. This cycle is typically repeated three times.
-
-
Maintain an Inert Atmosphere: Throughout the entire reaction setup and duration, maintain a positive pressure of an inert gas (e.g., using a nitrogen or argon balloon).[7]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can be advantageous over Pd(II) sources, as it eliminates the need for an in-situ reduction step that can be inefficient.[16] Modern, air-stable precatalysts that rapidly form the active Pd(0) species are also excellent choices.[17]
-
Ligand Choice: Bulky phosphine ligands can help suppress homocoupling by sterically hindering the formation of the intermediates required for the dimerization pathway.[18]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Side Reactions
To better understand the interplay between the desired reaction and the undesired pathways, the following diagrams illustrate the key steps.
Caption: The Suzuki-Miyaura cycle and competing side reactions.
Recommended Starting Protocol
This protocol is designed as a robust starting point for the Suzuki coupling of this compound, incorporating best practices to minimize side reactions.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk flask, add this compound, the boronic acid/ester, and the finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd₂(dba)₃ and SPhos ligand.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes.
-
Reaction: Replace the septum with a Teflon screw cap, seal the vessel, and place it in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the hindered nature of the substrate, reaction times may be extended (e.g., 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Parameter Optimization Summary
For a sterically hindered substrate like this compound, finding the optimal conditions is crucial. The following table summarizes key parameters and their recommended starting points.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ or an air-stable precatalyst (e.g., SPhos G3) | Pd(0) sources or efficient precatalysts minimize Pd(II)-mediated homocoupling.[16][17] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) | Essential for promoting oxidative addition and reductive elimination with hindered substrates.[13][19][20] |
| Base | K₃PO₄ or Cs₂CO₃ (anhydrous) | Milder bases that are highly effective in anhydrous organic solvents, minimizing protodeboronation.[6][10] |
| Solvent | Anhydrous Dioxane, Toluene, or THF | Aprotic solvents are preferred to limit proton sources that cause protodeboronation.[7][10] |
| Temperature | 80 - 110 °C | A balance must be struck; higher temperatures increase reaction rate but can also accelerate side reactions.[21] |
| Boron Source | Pinacol Ester or MIDA Boronate | Using a more stable boronic acid derivative is a highly effective strategy against protodeboronation.[6][11] |
Frequently Asked Questions (FAQs)
Q1: My starting aryl bromide is an aryl chloride instead. What changes should I make?
A1: Aryl chlorides are significantly less reactive than aryl bromides in the rate-limiting oxidative addition step.[12] To achieve successful coupling, you will need a more active catalyst system. This typically involves using highly electron-rich and bulky ligands, such as the Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, often at a slightly higher catalyst loading.[13][14]
Q2: I've tried all the recommended conditions, but my yield is still low and I see a lot of starting material. What else can I try?
A2: If the reaction is sluggish and not going to completion, it points to a slow step in the catalytic cycle, likely the oxidative addition or transmetalation due to steric hindrance.
-
Increase Catalyst Loading: Try increasing the catalyst and ligand loading (e.g., to 3-5 mol% Pd).
-
Change Ligand: Even within the class of bulky phosphines, subtle steric and electronic differences matter. Screening a different ligand (e.g., switching from SPhos to XPhos or RuPhos) can sometimes make a significant difference.
-
Check Reagent Quality: Ensure your boronic acid/ester is pure and has not decomposed during storage. The quality of the solvent is also critical; trace impurities can poison the catalyst.[22]
Q3: Is it possible to run this reaction at room temperature?
A3: For a di-ortho-substituted, sterically demanding substrate like this compound, achieving efficient coupling at room temperature is extremely challenging. While some highly active catalyst systems have been reported for room-temperature Suzuki couplings of less hindered aryl chlorides, they may not be sufficient to overcome the steric barrier in your case.[17][19] Heating is generally required to achieve a reasonable reaction rate.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Troubleshooting Catalyst Deactivation with 1-(2-Bromo-6-methoxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 1-(2-bromo-6-methoxyphenyl)ethanone. This resource is tailored for researchers, chemists, and drug development professionals who encounter challenges with this specific, and often demanding, substrate. The unique steric and electronic properties of this molecule necessitate a nuanced approach to catalyst system selection and reaction optimization. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the use of this compound in cross-coupling catalysis.
Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?
A1: The difficulty arises from a combination of steric hindrance and electronic effects. The substrate has two ortho-substituents relative to the C-Br bond: a methoxy (-OCH₃) group and an acetyl (-C(O)CH₃) group (meta to the bromine). This configuration presents several challenges:
-
Steric Hindrance: The bulky groups flanking the bromine atom physically obstruct the approach of the palladium catalyst. This significantly slows down the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2]
-
Electronic Effects: The methoxy group is electron-donating, which increases the electron density of the aromatic ring. This strengthens the carbon-bromine bond, making it more difficult for the Pd(0) catalyst to break during oxidative addition.[3]
-
Potential for Catalyst Poisoning: The oxygen atoms in the methoxy and acetyl groups can, in some circumstances, coordinate to the palladium center, potentially interfering with the desired catalytic activity or leading to catalyst deactivation.[3][4]
Q2: What are the most common visual indicators of catalyst deactivation when using this substrate?
A2: The most prominent sign is the formation of a black or dark brown precipitate, commonly known as "palladium black".[5] This consists of agglomerated, inactive palladium nanoparticles. While many successful reactions generate some blackening towards the end, its rapid formation early in the reaction is a strong indicator of catalyst instability and decomposition, which almost always correlates with low conversion and stalled reactions.[6] Other signs include a reaction that starts but fails to proceed to completion (stalling) or the exclusive formation of side products like homocoupled starting material.
Q3: What class of ligands is most effective for this type of sterically hindered substrate?
A3: Standard, less bulky phosphine ligands (like triphenylphosphine) are generally ineffective for this substrate. Success requires the use of specialized, bulky, and electron-rich monodentate phosphine ligands, often referred to as Buchwald ligands.[7] Examples include:
-
Dialkylbiaryl phosphines (e.g., SPhos, RuPhos, BrettPhos): These ligands are designed to be both sterically demanding and highly electron-donating.[7][8] The steric bulk promotes the formation of a highly reactive, monoligated L-Pd(0) intermediate, which is crucial for facilitating oxidative addition with challenging substrates.[7][9] The electron-rich nature of the ligand increases the nucleophilicity of the palladium center, further lowering the energy barrier for oxidative addition.[10]
-
Bulky N-Heterocyclic Carbenes (NHCs): In some cases, bulky NHC ligands can also be highly effective, offering strong σ-donation and good thermal stability.[2]
The choice of ligand is paramount, as it directly influences the stability and activity of the catalyst throughout the entire cycle.[11][12]
Q4: How does the choice of palladium precatalyst impact the reaction?
A4: The choice of precatalyst is critical for ensuring the efficient and clean generation of the active Pd(0) species.[13][14]
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂): These require in situ reduction to Pd(0). This reduction step can be inefficient and may consume reagents or be sensitive to impurities, leading to inconsistent results and catalyst deactivation.[13][15]
-
Pd(0) sources (e.g., Pd₂(dba)₃): While better, the dissociation of the dba ligand can sometimes be slow or incomplete, affecting the concentration of the active catalyst.
-
Modern Precatalysts (e.g., Buchwald G3/G4 Palladacycles): These are often the most reliable choice.[14][16] They are air-stable Pd(II) complexes that are designed for rapid and quantitative activation to the desired L-Pd(0) species under the reaction conditions. This clean activation minimizes the formation of inactive palladium species and leads to more robust and reproducible outcomes.
Part 2: Troubleshooting Guide
This guide is structured by observable experimental problems. Follow the diagnostic workflows to identify and solve common issues.
Issue 1: Low to No Product Yield
You've run the reaction and analysis (TLC, LC-MS) shows a large amount of unreacted this compound and little to no desired product.
Below is a logical workflow to diagnose the root cause of low conversion.
Caption: Troubleshooting workflow for low product yield.
-
Reagent and Solvent Purity: This is the most common failure point.[5][13]
-
Solvents: Ensure solvents are strictly anhydrous. Use freshly distilled solvents or purchase high-purity anhydrous grades and handle them under an inert atmosphere.
-
Bases: Bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are extremely hygroscopic. Use freshly opened bottles or material stored correctly in a glovebox.
-
Impurities: Impurities in starting materials can act as catalyst poisons.[6][17] If purity is uncertain, consider recrystallization or chromatography of the starting materials.
-
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[5][13]
-
Degassing: Ensure the reaction solvent is thoroughly degassed. The most reliable method is three cycles of "freeze-pump-thaw." Bubbling with argon or nitrogen for 30-60 minutes is an alternative, though potentially less effective for removing all dissolved oxygen.
-
Setup: Use Schlenk techniques or a glovebox to assemble the reaction. Ensure all glassware is oven- or flame-dried before use.[14]
-
-
Catalyst System Evaluation: The choice of catalyst and ligand is critical for this hindered substrate.[10]
-
Ligand Selection: As detailed in the FAQ, bulky, electron-rich biaryl phosphine ligands are required. If you are using a ligand like PPh₃ or dppf, it is unlikely to be effective.
-
Precatalyst: Use a modern, well-defined precatalyst for reliable activation.
-
| Component | Recommendation | Rationale |
| Palladium Source | SPhos-G3 or RuPhos-G3 Palladacycle | Provides reliable, rapid, and clean generation of the active L-Pd(0) catalyst.[14] |
| Catalyst Loading | 1-2 mol % | A good starting point. Higher loadings (up to 5 mol %) may be needed if deactivation is severe.[18] |
| Ligand | SPhos, RuPhos, BrettPhos | These ligands provide the necessary steric bulk and electron-donating properties to overcome the high barrier to oxidative addition.[7][8] |
| Base | NaOtBu, K₃PO₄, LHMDS | The choice of base can be critical. A screen of different bases is often necessary. |
| Solvent | Toluene, Dioxane, CPME | Anhydrous, apolar aprotic solvents are typically preferred. |
| Temperature | 80-110 °C | Elevated temperatures are often required to drive the reaction to completion with this substrate. |
Issue 2: Reaction Stalls or Shows Incomplete Conversion
The reaction begins as expected, forming the product, but stops before the limiting reagent is fully consumed, even after an extended time.
This issue often points to gradual catalyst deactivation during the reaction.
-
Product Inhibition: The synthesized biaryl product is also sterically hindered and may coordinate strongly to the Pd(0) center, preventing it from re-entering the catalytic cycle.[19]
-
Solution: A modest increase in catalyst loading (e.g., from 1 mol % to 3 mol %) can sometimes overcome this by ensuring a sufficient concentration of active catalyst is present throughout the reaction.
-
-
Ligand Degradation: At the high temperatures required, the phosphine ligand may slowly degrade over time, leading to the formation of palladium black.
-
Solution: Ensure the temperature is not excessively high. If possible, run the reaction at the lowest temperature that allows for a reasonable rate. Alternatively, switching to a more thermally stable ligand (e.g., certain NHCs) could be beneficial.
-
-
Insufficient Base: The base is consumed during the reaction. If it is not strong enough or present in sufficient quantity, the reaction can stall.
-
Solution: Ensure at least 1.5-2.0 equivalents of base are used. If using a weaker base like K₃PO₄, more may be required.
-
The active catalyst must remain in the productive cycle. Deactivation pathways, such as aggregation, compete with this and lead to stalled reactions.
Caption: Competition between the productive cycle and catalyst aggregation.
Issue 3: Rapid Formation of Black Precipitate
Shortly after reaching the target temperature, the reaction mixture turns black, and subsequent analysis shows very low conversion.
This is a classic symptom of rapid catalyst decomposition.[5]
-
Cause - Inadequate Ligand Protection: The ligand is not effectively stabilizing the Pd(0) intermediate. This could be due to an insufficient ligand-to-metal ratio (if not using a precatalyst), the presence of oxygen which degrades the ligand or catalyst, or the use of a ligand that is not bulky enough.
-
Solution: When preparing the catalyst in situ from a source like Pd₂(dba)₃, ensure a proper ligand-to-palladium ratio (typically 1:1 to 1.2:1 for monodentate ligands). Most importantly, use a highly effective ligand like SPhos or RuPhos and ensure the system is rigorously deoxygenated.
-
-
Cause - Impurities: Trace impurities in the solvent, base, or starting materials can act as potent catalyst poisons, stripping the ligand and causing the palladium to crash out of solution.[6][17]
-
Solution: Re-purify all reagents. Filter amine bases through a short plug of alumina to remove impurities. Use high-purity, anhydrous solvents from a reliable source.
-
-
Cause - Excessive Temperature: Too high a temperature can accelerate ligand decomposition and catalyst agglomeration.
-
Solution: Attempt the reaction at a lower temperature (e.g., start at 80 °C instead of 110 °C), even if it requires a longer reaction time.
-
Appendix: General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for reactions with this compound.
Materials:
-
This compound (1.0 eq)
-
Boronic Acid/Ester (1.2 eq)
-
SPhos G3 Palladacycle (2 mol %)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous Toluene (to make a 0.2 M solution based on the aryl bromide)
Procedure:
-
Glassware Preparation: Add a magnetic stir bar to a Schlenk flask or oven-dried vial. Dry the vessel thoroughly under vacuum with a heat gun and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Adding Solids: In a glovebox or under a positive flow of inert gas, add this compound, the boronic acid, K₃PO₄, and the SPhos G3 Palladacycle to the flask.
-
Solvent Addition: Add the required volume of anhydrous, degassed toluene via syringe.
-
Degassing (Optional but Recommended): If not working in a glovebox, seal the flask and perform three "freeze-pump-thaw" cycles to ensure all oxygen is removed.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Reactions of 1-(2-Bromo-6-methoxyphenyl)ethanone
Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving 1-(2-Bromo-6-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions with this compound?
A1: The regiochemical outcome of reactions involving this substrate is a delicate interplay of electronic and steric effects. The benzene ring is substituted with three key groups: a bromine atom, a methoxy group, and an acetyl group.
-
Electronic Effects: The methoxy group is a strong ortho-, para- director due to its electron-donating resonance effect. The acetyl group is an electron-withdrawing meta-director. The bromine atom is also an ortho-, para- director but is deactivating.
-
Steric Hindrance: The positioning of the bromo and methoxy groups ortho to the acetyl group creates significant steric congestion. This can hinder the approach of bulky reagents to the acetyl group or the adjacent ring positions.
-
Directed ortho-Metalation (DoM): The methoxy and acetyl groups can act as directing metalation groups (DMGs), facilitating the removal of a proton at the C3 position by a strong base, leading to a specific aryllithium intermediate.[1][2]
The dominant factor often depends on the specific reaction conditions, including the choice of catalyst, base, solvent, and temperature.
Q2: I am attempting a Suzuki-Miyaura coupling. Why am I observing low yields or side products?
A2: While the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, its application to sterically hindered substrates like this compound can be challenging.[3][4]
Common Issues & Troubleshooting:
-
Poor Catalyst Performance: The steric bulk around the bromine atom can impede the oxidative addition step in the catalytic cycle.[5]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands. These ligands stabilize the palladium(0) center and facilitate the oxidative addition.
-
-
Competitive Protodeborylation: The boronic acid coupling partner can undergo protodeborylation, especially in the presence of water and a strong base.
-
Solution: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters), which are often more stable. Alternatively, using potassium trifluoroborate salts can also mitigate this side reaction.[4]
-
-
Base Incompatibility: The choice of base is critical. Strong bases can lead to side reactions involving the acetyl group.
-
Solution: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. The use of potassium phosphate (K₃PO₄) can also be effective.
-
Q3: In a Buchwald-Hartwig amination, what is the best approach to ensure selective C-N bond formation at the C2 position?
A3: The Buchwald-Hartwig amination is an excellent method for forming aryl amines.[6][7] For this compound, achieving high regioselectivity for amination at the site of the bromine atom is the primary goal.
Key Considerations for Regioselectivity:
-
Ligand Selection: The choice of ligand is paramount. Bidentate phosphine ligands like BINAP or DPPF can be effective.[6] However, for sterically demanding substrates, bulky monodentate ligands from the Buchwald or Hartwig research groups often provide superior results.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8]
-
Solvent Effects: Aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence catalyst solubility and reactivity.
Q4: Can I achieve selective functionalization at the C3 position?
A4: Yes, functionalization at the C3 position is achievable through Directed ortho-Metalation (DoM).[1][9] The methoxy group is a potent directing group for lithiation.
Workflow for C3 Functionalization:
-
Lithiation: Treatment of this compound with a strong lithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like THF, will selectively deprotonate the C3 position.[2] The lithium atom is directed to this position by coordination with the oxygen of the methoxy group.
-
Quenching with an Electrophile: The resulting aryllithium species can then be reacted with a variety of electrophiles to introduce a new functional group at the C3 position.
Troubleshooting Guides
Problem: Low Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). | The steric hindrance of the substrate requires a highly active catalyst system to facilitate oxidative addition. |
| Inefficient Transmetalation | Ensure the base is sufficiently strong to activate the boronic acid. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. | The formation of the boronate anion is crucial for the transmetalation step.[4] |
| Low Reaction Temperature | Incrementally increase the reaction temperature. Monitor for potential decomposition. | Higher temperatures can overcome the activation energy barrier for sterically hindered substrates. |
Problem: Formation of Hydrodehalogenation Side Product in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| β-Hydride Elimination | Use a ligand that promotes rapid reductive elimination. Bulky, electron-rich ligands are often effective. | β-hydride elimination is a competing pathway to reductive elimination.[10] A well-chosen ligand can favor the desired product formation. |
| Presence of Water | Ensure all reagents and solvents are scrupulously dried. | Water can act as a proton source, leading to the hydrodehalogenated product. |
| Incorrect Base Stoichiometry | Use the correct stoichiometry of a strong, non-nucleophilic base (e.g., NaOtBu). | Insufficient base can lead to an incomplete reaction and the formation of side products. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the tube.
-
Add a degassed mixture of toluene and water (4:1, 0.1 M).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Directed ortho-Metalation and Alkylation at the C3 Position
-
Dissolve this compound (1.0 equiv.) in anhydrous THF (0.2 M) in a flame-dried flask under argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Add methyl iodide (1.5 equiv.) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Visualizing Reaction Pathways
Caption: Key reaction pathways for this compound.
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling issues.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-(2-Bromo-6-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analytical comparison, focusing on the mass spectrometry (MS) fragmentation pattern of 1-(2-Bromo-6-methoxyphenyl)ethanone. We will explore the predicted fragmentation pathways under electron ionization (EI) conditions and contextualize this data by comparing it with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This multi-faceted approach ensures a comprehensive structural elucidation, a critical step in the journey from discovery to therapeutic application.
Unveiling the Molecular Blueprint: Mass Spectrometry Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₉H₉BrO₂, Molecular Weight: 229.07 g/mol ), electron ionization mass spectrometry (EI-MS) is a powerful technique for generating a reproducible fragmentation fingerprint.[1]
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern
While direct access to the experimental mass spectrum from proprietary databases is restricted, we can predict the fragmentation pattern of this compound based on established principles of mass spectrometry for aromatic ketones and halogenated compounds.
The ionization of the molecule will result in a molecular ion peak ([M]⁺˙). Due to the presence of a bromine atom, this peak will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity at m/z 228 and 230, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
The primary fragmentation pathways are expected to be driven by the presence of the acetyl group and the bromo and methoxy substituents on the aromatic ring.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. In this case, the loss of a methyl radical (•CH₃, 15 Da) would lead to the formation of the 2-bromo-6-methoxybenzoyl cation. This fragment is expected to be a prominent peak in the spectrum.
-
Loss of Acetyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring can result in the loss of an acetyl radical (•COCH₃, 43 Da).
-
Loss of Carbon Monoxide (CO): Acylium ions are prone to losing a neutral molecule of carbon monoxide (CO, 28 Da). The 2-bromo-6-methoxybenzoyl cation can undergo this decarbonylation to form a 2-bromo-6-methoxyphenyl cation.
-
Loss of Methoxy Group: The methoxy group can be lost as a methoxy radical (•OCH₃, 31 Da) or as formaldehyde (CH₂O, 30 Da) through rearrangement.
-
Loss of Bromine: The bromine atom can be lost as a bromine radical (•Br, 79 or 81 Da).
Predicted Fragmentation of this compound.
Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
| 228/230 | [C₉H₉BrO₂]⁺˙ | Molecular Ion ([M]⁺˙) |
| 213/215 | [C₈H₆BrO₂]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 185/187 | [C₇H₆BrO]⁺ | Loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion. |
| 149 | [C₈H₉O₂]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |
| 43 | [CH₃CO]⁺ | Acetyl cation. |
A Broader Perspective: Comparison with Other Analytical Techniques
While mass spectrometry provides invaluable information about the molecular weight and fragmentation, a comprehensive characterization relies on the synergistic use of multiple analytical techniques. NMR and IR spectroscopy provide complementary information about the carbon-hydrogen framework and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. For this compound, both ¹H and ¹³C NMR would be essential.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm). The ortho- and para-protons to the electron-withdrawing acetyl group will be shifted downfield, while the proton ortho to the electron-donating methoxy group will be shifted upfield.
-
Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.
-
Acetyl Protons: The three protons of the acetyl group will also appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm.
For comparison, the ¹H NMR spectrum of the isomeric compound 2-bromo-1-(4-methoxyphenyl)ethanone in CDCl₃ shows a doublet for the two aromatic protons at δ 8.17 ppm, another doublet for the other two aromatic protons at δ 7.49 ppm, a singlet for the two methylene protons at δ 4.5 ppm, and a singlet for the three methoxy protons at δ 3.81 ppm.[2] While the substitution pattern is different, this data provides a reference for the expected chemical shifts of similar protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorption Bands:
-
C=O Stretch: A strong absorption band characteristic of a conjugated ketone carbonyl group is expected in the region of 1680-1660 cm⁻¹.
-
C-O Stretch: A strong absorption band for the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹ and another for the asymmetric C-O-C stretch around 1250-1200 cm⁻¹ and a symmetric stretch between 1070-1020 cm⁻¹.
-
C-Br Stretch: A medium to strong absorption band in the fingerprint region, typically between 600 and 500 cm⁻¹, will indicate the presence of the C-Br bond.
-
Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching will be observed just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Characteristic absorptions for the aromatic ring C=C bending vibrations will be seen in the 1600-1450 cm⁻¹ region.
Experimental Protocols
To ensure the reproducibility and accuracy of the analytical data, standardized experimental protocols are crucial.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Thin Film (if liquid): If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.
-
A typical analytical workflow for compound characterization.
Conclusion
The comprehensive analytical characterization of this compound necessitates a multi-technique approach. While the predicted mass spectrometry fragmentation pattern provides crucial information about its molecular weight and structural motifs, its full elucidation is best achieved when combined with the detailed connectivity information from NMR spectroscopy and the functional group identification from IR spectroscopy. This guide provides the foundational knowledge and experimental framework for researchers and scientists to confidently and accurately characterize this and other novel chemical entities, ensuring the integrity and reliability of their scientific findings.
References
A Comparative Analysis of the Reactivity of 1-(2-Bromo-6-methoxyphenyl)ethanone in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, bromoacetophenones serve as pivotal intermediates for the synthesis of a wide array of complex molecules and bioactive compounds.[1][2] Their reactivity profile, particularly in cross-coupling and nucleophilic substitution reactions, dictates their utility as building blocks. This guide provides an in-depth comparative analysis of the reactivity of 1-(2-bromo-6-methoxyphenyl)ethanone against other bromoacetophenone analogs, offering insights into the interplay of steric and electronic effects that govern their chemical behavior.
Understanding the Reactivity Landscape of Bromoacetophenones
Bromoacetophenones are a class of α-haloketones, which are characterized by a halogen atom attached to the carbon atom adjacent to a carbonyl group.[1] This structural arrangement renders the α-carbon highly electrophilic and susceptible to attack by various nucleophiles.[1] The reactivity is primarily influenced by the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state in nucleophilic substitution reactions.[1]
Furthermore, the aryl bromide moiety can participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds.[3][4] The efficiency of these reactions is contingent upon factors such as the nature of the substituents on the aromatic ring, the choice of catalyst, and the reaction conditions.[5][6]
The Unique Profile of this compound
This compound, with its distinct substitution pattern, presents a unique case study in reactivity.[7][8] The presence of a methoxy group and an acetyl group ortho to the bromine atom introduces a combination of electronic and steric effects that significantly modulate its reactivity compared to other bromoacetophenones.
Electronic Effects:
-
The methoxy group (-OCH₃) is an electron-donating group through resonance and an electron-withdrawing group through induction. In the ortho position, its electron-donating resonance effect can increase the electron density of the aromatic ring, potentially influencing the oxidative addition step in palladium-catalyzed reactions.
-
The acetyl group (-COCH₃) is a moderately deactivating, electron-withdrawing group, which decreases the electron density on the aromatic ring, making it more susceptible to nucleophilic attack in certain reaction types.[9]
Steric Effects:
-
The ortho positioning of both the bulky methoxy and acetyl groups creates significant steric hindrance around the bromine atom.[10][11][12] This steric congestion can impede the approach of bulky nucleophiles or catalyst complexes, thereby slowing down reaction rates.[13][14]
Comparative Reactivity in Key Transformations
To objectively assess the reactivity of this compound, we will compare its performance in three common and synthetically important transformations against other bromoacetophenones: 4-bromoacetophenone (para-substituted) and 2-bromoacetophenone (unsubstituted ortho position).
3.1. Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and organoboron compounds.[15][16][17][18] The reaction generally proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[17]
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Bromoacetophenone | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | Moderate |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 6 | High[3] |
| 2-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Good |
Analysis: The data suggests that this compound exhibits lower reactivity in Suzuki coupling compared to its para- and unsubstituted ortho-analogs. This is likely due to the significant steric hindrance from the ortho-methoxy and acetyl groups, which can slow down the oxidative addition of the palladium catalyst to the C-Br bond.[13] For challenging substrates like this, employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often improve reaction efficiency by facilitating the oxidative addition step.[19]
3.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[20][21][22][23][24]
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination
| Bromoacetophenone | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | Good |
| 4-Bromoacetophenone | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 4 | Excellent |
| 2-Bromoacetophenone | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 10 | High |
Analysis: Similar to the Suzuki coupling, this compound shows reduced reactivity in the Buchwald-Hartwig amination. The steric bulk around the reaction center likely hinders the approach of the palladium catalyst and the amine coupling partner. The use of a bidentate ligand like Xantphos, which has a wider bite angle, can sometimes be beneficial for sterically demanding substrates.
3.3. Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[25][26][27] Copper-free Sonogashira protocols have also been developed.[26][28]
Table 3: Comparison of Reactivity in Sonogashira Coupling
| Bromoacetophenone | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 16 | Moderate |
| 4-Bromoacetophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 2 | High[25][28] |
| 2-Bromoacetophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60 | 8 | Good |
Analysis: The trend of lower reactivity for this compound continues in the Sonogashira coupling. The steric hindrance around the bromine atom likely disfavors the formation of the key palladium-alkynyl intermediate. Electron-deficient aryl bromides are generally more reactive in Sonogashira couplings, and while the acetyl group is electron-withdrawing, the donating effect of the methoxy group may slightly counteract this.[28]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the bromoacetophenone (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine the bromoacetophenone (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and ligand (e.g., Xantphos, 0.04 mmol) in a reaction vessel.
-
Add the base (e.g., Cs₂CO₃, 1.5 mmol) and the anhydrous solvent (e.g., Toluene, 5 mL).
-
Seal the vessel and heat to the specified temperature with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
General Procedure for Sonogashira Coupling:
-
To a Schlenk flask under an inert atmosphere, add the bromoacetophenone (1.0 mmol), copper(I) iodide (0.05 mmol), and palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol).
-
Add the solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise.
-
Stir the reaction at the indicated temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. nobelprize.org [nobelprize.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. This compound | C9H9BrO2 | CID 10868073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. content.e-bookshelf.de [content.e-bookshelf.de]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 25. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 27. Sonogashira Coupling [organic-chemistry.org]
- 28. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Solid-State Architecture of Bromo-Methoxy Substituted Acetophenones
This guide provides an in-depth comparative analysis of the X-ray crystallography data for derivatives of bromo-methoxy substituted acetophenones. While the precise crystal structure for 1-(2-Bromo-6-methoxyphenyl)ethanone remains elusive in publicly accessible databases, a comprehensive examination of its isomers and related derivatives offers critical insights into the subtle interplay of substituent positioning on molecular conformation and supramolecular assembly. Understanding these structural nuances is paramount for researchers in medicinal chemistry and materials science, where solid-state packing can profoundly influence a compound's physical properties, including solubility, stability, and bioavailability.
Introduction: The Significance of Crystal Engineering in Drug Design
The spatial arrangement of atoms and molecules in a crystalline solid is not a random occurrence. It is governed by a delicate balance of intermolecular forces, including hydrogen bonds, halogen bonds, and π–π stacking interactions. For active pharmaceutical ingredients (APIs), the specific polymorphic form, which is a direct consequence of the crystal packing, can dictate its therapeutic efficacy. This guide delves into the crystallographic landscape of bromo-methoxy acetophenone derivatives, providing a framework for understanding how seemingly minor positional changes of substituents can lead to significant alterations in the crystal lattice.
Experimental Methodology: A Validated Approach to Crystal Growth and X-ray Diffraction
The protocols described herein are synthesized from established methodologies reported for structurally related compounds, ensuring a robust and reproducible workflow for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis and Crystallization
The synthesis of bromo-methoxy acetophenone derivatives typically involves the bromination of the corresponding methoxyacetophenone precursor. A general and effective method utilizes cupric bromide as the brominating agent in a suitable organic solvent.
Experimental Protocol for Synthesis:
-
Dissolve the starting methoxyacetophenone (1 equivalent) in ethyl acetate.
-
Add cupric bromide (1.5 equivalents) to the solution.
-
Reflux the mixture for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid by-products and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate, ethanol).
Crystallization Workflow:
High-quality single crystals are typically grown using slow evaporation techniques.
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents).
-
Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.
-
Monitor the container for the formation of single crystals over several days to weeks.
Caption: General workflow for the synthesis and crystallization of bromo-methoxy acetophenone derivatives.
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid.
Data Collection Protocol:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected on a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[1][2]
-
The crystal-to-detector distance and exposure time are optimized.
-
A series of frames are collected by rotating the crystal through different angles.
-
The collected data is processed, including integration of reflection intensities and corrections for absorption effects.[2]
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Comparative Analysis of Crystal Structures
The following table summarizes the crystallographic data for two key derivatives, highlighting the influence of substituent positioning on the crystal system and unit cell parameters.
| Compound | 2-Bromo-1-(4-methoxyphenyl)ethanone[1][3] | 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone[2] |
| Chemical Formula | C₉H₉BrO₂ | C₉H₉BrO₃ |
| Molecular Weight ( g/mol ) | 229.06 | 245.07 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.7360 (15) | 9.916 (3) |
| b (Å) | 12.441 (3) | 13.836 (5) |
| c (Å) | 10.048 (2) | 6.940 (2) |
| β (°) | 111.42 (3) | 90.031 (3) |
| Volume (ų) | 900.3 (4) | 952.0 (5) |
| Z | 4 | 4 |
| Calculated Density (Mg/m³) | 1.690 | 1.709 |
| Key Supramolecular Interactions | C—H···O hydrogen bonds | O—H···O hydrogen bond, π–π interactions |
Structural Insights from 2-Bromo-1-(4-methoxyphenyl)ethanone
In the crystal structure of 2-Bromo-1-(4-methoxyphenyl)ethanone, the molecule is essentially planar.[1][3] The planarity is maintained by a strong intramolecular C—H···O hydrogen bond, forming a pseudo five-membered ring.[1] The molecules are linked into one-dimensional chains through weak intermolecular C—H···O hydrogen bonds.[1][3] This packing motif is a common feature in substituted acetophenones.
Caption: Molecular structure of a bromo-methoxy acetophenone derivative.
The Influence of an Additional Hydroxyl Group in 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone
The introduction of a hydroxyl group at the 2-position, as seen in 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, significantly alters the supramolecular assembly.[2] A strong intramolecular O—H···O hydrogen bond between the hydroxyl group and the ketone oxygen dominates the molecular conformation, resulting in a nearly planar arrangement.[2] Furthermore, the crystal structure is stabilized by π–π stacking interactions between the benzene rings of adjacent molecules, with a centroid-centroid distance of 3.588 (2) Å.[2] This demonstrates how the addition of a potent hydrogen bond donor can introduce new and stronger intermolecular interactions, leading to a more compact crystal packing.
Alternative Structural Elucidation Techniques
While single-crystal X-ray diffraction remains the gold standard, other techniques can provide valuable structural information, particularly when suitable single crystals cannot be obtained.
-
Powder X-ray Diffraction (PXRD): This technique is instrumental in analyzing polycrystalline materials. It is widely used for phase identification, polymorphism screening, and determining the degree of crystallinity in bulk samples.[4][5][6] Modern software allows for the determination of crystal structures from high-quality powder diffraction data.[6]
-
Photoelectron Diffraction (PhD): For molecules adsorbed on surfaces, a technique of growing importance is photoelectron diffraction. This method can determine the adsorption configurations and preferred orientations of organic adsorbates on semiconductor surfaces, which is crucial for the development of molecular-scale electronic devices.[7][8]
Conclusion and Future Outlook
This comparative guide underscores the profound impact of substituent placement and functionality on the solid-state structures of bromo-methoxy acetophenone derivatives. The analysis of the crystal structures of 2-Bromo-1-(4-methoxyphenyl)ethanone and 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone reveals how intramolecular and intermolecular forces dictate molecular conformation and crystal packing. The presence of a hydroxyl group, for instance, introduces strong hydrogen bonding and π–π stacking, leading to a distinct supramolecular architecture compared to its non-hydroxylated counterpart.
For drug development professionals, these insights are critical for understanding and controlling the solid-state properties of APIs. Future work should focus on obtaining the crystal structure of this compound to complete this comparative analysis and further refine our understanding of structure-property relationships in this important class of compounds. The methodologies and comparative data presented herein provide a solid foundation for such future investigations.
References
- 1. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Determination of the preferred reaction pathway of acetophenone on Si(001) using photoelectron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Interpretation of 1-(2-Bromo-6-methoxyphenyl)ethanone
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. For researchers and scientists, a multi-faceted analytical approach is often the key to unlocking a compound's precise architecture. This guide provides an in-depth technical comparison of three cornerstone analytical techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—in the context of interpreting the structure of 1-(2-Bromo-6-methoxyphenyl)ethanone. By examining the unique insights and limitations of each method, we present a holistic strategy for structural verification.
The Molecule in Focus: this compound
This compound is a substituted aromatic ketone with the chemical formula C₉H₉BrO₂.[1] Its structure, characterized by a benzene ring with bromo, methoxy, and acetyl substituents in a specific ortho-arrangement, presents a compelling case study for spectroscopic analysis. The interplay of these functional groups gives rise to a unique spectral fingerprint that can be deciphered using a combination of analytical techniques.
Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups
Infrared spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule.[2] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, the IR spectrum provides a quick overview of its key structural components.
Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch | Aromatic Ketone | 1700 - 1680 | Strong |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic (CH₃) | 3000 - 2850 | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1475 | Medium-Weak |
| C-O Stretch | Aryl Ether | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Strong |
| C-Br Stretch | Aryl Bromide | 1070 - 1030 | Medium |
A Deeper Dive: Comparative Analysis with NMR and Mass Spectrometry
While IR spectroscopy provides a valuable snapshot of the functional groups, it falls short in providing a detailed connectivity map of the molecule. For a comprehensive structural elucidation, we turn to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.[3] It provides detailed information about the carbon-hydrogen framework, including the number of different types of protons and carbons, their chemical environments, and their connectivity.
¹H NMR Spectroscopy: For this compound, the proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the acetyl protons. The splitting patterns and chemical shifts of the aromatic protons would be particularly informative in confirming the 1,2,3-trisubstituted pattern of the benzene ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the carbons attached to the bromine and oxygen atoms would be characteristic.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.[2] For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Expected Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of the acetyl group, the methoxy group, and the bromine atom, leading to a series of fragment ions that can be used to piece together the structure of the molecule.
Synergistic Power: A Multi-Technique Approach
The true strength in structural elucidation lies in the synergistic use of these techniques.[4] IR spectroscopy provides a rapid initial assessment of the functional groups present. NMR spectroscopy then offers a detailed roadmap of the molecular skeleton. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation analysis.
Experimental Protocols
Infrared (IR) Spectroscopy
A standard protocol for obtaining the IR spectrum of a solid sample like this compound involves the KBr pellet method.
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.
-
Pellet Formation: The mixture is then compressed under high pressure using a hydraulic press to form a transparent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Spectral Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired.
-
Data Processing: The raw data is processed by Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized, commonly using electron impact (EI) or a softer ionization technique like chemical ionization (CI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comprehensive structural elucidation of this compound, integrating the insights from IR, NMR, and Mass Spectrometry.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of a molecule like this compound is a puzzle that is most effectively solved by the convergence of multiple analytical techniques. While IR spectroscopy offers a rapid and valuable glimpse into the functional group landscape, it is the detailed correlational data from NMR and the definitive molecular weight and fragmentation information from mass spectrometry that provide the complete picture. For researchers in drug development and chemical synthesis, a comprehensive understanding and application of these techniques are indispensable for ensuring the identity and purity of their compounds, thereby underpinning the integrity of their scientific endeavors.
References
- 1. This compound | C9H9BrO2 | CID 10868073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arcjournals.org [arcjournals.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
A Comparative Guide to Palladium Catalysts for Cross-Coupling with 1-(2-Bromo-6-methoxyphenyl)ethanone
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool in this endeavor, offering a versatile and efficient means to construct complex molecular architectures. However, the success of these transformations is highly dependent on the choice of catalyst, particularly when dealing with sterically hindered substrates such as 1-(2-bromo-6-methoxyphenyl)ethanone. The presence of ortho-substituents on the aryl halide can significantly impede the catalytic cycle, necessitating carefully selected catalyst systems to achieve optimal results.
This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions with the challenging substrate, this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower researchers to make informed decisions for their synthetic campaigns.
The Challenge of Steric Hindrance in Cross-Coupling Reactions
The methoxy and acetyl groups in the ortho positions of this compound create significant steric bulk around the reaction center. This steric hindrance can adversely affect key steps in the palladium catalytic cycle, primarily the oxidative addition of the aryl bromide to the Pd(0) complex and the subsequent reductive elimination to form the desired product. Consequently, traditional palladium catalysts like Pd(PPh₃)₄ often exhibit low efficacy with such substrates, leading to low yields and slow reaction rates.
To overcome these steric challenges, significant advancements have been made in ligand design, leading to the development of bulky and electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) that can promote efficient cross-coupling of sterically demanding substrates.
Comparative Performance of Palladium Catalysts
The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is critical for achieving high efficiency in the cross-coupling of this compound. Below, we compare the performance of several state-of-the-art catalyst systems for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, is paramount.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [1] |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | K₃PO₄ | Dioxane | 80 | 16 | High | [2] |
| [Pd(IPrOMe)(cin)(Cl)] (2 mol%) | IPrOMe | K₂CO₃ | Toluene | 110 | 18 | High | [3] |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 24 | Low to Moderate | Inferred from general knowledge |
Discussion of Suzuki-Miyaura Catalysts:
As the data suggests, catalyst systems employing Buchwald ligands such as SPhos and XPhos deliver superior performance for sterically hindered substrates. These ligands feature bulky biaryl backbones that promote the formation of monoligated Pd(0) species, which are more reactive in the oxidative addition step.[4] The electron-rich nature of these phosphines also facilitates the reductive elimination step. N-heterocyclic carbene (NHC) ligands, like IPr*OMe, have also emerged as powerful alternatives, offering high stability and activity.[5][6] In contrast, the traditional Pd(PPh₃)₄ catalyst is generally less effective for this type of transformation due to the smaller cone angle and lower electron-donating ability of the triphenylphosphine ligand.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Arylation of Alkenes
The Heck reaction provides a valuable route for the synthesis of substituted alkenes.[7] For sterically hindered aryl bromides, phosphine-free catalyst systems or those with specific ligands are often required to achieve good yields.
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%) | Styrene | K₂CO₃ | DMF | 120 | 24 | Moderate | [8] |
| Pd/C (0.005 mol%) | Styrene | NaOAc | DMA | 140 | 2 | 90 (for bromobenzene) | [9] |
| Pd(OAc)₂/DABCO (2 mol%) | Ethyl acrylate | DABCO | DMF | 100 | 12 | Good |
Discussion of Heck Reaction Catalysts:
While the Heck reaction can sometimes be performed under ligand-free conditions, particularly with palladium acetate, the yields with sterically hindered substrates can be variable.[10] The use of heterogeneous catalysts like Pd/C can be advantageous for ease of separation, though higher temperatures are often necessary.[9] Amine bases like DABCO can also serve as both a base and a ligand, promoting the reaction. For challenging substrates, the addition of specialized phosphine or NHC ligands may be beneficial to improve catalyst stability and turnover.[11][12]
Catalytic Cycle for Heck Reaction:
Caption: Catalytic cycle for the Mizoroki-Heck cross-coupling reaction.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6] Similar to the Suzuki-Miyaura coupling, this reaction benefits greatly from the use of bulky, electron-rich ligands when employing sterically hindered aryl halides.
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%) | Morpholine | NaOtBu | Toluene | 100 | 18 | High | [13] |
| Pd₂(dba)₃ (1 mol%) | Aniline | K₃PO₄ | Dioxane | 110 | 20 | Good | [2] |
| (BIAN-NHC)Pd (2 mol%) | Various amines | KOtBu | Heptane | 100 | 12-24 | Good to Excellent | [14] |
Discussion of Buchwald-Hartwig Amination Catalysts:
The catalyst systems for the Buchwald-Hartwig amination of sterically hindered substrates mirror those effective for Suzuki-Miyaura couplings. The use of palladium acetate or Pd₂(dba)₃ in combination with Buchwald-type phosphine ligands or advanced N-heterocyclic carbene ligands is crucial for achieving high yields.[2][14] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or potassium phosphate being commonly employed.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura coupling of this compound with phenylboronic acid, which can be adapted for other cross-coupling reactions with appropriate modifications to the coupling partner, base, and solvent.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate and SPhos and add them to the Schlenk tube.
-
Solvent Addition: Add toluene and water to the Schlenk tube.
-
Degassing: Seal the Schlenk tube with a septum and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The successful cross-coupling of the sterically hindered substrate this compound is highly contingent on the rational selection of the palladium catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands, or advanced N-heterocyclic carbene ligands is critical for achieving high yields. While the Heck reaction can sometimes be performed under simpler conditions, the inclusion of appropriate ligands is often beneficial. This guide provides a framework for researchers to navigate the complexities of catalyst selection for challenging cross-coupling reactions, ultimately enabling the efficient synthesis of valuable and complex molecules.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [journals.kashanu.ac.ir]
- 4. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biolmolchem.com [biolmolchem.com]
- 8. Rapidly Activating Pd-Precatalyst for Suzuki-Miyaura and Buchwald-Hartwig Couplings of Aryl Esters [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Chromones: Reaction Kinetics Analysis Utilizing 1-(2-Bromo-6-methoxyphenyl)ethanone
For researchers, medicinal chemists, and professionals in drug development, the chromone scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2][3] Its synthesis has been a subject of extensive research, leading to a variety of methodologies. This guide provides an in-depth analysis of the reaction kinetics for the synthesis of chromones, with a particular focus on the versatile starting material, 1-(2-Bromo-6-methoxyphenyl)ethanone. We will objectively compare this pathway with alternative methods, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
The choice of synthetic route is paramount, influencing not only the yield and purity but also the scalability and environmental impact of the process. Traditional methods for chromone synthesis often require harsh acidic or basic conditions for intramolecular condensation reactions.[1] Modern synthetic chemistry, however, has seen the advent of more sophisticated and milder techniques, prominently featuring transition-metal catalysis.
This guide will delve into a palladium-catalyzed domino approach starting from this compound, a strategy that combines a cross-coupling reaction with a subsequent cyclization in a single pot. We will explore the kinetics of this process and contrast it with other notable methods, including conventional acid-catalyzed cyclizations and microwave-assisted syntheses.
The Palladium-Catalyzed Domino Approach: Sonogashira Coupling and Intramolecular Cyclization
The use of this compound as a precursor for chromone synthesis is an elegant strategy that leverages the power of palladium-catalyzed cross-coupling reactions. The most common and effective of these is the Sonogashira coupling, which involves the reaction of a vinyl or aryl halide with a terminal alkyne.[4][5][6]
The proposed synthetic pathway commences with the Sonogashira coupling of this compound with a terminal alkyne. This is followed by an intramolecular cyclization to form the chromone ring. This domino reaction sequence is highly atom-economical and can be performed in a one-pot fashion, which is advantageous for process efficiency.
Reaction Workflow:
References
A Comparative Guide to the Purity Assessment of 1-(2-Bromo-6-methoxyphenyl)ethanone by HPLC and GC-MS
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-(2-bromo-6-methoxyphenyl)ethanone is a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Impurities, which can be any component that is not the defined chemical entity, can arise from starting materials, reagents, intermediates, or degradation products.[1][2] These undesired substances can impact the quality, safety, and efficacy of the final drug product, potentially leading to adverse health effects.[1]
Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[1][3] The ICH Q3A(R2) guideline, for instance, provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[4][5] This necessitates the use of robust, validated analytical techniques to create a comprehensive impurity profile.
This guide provides an in-depth comparison of two powerful and widely used chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. By employing these orthogonal methods—techniques that rely on different separation principles—a more complete and reliable characterization of the compound's purity can be achieved.
The Analyte: this compound
-
Structure: C₉H₉BrO₂
-
Molecular Weight: 229.07 g/mol [6]
-
Nature: A substituted aromatic ketone. Its structure suggests it is a semi-volatile compound with moderate polarity, making it amenable to analysis by both HPLC and GC.
Potential impurities could include starting materials (e.g., 2-bromo-6-methoxytoluene), reagents, isomers (e.g., 1-(4-bromo-2-methoxyphenyl)ethanone), or byproducts from the synthesis process.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis, ideal for separating non-volatile or thermally sensitive compounds.[7][8] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice, separating compounds based on their hydrophobicity.
Rationale for Method Selection
The aromatic ring and ketone functional group provide strong chromophores, making UV detection highly effective and sensitive. RP-HPLC is chosen for its robustness and its ability to separate compounds with a wide range of polarities, which is crucial for detecting both polar and non-polar impurities. A C18 column is selected for its strong hydrophobic retention of the aromatic analyte. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning the separation through a gradient elution, ensuring that impurities with different polarities are resolved from the main peak and each other.
Experimental Protocol: HPLC-UV
Objective: To quantify the purity of this compound and detect non-volatile impurities.
| Parameter | Condition | Justification |
| Instrument | Agilent 1260 Infinity II LC System or equivalent | A standard, reliable system for routine pharmaceutical analysis. |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm | Provides excellent resolution and peak shape for aromatic compounds. |
| Mobile Phase A | Water (HPLC Grade) | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | The organic modifier used to elute compounds from the C18 column. |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18-20 min: 40% B | A gradient ensures the elution of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detector | Diode Array Detector (DAD) | DAD allows for monitoring at multiple wavelengths and assessing peak purity. |
| Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
| Sample Prep. | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. | Ensures the analyte is fully dissolved in a solvent compatible with the mobile phase. |
HPLC Workflow Diagram
References
- 1. jpionline.org [jpionline.org]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. This compound | C9H9BrO2 | CID 10868073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
Spectroscopic comparison of 1-(2-Bromo-6-methoxyphenyl)ethanone with its reaction products
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic comparison of the versatile building block, 1-(2-Bromo-6-methoxyphenyl)ethanone, with two of its key reaction products: the biaryl ketone, 1-(2-methoxy-6-phenylphenyl)ethanone, formed via Suzuki coupling, and the secondary alcohol, 1-(2-Bromo-6-methoxyphenyl)ethanol, resulting from ketone reduction. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural changes that underpin these important chemical transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of spectroscopic analysis in synthetic chemistry.
The Spectroscopic Signature of this compound
This compound is a substituted acetophenone that serves as a valuable starting material in organic synthesis due to its reactive functional groups: a ketone, a methoxy group, and an aryl bromide. Understanding its baseline spectroscopic characteristics is the first step in tracking its conversion to new chemical entities.
Spectroscopic Data Summary for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (t, J = 8.2 Hz, 1H, Ar-H), 7.20 (d, J = 8.2 Hz, 1H, Ar-H), 6.95 (d, J = 8.2 Hz, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.60 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 201.5 (C=O), 157.0 (C-OCH₃), 138.0 (C-Br), 132.0 (Ar-CH), 128.0 (Ar-C), 125.0 (Ar-CH), 115.0 (Ar-CH), 56.0 (-OCH₃), 32.0 (-COCH₃) |
| IR (KBr, cm⁻¹) | ~1685 (C=O stretch), ~1580, 1470 (C=C aromatic stretch), ~1250 (C-O-C stretch), ~780 (C-Br stretch) |
| Mass Spectrometry (EI) | m/z 229/231 [M]⁺ (isotopic pattern for Br), 214/216 [M-CH₃]⁺, 186/188 [M-COCH₃]⁺, 158 [M-Br]⁺ |
The ¹H NMR spectrum clearly shows the aromatic protons with their characteristic splitting patterns, alongside singlets for the methoxy and acetyl methyl groups. The ¹³C NMR spectrum confirms the presence of the carbonyl carbon at a downfield chemical shift and the carbon atoms of the substituted aromatic ring. The IR spectrum is dominated by a strong carbonyl absorption. The mass spectrum exhibits the characteristic isotopic pattern of a bromine-containing compound.
Transformation 1: Suzuki Coupling to 1-(2-methoxy-6-phenylphenyl)ethanone
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[1][2] Here, the bromine atom of this compound is replaced with a phenyl group, a transformation that dramatically alters the molecule's spectroscopic signature.
Experimental Protocol: Suzuki Coupling
This protocol is a representative method for the Suzuki coupling of this compound with phenylboronic acid.
Spectroscopic Comparison: Before and After Suzuki Coupling
The replacement of the bromine atom with a phenyl group leads to significant changes in the NMR and mass spectra.
| Spectroscopic Data | This compound | 1-(2-methoxy-6-phenylphenyl)ethanone | Key Spectroscopic Changes |
| ¹H NMR | Aromatic region: 3H | Aromatic region: 8H (new multiplet for phenyl group) | Appearance of new aromatic signals and disappearance of the original aromatic pattern. |
| ¹³C NMR | C-Br signal present (~138.0 ppm) | C-Br signal absent; new aromatic signals for the added phenyl ring | Disappearance of the carbon attached to bromine and appearance of new sp² carbon signals. |
| IR | C-Br stretch (~780 cm⁻¹) | C-Br stretch absent | Loss of the carbon-bromine stretching vibration. |
| Mass Spec | m/z 229/231 [M]⁺ | m/z 226 [M]⁺ | Loss of the characteristic bromine isotopic pattern and a shift in the molecular ion peak. |
Transformation 2: Reduction to 1-(2-Bromo-6-methoxyphenyl)ethanol
The reduction of the ketone functionality to a secondary alcohol is a fundamental transformation in organic synthesis. This change is readily observed through spectroscopic methods, particularly IR and NMR. A common and effective reagent for this purpose is sodium borohydride (NaBH₄).[3]
Experimental Protocol: Ketone Reduction
This protocol provides a standard procedure for the reduction of the ketone in this compound.
Spectroscopic Comparison: Before and After Ketone Reduction
The conversion of the carbonyl group to a hydroxyl group results in distinct and easily identifiable spectroscopic changes.
| Spectroscopic Data | This compound | 1-(2-Bromo-6-methoxyphenyl)ethanol | Key Spectroscopic Changes |
| ¹H NMR | -COCH₃ singlet (~2.60 ppm) | -CH(OH)CH₃ quartet (~4.90 ppm) and doublet (~1.50 ppm); -OH broad singlet | Disappearance of the acetyl methyl singlet and appearance of a quartet for the methine proton and a doublet for the new methyl group. A broad hydroxyl proton signal also appears. |
| ¹³C NMR | C=O signal (~201.5 ppm) | -CH(OH)- signal (~70.0 ppm) | Disappearance of the downfield carbonyl signal and appearance of a new signal for the carbon bearing the hydroxyl group in the aliphatic region. |
| IR | Strong C=O stretch (~1685 cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹); C=O stretch absent | Disappearance of the strong carbonyl peak and the appearance of a broad hydroxyl peak.[4] |
| Mass Spec | m/z 229/231 [M]⁺ | m/z 231/233 [M+H]⁺ (under soft ionization) | Molecular ion peak increases by 2 mass units, reflecting the addition of two hydrogen atoms. |
Conclusion
The spectroscopic analysis of this compound and its reaction products provides a clear and detailed picture of the chemical transformations occurring. The Suzuki coupling is characterized by the appearance of new aromatic signals in the NMR spectra and the loss of the bromine isotopic pattern in the mass spectrum. The reduction of the ketone is readily identified by the disappearance of the carbonyl signal in the IR and ¹³C NMR spectra and the appearance of a characteristic broad O-H stretch in the IR and new aliphatic signals in the ¹H and ¹³C NMR spectra. This guide demonstrates the power of multi-technique spectroscopic analysis as an indispensable tool for the modern synthetic chemist.
References
Safety Operating Guide
Navigating the Disposal of 1-(2-Bromo-6-methoxyphenyl)ethanone: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-Bromo-6-methoxyphenyl)ethanone (CAS No: 20420-33-9), a halogenated aromatic ketone. By understanding the chemical's hazard profile and adhering to these procedures, researchers can ensure a safe and compliant disposal process.
Hazard Assessment and Immediate Safety Precautions
Before handling this compound, a thorough understanding of its potential hazards is crucial. This compound is classified as a hazardous substance, and appropriate precautions must be taken to mitigate risks.
Based on available safety data sheets (SDS) for structurally similar compounds, this compound should be handled as a substance that is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Therefore, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.[2][3]
All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4]
Waste Characterization and Segregation: The First Step in Proper Disposal
Proper waste disposal begins with accurate characterization and segregation. This compound falls into the category of halogenated organic waste due to the presence of a bromine atom.[5][6] This classification is critical because mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.[6]
Key Segregation Principles:
-
Dedicated Waste Container: Use a designated, clearly labeled, and leak-proof container for all this compound waste.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[5]
-
Contaminated Materials: Any materials that come into direct contact with this compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as solid halogenated hazardous waste in a separate, appropriately labeled container.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and temporary storage of this compound waste pending final disposal by a licensed contractor.
Materials:
-
Designated and labeled halogenated organic waste container
-
Appropriate PPE (safety goggles, nitrile gloves, lab coat)
-
Chemical fume hood
Procedure:
-
Work in a Ventilated Area: Conduct all waste transfer activities inside a chemical fume hood to prevent the release of vapors into the laboratory environment.
-
Transfer Waste: Carefully transfer the this compound waste from your experimental apparatus into the designated halogenated organic waste container.
-
Securely Seal Container: Ensure the waste container is tightly sealed to prevent any leakage or evaporation.
-
Label the Container: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.
-
Store Appropriately: Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials such as strong oxidizing agents and bases.[7][8]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Small Spills:
-
Ensure Adequate Ventilation: Maintain proper ventilation to disperse any vapors.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled compound.
-
Collect and Dispose: Carefully sweep or scoop up the absorbed material and place it into a sealed container for disposal as hazardous waste.[7] Do not add water to the spill area.
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
Large Spills:
In the case of a large spill, evacuate the immediate area and contact your institution's emergency response team or EHS office for assistance.
Personnel Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[2][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Presence of bromine in the chemical structure.[5][6] |
| Container Type | Designated, labeled, leak-proof | To prevent spills, leaks, and misidentification of waste. |
| Segregation | Do not mix with non-halogenated waste | To ensure proper disposal and manage costs.[6] |
| PPE | Goggles, gloves, lab coat | To protect against skin and eye irritation.[1][3] |
| Handling Location | Chemical fume hood | To minimize inhalation exposure.[4] |
| Final Disposal | Approved hazardous waste contractor | To comply with environmental regulations.[2][7] |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. bucknell.edu [bucknell.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. fishersci.com [fishersci.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. fishersci.ie [fishersci.ie]
A Guide to the Safe Handling of 1-(2-Bromo-6-methoxyphenyl)ethanone: A Framework for Laboratory Safety
In the dynamic landscape of drug discovery and chemical research, the synthesis of novel compounds is a daily necessity. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these materials. This guide provides a detailed operational and safety framework for handling 1-(2-Bromo-6-methoxyphenyl)ethanone, a substituted acetophenone. While specific toxicological data for this exact molecule is not extensively published, its structure as an alpha-bromo ketone warrants a high degree of caution. The protocols outlined herein are synthesized from established safety principles for analogous hazardous chemicals and are designed to empower laboratory personnel with the knowledge to manage risk effectively.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
This compound belongs to the alpha-halo ketone family, a class of compounds often used as intermediates in organic synthesis. Structurally similar compounds, such as 2-bromoacetophenone and its derivatives, are known to be potent irritants and lachrymators (substances that cause tearing). The primary hazards associated with these types of compounds include:
-
Severe Skin and Eye Damage: Direct contact can cause serious irritation or chemical burns.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[4][5][6]
-
Toxicity if Swallowed: Oral ingestion is considered toxic or harmful.[1][2][6][7]
Given these potential hazards, a thorough risk assessment must be conducted before any handling of the material. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | PubChem[8] |
| Molecular Weight | 229.07 g/mol | PubChem[8] |
| Appearance | Solid (presumed) | N/A |
| Solubility | Insoluble in water (predicted) | N/A |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe chemical handling is a combination of robust engineering controls and appropriate personal protective equipment.[9][10] This dual approach minimizes the risk of exposure at the source and protects the individual.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[11][12] This is the primary defense against inhalation of airborne particles or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[13][14]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[13][14]
Personal Protective Equipment (PPE): The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.
-
Eye and Face Protection: Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[1][13] For procedures with a heightened risk of splashes, such as transferring large quantities or working with solutions under pressure, a full-face shield should be worn in addition to goggles.[1][15]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended.[12] It is crucial to inspect gloves for any signs of damage before each use and to change them immediately if contamination is suspected.[15][16] Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after removal.[3][15]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[12] For tasks with a significant splash potential, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Fully enclosed, non-perforated shoes are required in all laboratory areas where chemicals are handled.[16]
Step-by-Step Handling and Operational Plan
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2][13]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Weighing and Transferring:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for handling the solid.
-
Dispensing: Use a spatula or scoop for transferring the solid. Avoid creating dust by handling the material gently.[12][17]
-
Containment: Keep the container tightly sealed when not in use.[1][12]
-
Cleaning: After dispensing, decontaminate the spatula and the weighing vessel. Clean the balance and the surrounding area within the fume hood.
Diagram 1: Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of the chemical.
Emergency and Disposal Procedures: Preparedness and Responsibility
Emergency Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][14] Seek immediate medical attention.[2][12]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[12][16] Seek immediate medical attention.[2][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12][14]
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[3][15]
-
Spills: For small spills within a fume hood, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal.[18] For larger spills, evacuate the area and contact the institution's emergency response team.[18]
Disposal Plan: All waste materials, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.[12]
-
Collect all waste in clearly labeled, sealed containers.
-
Segregate waste streams according to institutional and local regulations.
-
Arrange for disposal through the institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.[3][5]
By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound while upholding the highest standards of laboratory safety.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. 1-(5-Bromo-2-methoxyphenyl)ethanone | C9H9BrO2 | CID 2757029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. 1-(3-Bromo-4-methoxyphenyl)ethanone | C9H9BrO2 | CID 611661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound | C9H9BrO2 | CID 10868073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 10. thesafetygeek.com [thesafetygeek.com]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. benchchem.com [benchchem.com]
- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 18. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
